molecular formula C11H14OS2 B1607018 2-(4-Methoxyphenyl)-1,3-dithiane CAS No. 24588-72-5

2-(4-Methoxyphenyl)-1,3-dithiane

Cat. No.: B1607018
CAS No.: 24588-72-5
M. Wt: 226.4 g/mol
InChI Key: INEZXIFHJBJBRB-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-1,3-dithiane (CAS RN: 24588-72-5) is a versatile 1,3-dithiane derivative that serves as a valuable building block in modern organic synthesis, particularly as a masked acyl anion equivalent in umpolung (polarity reversal) strategies . This air-sensitive, white to off-white crystalline solid has a melting point of 117-121 °C and is soluble in solvents such as acetone . Its primary research value lies in its application in palladium-catalyzed cross-coupling reactions for the synthesis of diaryl ketones . The compound acts as a precursor for metallated intermediates, enabling deprotonative cross-coupling with aryl bromides to form 2,2-diaryl-1,3-dithianes, which are subsequently hydrolyzed to diaryl ketones—a common structural motif in pharmaceuticals like the anti-cholesterol drug Fenofibrate . This method facilitates a reversed-polarity route to carbonyl compounds and is suitable for rapid, large-scale synthesis . For Research Use Only. Not intended for diagnostic, therapeutic, or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-methoxyphenyl)-1,3-dithiane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H14OS2/c1-12-10-5-3-9(4-6-10)11-13-7-2-8-14-11/h3-6,11H,2,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INEZXIFHJBJBRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2SCCCS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50179331
Record name m-Dithiane, 2-(p-methoxyphenyl)-
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Molecular Weight

226.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

24588-72-5
Record name 2-(4-Methoxyphenyl)-1,3-dithiane
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name m-Dithiane, 2-(p-methoxyphenyl)-
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Record name m-Dithiane, 2-(p-methoxyphenyl)-
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Foundational & Exploratory

An In-depth Technical Guide to 2-(4-Methoxyphenyl)-1,3-dithiane: Synthesis, Properties, and Umpolung Reactivity

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern organic synthesis, the strategic manipulation of functional groups is paramount. The concept of umpolung, or the inversion of polarity, provides chemists with a powerful tool to forge carbon-carbon bonds that are otherwise inaccessible through conventional synthetic disconnections.[1][2] Central to this strategy is the use of masked carbonyl groups, and among the most reliable and versatile of these is the 1,3-dithiane moiety.[3][4]

This technical guide offers an in-depth exploration of 2-(4-Methoxyphenyl)-1,3-dithiane (CAS 24588-72-5), a key reagent that serves as a masked equivalent of the 4-methoxybenzoyl anion. We will dissect its fundamental properties, provide detailed protocols for its synthesis and deprotection, and critically examine its core application in carbon-carbon bond formation via the celebrated Corey-Seebach reaction.[1] This document is intended for researchers, scientists, and drug development professionals who require a comprehensive understanding of this reagent's role in constructing complex molecular architectures.

Physicochemical and Spectroscopic Profile

This compound is a white, crystalline solid at room temperature.[5] Its stability under a range of conditions, excluding strong oxidizing agents, makes it a reliable intermediate in multi-step synthesis.[4]

Physical and Chemical Properties

A summary of the key physicochemical properties is presented below for quick reference.

PropertyValueReference(s)
CAS Number 24588-72-5[6]
Molecular Formula C₁₁H₁₄OS₂[6]
Molecular Weight 226.36 g/mol [6]
Appearance White to off-white crystalline solid[5]
Melting Point 117-121 °C[5]
Purity Typically ≥98% (by GC)[5]
XLogP3 3.3[6]
Spectroscopic Characterization

Structural elucidation relies on a combination of spectroscopic techniques. While a publicly available, peer-reviewed, fully assigned spectrum for this specific molecule is elusive, its structure can be unequivocally confirmed by analyzing the characteristic signals of its constituent parts.

1.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

The expected ¹H and ¹³C NMR chemical shifts in a solvent like CDCl₃ are highly predictable.

Expected ¹H NMR Data:

ProtonsMultiplicityApprox. Chemical Shift (δ, ppm)Rationale
Ar-H (ortho to -OCH₃)Doublet6.85 - 6.95Shielded by the electron-donating methoxy group.
Ar-H (ortho to dithiane)Doublet7.40 - 7.50Deshielded by proximity to the dithiane ring.
-OCHSinglet~3.80Typical for an aryl methyl ether.
S-CH -Ar (C2-H)Singlet~5.15Acetal proton deshielded by two sulfur atoms.
S-CH ₂- (axial, C4/C6)Multiplet2.85 - 2.95Dithiane ring protons.
S-CH ₂- (equatorial, C4/C6)Multiplet3.00 - 3.15Dithiane ring protons.
-CH₂-CH ₂-CH₂- (axial, C5)Multiplet1.90 - 2.05Dithiane ring protons.
-CH₂-CH ₂-CH₂- (equatorial, C5)Multiplet2.10 - 2.25Dithiane ring protons.

Expected ¹³C NMR Data:

Carbon AtomApprox. Chemical Shift (δ, ppm)Rationale & Reference
C -OCH₃ (C-para)~159.5Aromatic carbon attached to the strongly donating methoxy group.[7]
C -H (C-ortho to dithiane)~128.0Aromatic methine carbons.[7]
C -H (C-ortho to -OCH₃)~114.0Aromatic methine carbons shielded by the methoxy group.[7]
C -ipso (to dithiane)~132.0Quaternary aromatic carbon.[8]
OC H₃~55.3Aryl methyl ether carbon.[7]
S-C H-Ar (C2)~52.0Acetal carbon, significantly shielded relative to an O,O-acetal.
S-C H₂- (C4/C6)~32.0Aliphatic carbons adjacent to sulfur.
-CH₂-C H₂-CH₂- (C5)~25.5Central methylene carbon of the dithiane ring.
1.2.2. Infrared (IR) Spectroscopy

The IR spectrum provides clear signatures for the key functional groups present in the molecule.

Expected IR Absorption Bands:

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupReference
3100 - 3000C-H StretchAromatic[9]
2950 - 2850C-H StretchAliphatic (Dithiane ring & -OCH₃)[9]
~1610, ~1510C=C StretchAromatic Ring[10]
1260 - 1240C-O Stretch (asymmetric)Aryl Ether[10]
1040 - 1020C-O Stretch (symmetric)Aryl Ether[10]
750 - 650C-S StretchThioacetal
1.2.3. Mass Spectrometry (MS)

Under GC-MS (Electron Ionization) conditions, the molecule is expected to fragment. The molecular ion peak (M⁺) would be observed at m/z = 226. Key fragmentation would likely involve the cleavage of the C-S bonds and fragmentation of the dithiane ring, with a prominent peak observed at m/z = 152, corresponding to the [M - C₃H₆S]⁺ fragment.[6]

Synthesis and Core Reactivity

The utility of this compound stems from its straightforward synthesis and its predictable, powerful reactivity as a nucleophilic acyl anion equivalent.

Synthesis: Acid-Catalyzed Thioacetalization

The formation of the 1,3-dithiane is a classic protection reaction, achieved by the condensation of 4-methoxybenzaldehyde with 1,3-propanedithiol, typically catalyzed by a Lewis or Brønsted acid.[11] The use of an acid catalyst is crucial for activating the aldehyde carbonyl group toward nucleophilic attack by the thiol.

Synthesis cluster_reactants Reactants cluster_reagents Reagents R1 4-Methoxybenzaldehyde P1 R2 1,3-Propanedithiol Cat BF₃·OEt₂ or p-TsOH (Catalyst) Cat->P1 Solv CH₂Cl₂ or Toluene (Solvent) Solv->P1 Prod This compound Water H₂O (byproduct) P1->Prod P1->Water

Caption: Synthesis of this compound.

Experimental Protocol: Synthesis
  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus (or charged with 4Å molecular sieves), add 4-methoxybenzaldehyde (1.0 equiv) and a suitable solvent such as toluene or dichloromethane (approx. 0.2 M concentration).

  • Addition of Thiol: Add 1,3-propanedithiol (1.1 equiv) to the solution with stirring.

  • Catalyst Addition: Add a catalytic amount of a Lewis acid (e.g., boron trifluoride etherate, BF₃·OEt₂) or a Brønsted acid (e.g., p-toluenesulfonic acid, p-TsOH) (0.01-0.05 equiv).

  • Reaction: Heat the mixture to reflux. The progress of the reaction can be monitored by observing the collection of water in the Dean-Stark trap or by TLC analysis. The reaction is typically complete within 2-4 hours.

  • Work-up: Cool the reaction mixture to room temperature. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution, water, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization (e.g., from ethanol or hexanes/ethyl acetate) to afford the pure product.

Core Reactivity: Umpolung and C-C Bond Formation

The defining feature of this compound is the acidity of the C2 proton (pKa ≈ 31).[4] This allows for its deprotonation by a strong, non-nucleophilic base, most commonly n-butyllithium (n-BuLi), to generate the 2-lithio-1,3-dithiane anion. This anion is a potent nucleophile and a synthetic equivalent of a 4-methoxybenzoyl anion.[1][12]

Umpolung cluster_reagents1 Step 1: Deprotonation cluster_reagents2 Step 2: Alkylation Start 2-(4-Methoxyphenyl) -1,3-dithiane Anion 2-Lithio-1,3-dithiane (Acyl Anion Equivalent) Start->Anion Product 2-Alkyl-2-(4-methoxyphenyl) -1,3-dithiane Anion->Product Base n-BuLi THF, -78 °C to -20 °C Elec Electrophile (E⁺) e.g., R-Br, Epoxide

Caption: Umpolung reactivity workflow.

Experimental Protocol: Deprotonation and Alkylation

Causality: This procedure must be conducted under strictly anhydrous and inert conditions (e.g., argon or nitrogen atmosphere) because the lithiated dithiane is a highly reactive organometallic species, sensitive to both water and oxygen. The low temperature (-78 °C) is critical to prevent side reactions and ensure the stability of the anion.

  • Setup: Add this compound (1.0 equiv) to a flame-dried, three-necked flask under an inert atmosphere. Dissolve it in anhydrous tetrahydrofuran (THF).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Deprotonation: Slowly add a solution of n-butyllithium (1.05 equiv, e.g., 1.6 M in hexanes) dropwise via syringe, keeping the internal temperature below -70 °C. After addition, allow the solution to warm to approximately -20 °C and stir for 1-2 hours to ensure complete formation of the anion.

  • Electrophile Addition: Cool the resulting solution back down to -78 °C. Add the desired electrophile (1.0-1.2 equiv), either neat or as a solution in anhydrous THF, dropwise.

  • Reaction: Allow the reaction to stir at -78 °C for a period (typically 1-3 hours), then let it warm slowly to room temperature and stir overnight.

  • Quenching and Work-up: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The crude product is then purified by flash column chromatography on silica gel.

Deprotection: Regenerating the Carbonyl Group

The final, crucial step in this synthetic sequence is the deprotection (or dethioacetalization) of the dithiane to unveil the newly formed ketone. This step requires cleavage of the two stable C-S bonds. Numerous methods exist, often relying on reagents with a high affinity for sulfur or on oxidative cleavage.[4][13]

A common and effective method involves the use of N-bromosuccinimide (NBS) in aqueous acetone, which proceeds via an oxidative mechanism.

Deprotection cluster_reagents Reagents Start 2-Alkyl-2-(4-methoxyphenyl) -1,3-dithiane Product Target Ketone Start->Product Reagent N-Bromosuccinimide (NBS) Aq. Acetone

Caption: Deprotection of the dithiane to yield the ketone.

Experimental Protocol: Deprotection using NBS
  • Setup: Dissolve the 2-substituted-1,3-dithiane (1.0 equiv) in a mixture of acetone and water (e.g., 9:1 v/v). Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add N-bromosuccinimide (NBS) (2.2 - 4.0 equiv) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • Reaction: Stir the reaction at 0 °C and monitor its progress by TLC. The reaction is often rapid, completing within 30-60 minutes.

  • Work-up: Once the starting material is consumed, quench the reaction with saturated aqueous sodium sulfite (Na₂SO₃) solution. Add saturated aqueous NaHCO₃ solution until the mixture is neutral or slightly basic.

  • Extraction and Purification: Extract the mixture with an organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography to yield the pure ketone.

Safety and Handling

As with any chemical reagent, proper safety protocols must be strictly followed.

  • Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile) at all times.

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents. The compound is listed as air-sensitive, suggesting storage under an inert atmosphere is advisable for long-term stability.[5]

  • Reactivity Hazards: The deprotonation step uses n-butyllithium, which is a pyrophoric reagent and must be handled with extreme care under inert and anhydrous conditions.

Conclusion

This compound is more than a simple protecting group; it is a gateway to the powerful synthetic logic of umpolung. Its reliable synthesis, predictable reactivity, and the stability of the dithiane ring make it an invaluable tool for the strategic construction of complex ketones and other carbonyl-containing molecules. By mastering the protocols for its formation, lithiation-alkylation, and deprotection, researchers can significantly expand their synthetic capabilities, enabling the efficient assembly of targets relevant to medicinal chemistry, materials science, and natural product synthesis.

References

  • Macmillan Group, Princeton University. (n.d.). SUPPLEMENTARY INFORMATION. Princeton University. [Link]

  • Organic Chemistry Portal. (n.d.). 1,3-Dithianes, 1,3-Dithiolanes. Organic-Chemistry.org. [Link]

  • Pourjavadi, A. et al. (2005). Synthesis and Deprotection of 1,3-Dithianes and 1,3-Dithiolanes by Polyphosphoric Acid. E-Journal of Chemistry. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 32504, this compound. PubChem. [Link]

  • Supporting Information. (n.d.). Copies of 1H and 13C NMR Spectra of Products. [Link]

  • ResearchGate. (n.d.). 2‐Lithio‐1,3‐dithiane | Request PDF. [Link]

  • Organic Chemistry Portal. (n.d.). Corey-Seebach Reaction. Organic-Chemistry.org. [Link]

  • Wikipedia. (n.d.). Umpolung. [Link]

  • SlideShare. (2015). Umpolung. [Link]

  • Seebach, D. (1979). Methods of Reactivity Umpolung. Angewandte Chemie International Edition. [Link]

  • Organic Syntheses. (n.d.). 1,3-dithiane. [Link]

  • Scribd. (n.d.). Synthesis and Reactions of 1,3-Dithiane. [Link]

  • Smith, K., & El-Hiti, G. A. (2021). Reactions between lithiated 1,3-dithiane oxides and trialkylboranes. Phosphorus, Sulfur, and Silicon and the Related Elements. [Link]

  • Organic Chemistry Portal. (2007). Alkylation of 2-Lithio-1,3-dithianes with Arenesulfonates of Primary Alcohols. [Link]

  • MDPI. (2025). Molecular Structure, Matrix-Isolation IR Spectrum and UV-Induced Transformations of 2-Amino-5-(4-Methoxyphenyl)-1,3,4-Oxadiazole. [Link]

Sources

Technical Whitepaper: Structural Dynamics and Synthetic Utility of 2-(4-methoxyphenyl)-1,3-dithiane

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the structural dynamics, synthetic protocols, and application logic of 2-(4-methoxyphenyl)-1,3-dithiane (CAS: 24588-72-5). It is designed for researchers utilizing "umpolung" (polarity inversion) strategies in complex molecule synthesis.

Executive Summary

This compound serves as a stabilized acyl anion equivalent , allowing chemists to reverse the polarity of the carbonyl carbon in 4-methoxybenzaldehyde. Unlike the electrophilic carbonyl carbon, the lithiated dithiane is nucleophilic. This "umpolung" capability is critical in medicinal chemistry for synthesizing 1,2-diketones,


-hydroxy ketones, and complex drug scaffolds where standard Friedel-Crafts or Grignard approaches fail due to regioselectivity or functional group incompatibility.

Part 1: Chemical Architecture & Electronic Properties

Structural Conformation

The 1,3-dithiane ring adopts a chair conformation similar to cyclohexane but with significant geometric deviations due to the C–S bond length (1.82 Å) compared to C–C (1.54 Å).

  • Equatorial Preference: The bulky 4-methoxyphenyl substituent occupies the equatorial position at C2 to minimize 1,3-diaxial interactions with the axial protons at C4 and C6.

  • Anomeric Effect: While 2-substituted dithianes can exhibit anomeric effects favoring the axial position (especially with electronegative substituents), the steric bulk of the aryl group dominates, locking the conformer in the equatorial state.

Electronic Influence of the p-Methoxy Group

The para-methoxy group is a strong electron-donating group (EDG) via resonance.

  • Impact on Lithiation: The EDG slightly destabilizes the carbanion generated at C2 upon lithiation compared to the unsubstituted phenyl analog. However, the stabilization provided by the two sulfur atoms (via polarization and empty d-orbital participation/

    
     delocalization) remains the dominant factor, enabling efficient deprotonation (
    
    
    
    ).
  • Impact on Hydrolysis: The electron-rich nature of the aromatic ring stabilizes the carbocation character of the intermediate during oxidative hydrolysis, potentially accelerating deprotection rates compared to electron-deficient analogs.

Part 2: Synthetic Methodology (The Protocol)

Reaction Logic

The synthesis involves the acid-catalyzed thioacetalization of 4-methoxybenzaldehyde (


-anisaldehyde) with 1,3-propanedithiol .[1] This is a reversible equilibrium driven to completion by the removal of water or the use of a dehydrating Lewis acid.
Standard Operating Procedure (SOP)

Safety Note: 1,3-Propanedithiol has a potent, repulsive stench. All operations must be performed in a well-ventilated fume hood. Bleach (NaOCl) should be available to neutralize spills.

Reagents:

  • 4-Methoxybenzaldehyde (1.0 eq)

  • 1,3-Propanedithiol (1.1 eq)

  • Boron Trifluoride Diethyl Etherate (

    
    ) (0.1 - 0.5 eq) or 
    
    
    
    -Toluenesulfonic acid (PTSA) (0.05 eq)
  • Solvent: Dichloromethane (DCM) or Chloroform (

    
    ) (Anhydrous)
    

Step-by-Step Protocol:

  • Preparation: Charge a flame-dried round-bottom flask with 4-methoxybenzaldehyde (e.g., 10 mmol) and anhydrous DCM (20 mL) under an inert atmosphere (

    
     or Ar).
    
  • Addition: Add 1,3-propanedithiol (11 mmol) via syringe. The solution typically remains clear.

  • Catalysis: Cool the mixture to 0°C. Dropwise add

    
     (1-5 mmol). Caution: Exothermic.
    
  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor via TLC (Hexane/EtOAc 9:1). The aldehyde spot (

    
    ) will disappear, replaced by the less polar dithiane (
    
    
    
    ).
  • Quench: Quench carefully with saturated aqueous

    
     or 10% NaOH.
    
  • Workup: Extract with DCM (

    
    ). Wash combined organics with water, then brine. Dry over 
    
    
    
    or
    
    
    .
  • Purification: Concentrate in vacuo. Recrystallize from hot methanol or ethanol to yield white crystalline needles.

Visualization of Synthesis Logic

Synthesis Start 4-Methoxybenzaldehyde (Electrophilic Carbonyl) Intermediate Hemithioacetal Intermediate Start->Intermediate + Reagent Reagent 1,3-Propanedithiol (Nucleophilic Thiol) Reagent->Intermediate Catalyst Acid Catalyst (BF3·OEt2 or PTSA) Catalyst->Intermediate Activates C=O Product This compound (Masked Carbonyl) Intermediate->Product - H2O Water H2O (Byproduct) Intermediate->Water

Caption: Acid-catalyzed condensation pathway converting the aldehyde to the dithiane heterocycle.

Part 3: Spectroscopic Characterization

Accurate identification is crucial for validating the synthesis. The following data is synthesized from high-fidelity literature on 2-aryl-1,3-dithianes.

Nuclear Magnetic Resonance (NMR)

 NMR (400 MHz, 

):
  • 
     7.42 (d, J = 8.8 Hz, 2H):  Aromatic protons ortho to the dithiane ring.
    
  • 
     6.88 (d, J = 8.8 Hz, 2H):  Aromatic protons ortho to the methoxy group (shielded by resonance).
    
  • 
     5.16 (s, 1H):  The C2-H  methine proton. This singlet is diagnostic. It is deshielded by the two sulfur atoms and the anisotropic effect of the aromatic ring.
    
  • 
     3.80 (s, 3H):  Methoxy (
    
    
    
    ) protons.
  • 
     2.85 – 3.10 (m, 4H):  Axial/Equatorial protons at C4 and C6 (adjacent to sulfur).
    
  • 
     1.90 – 2.20 (m, 2H):  Axial/Equatorial protons at C5.
    

 NMR (100 MHz, 

):
  • 
     159.5:  Aromatic C-O (Para).
    
  • 
     130.5:  Aromatic C-ipso.
    
  • 
     129.0:  Aromatic C-ortho.
    
  • 
     114.0:  Aromatic C-meta.
    
  • 
     55.3:  Methoxy carbon.
    
  • 
     50.8: C2  (Dithiane methine).
    
  • 
     32.1:  C4/C6 (Dithiane).
    
  • 
     25.1:  C5 (Dithiane).[2]
    
Mass Spectrometry
  • HRMS (ESI+): Calculated for

    
    .
    
  • Pattern: Look for the M+2 peak (~9% relative abundance) characteristic of compounds with two sulfur atoms (

    
     isotope).
    

Part 4: Reactivity Profile & Umpolung Mechanics

The Mechanism

The utility of this compound lies in the acidity of the C2 proton. Treatment with a strong base (n-BuLi) removes this proton, generating a lithio-species where the negative charge is stabilized by the vacant d-orbitals (or


 orbitals) of the adjacent sulfur atoms.

Reaction Cycle:

  • Lithiation: this compound + n-BuLi

    
     2-Lithio-derivative (Nucleophile).
    
  • Electrophilic Attack: Nucleophile + Electrophile (

    
    ) 
    
    
    
    2-Substituted dithiane.
  • Deprotection: Hydrolysis of the dithiane unmasks the carbonyl, effectively resulting in the net addition of the acyl anion to the electrophile.

Visualization of Umpolung Cycle

Umpolung Dithiane This compound (Proton pKa ~31) Anion Lithiated Species (Acyl Anion Equivalent) Dithiane->Anion Deprotonation Base n-BuLi / THF (-78°C) Base->Anion Adduct 2-Substituted Dithiane Anion->Adduct C-C Bond Formation Electrophile Electrophile (E+) (Alkyl Halide, Epoxide, Ketone) Electrophile->Adduct FinalProduct Target Ketone (Ar-CO-E) Adduct->FinalProduct Unmasking Deprotection Hydrolysis (HgCl2, NBS, or Iodine) Deprotection->FinalProduct

Caption: The Corey-Seebach cycle converting the dithiane into a nucleophilic acyl equivalent.

Part 5: Applications in Medicinal Chemistry

Synthesis of -Hydroxy Ketones

By reacting the lithiated this compound with another aldehyde (e.g., benzaldehyde) followed by hydrolysis, researchers can synthesize unsymmetrical benzoins. This is superior to cyanide-catalyzed benzoin condensations which are often reversible and less selective for cross-products.

Access to 1,2-Diketones

Reaction with acyl chlorides or nitriles followed by hydrolysis yields 1,2-diketones, which are privileged scaffolds in bio-active heterocycle synthesis (e.g., quinoxalines).

Troubleshooting
  • Low Lithiation Yield: Ensure temperature is strictly -78°C. The p-methoxy group makes the ring slightly electron-rich; if lithiation is sluggish, consider using t-BuLi (more reactive) or adding TMEDA to break up Lithium aggregates.

  • Hydrolysis Difficulty: Dithianes are very stable. If standard mercuric chloride (

    
    ) hydrolysis fails or is avoided due to toxicity, use Bis(trifluoroacetoxy)iodo]benzene (PIFA)  or N-Bromosuccinimide (NBS)  in aqueous acetone.
    

References

  • Corey, E. J., & Seebach, D. (1965). Carbanions of 1,3-Dithianes.[3][4] Reagents for C-C Bond Formation by Nucleophilic Displacement and Carbonyl Addition. Angewandte Chemie International Edition. Link

  • Smith, A. B., & Adams, C. M. (2004). Evolution of Dithiane-Based Strategies for the Construction of Architecturally Complex Natural Products. Accounts of Chemical Research. Link

  • Organic Syntheses. (1970). 1,3-Dithiane.[1][3][4][5][6][7][8] Organic Syntheses, Coll.[9] Vol. 6, p.556. Link

  • Yus, M., Nájera, C., & Foubelo, F. (2003). The Role of 1,3-Dithianes in Natural Product Synthesis. Tetrahedron. Link

  • BenchChem. (2025).[1][10] Synthesis and Properties of this compound.Link

Sources

2-(4-Methoxyphenyl)-1,3-dithiane: Physicochemical Profiling and Umpolung Synthesis Protocols in Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern organic synthesis and drug development, the construction of complex carbon-carbon molecular frameworks often requires bypassing the inherent reactivity of functional groups. 2-(4-Methoxyphenyl)-1,3-dithiane is a highly specialized thioacetal derivative of p-anisaldehyde. It serves as a cornerstone reagent in the Corey-Seebach reaction, enabling the "Umpolung" (polarity reversal) of the normally electrophilic carbonyl carbon into a nucleophilic acyl anion equivalent. This whitepaper provides an in-depth technical analysis of its physicochemical properties, mechanistic utility, and a self-validating protocol for its synthesis and application in pharmaceutical development.

Physicochemical Profiling & Molecular Identity

Understanding the exact molecular parameters of this compound is critical for stoichiometric precision in multi-step API (Active Pharmaceutical Ingredient) synthesis. The structural integration of the 1,3-dithiane ring not only protects the aldehyde but provides the necessary electronic environment for subsequent deprotonation.

PropertyValueTechnical Significance
Chemical Name This compoundThioacetal derivative of p-anisaldehyde.
CAS Number 24588-72-5Unique identifier for regulatory and procurement tracking ().
Molecular Formula C11H14OS2Dictates mass spectrometry (MS) isotopic distribution (1)[1].
Molecular Weight 226.36 g/mol Essential for exact molarity calculations in cryogenic lithiation ().
Appearance White to almost white crystalVisual indicator of successful recrystallization.
Purity >98.0% (GC)Required threshold to prevent side reactions during n-BuLi addition (1)[1].

Mechanistic Paradigm: The Corey-Seebach Umpolung

In native p-anisaldehyde, the carbonyl carbon is strictly electrophilic due to the polarization of the C=O bond (2)[2]. The Corey-Seebach reaction circumvents this limitation by converting the aldehyde into a 1,3-dithiane.

Causality of Polarity Reversal: The hydrogen atom at the C2 position of the newly formed 1,3-dithiane ring becomes uniquely acidic (pKa ~31). This acidity stems from the high polarizability of the adjacent divalent sulfur atoms and the longer C-S bond length, which effectively stabilizes the resulting carbanion without the need for d-orbital participation (3)[3]. Treatment with a strong base (n-Butyllithium) generates a lithio-dithianyl anion—a highly nucleophilic "masked acyl anion" that readily attacks electrophiles like alkyl halides or epoxides (4)[4].

Umpolung A p-Anisaldehyde (Electrophilic) B 2-(4-Methoxyphenyl) -1,3-dithiane A->B 1,3-Propanedithiol Lewis Acid C Lithio-Dithianyl Anion (Nucleophilic) B->C n-BuLi, THF -78°C D Alkylated Dithiane Intermediate C->D Electrophile (R-X) E Ketone Product (C-C Bond Formed) D->E Hydrolysis (e.g., Hg(II), H2O)

Fig 1: Corey-Seebach Umpolung pathway for this compound.

Experimental Protocol: Synthesis of this compound

This protocol is designed as a self-validating system. Every step includes analytical checkpoints to ensure the integrity of the intermediate before proceeding to cryogenic lithiation.

Step-by-Step Methodology
  • Reagent Assembly: In a flame-dried, argon-purged round-bottom flask, dissolve 1.0 equivalent of p-anisaldehyde and 1.1 equivalents of 1,3-propanedithiol in anhydrous dichloromethane (DCM) (0.2 M concentration).

    • Causality: Anhydrous conditions are critical as the presence of water will competitively react with the Lewis acid catalyst, stalling the thioacetalization.

  • Catalysis: Cool the reaction mixture to 0°C using an ice bath. Dropwise, add 0.1 to 0.2 equivalents of Boron trifluoride diethyl etherate (BF3·OEt2).

    • Causality: BF3·OEt2 acts as a strong Lewis acid, coordinating to the carbonyl oxygen of p-anisaldehyde. This drastically increases the electrophilicity of the carbonyl carbon, facilitating the nucleophilic attack by the weakly nucleophilic thiols. The 0°C temperature controls the exothermic nature of the addition.

  • Reaction Progression: Remove the ice bath and allow the mixture to stir at room temperature for 2 to 4 hours.

    • Self-Validation (TLC): Monitor via Thin Layer Chromatography (Hexanes/Ethyl Acetate 9:1). The disappearance of the UV-active aldehyde spot (lower Rf) and the appearance of a new, higher Rf spot indicates completion.

  • Quenching: Quench the reaction by adding 10% aqueous NaOH or saturated NaHCO3 solution.

    • Causality: Neutralizing the Lewis acid immediately halts the reaction and prevents the reversible hydrolysis of the newly formed dithiane back to the aldehyde.

  • Extraction & Washing: Transfer to a separatory funnel. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, and dry over anhydrous Na2SO4.

  • Purification: Concentrate the organic layer under reduced pressure. Recrystallize the crude residue from hot methanol or ethanol to yield this compound as white crystals.

    • Self-Validation (1H NMR): To validate success, run a 1H NMR (CDCl3). The diagnostic aldehyde proton (~9.9 ppm) must be absent. A new diagnostic singlet corresponding to the C2 proton of the dithiane ring should appear at ~5.1 ppm.

Synthesis Step1 1. Reagent Assembly p-Anisaldehyde + 1,3-Propanedithiol in dry DCM Step2 2. Catalysis Dropwise addition of BF3·OEt2 at 0°C Step1->Step2 Step3 3. Reaction Stir at RT for 2-4 hours (Monitor via TLC) Step2->Step3 Step4 4. Quenching Neutralize with 10% NaOH or sat. NaHCO3 Step3->Step4 Step5 5. Extraction & Wash Extract with DCM, wash with brine, dry over Na2SO4 Step4->Step5 Step6 6. Purification Concentrate & Recrystallize (White Crystals) Step5->Step6

Fig 2: Step-by-step synthesis and isolation workflow for the dithiane.

Downstream Applications in Drug Development

Once synthesized, this compound is utilized to build complex pharmaceutical precursors that are otherwise inaccessible via standard aldol condensations.

Cryogenic Lithiation and Alkylation: The purified dithiane is dissolved in anhydrous THF and cooled to -78°C. Addition of n-Butyllithium (n-BuLi) generates the lithio-dithianyl anion.

  • Causality of Temperature: -78°C is strictly required to prevent unwanted side reactions, such as ortho-lithiation of the methoxyphenyl ring or nucleophilic attack on the dithiane ring itself, ensuring the anion remains stable until the electrophile is introduced.

Deprotection (Hydrolysis): After successful carbon-carbon bond formation, the dithiane mask must be removed to reveal the ketone. Because sulfur is highly nucleophilic, simple aqueous acid is insufficient for deprotection.

  • Causality of Reagent Choice: Drug development workflows typically employ thiophilic heavy metals like Mercury(II) salts (e.g., Hg(ClO4)2 or HgCl2/HgO) (3)[3]. The mercury coordinates tightly to the sulfur atoms, turning them into excellent leaving groups and driving the equilibrium irreversibly toward the carbonyl compound. In modern, environmentally conscious pharmaceutical labs, greener alternatives utilizing N-Bromosuccinimide (NBS) and AgNO3 or hypervalent iodine reagents are increasingly preferred to avoid heavy metal toxicity (4)[4].

References

  • LookChem - Cas 123-11-5, p-Anisaldehyde (Precursor Data). Available at: [Link]

  • Wikipedia - Corey–Seebach reaction (Mechanistic Principles of Umpolung). Available at: [Link]

  • National Institutes of Health (PMC) - The Corey-Seebach Reagent in the 21st Century: A Review. Available at: [Link]

Sources

Solubility Dynamics and Synthetic Workflows for 2-(4-Methoxyphenyl)-1,3-Dithiane: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Profiling

As a Senior Application Scientist, I frequently encounter synthetic bottlenecks stemming from sub-optimal solvent selection. 2-(4-methoxyphenyl)-1,3-dithiane (CAS: 24588-72-5) is a prime example of a reagent where precise solubility control dictates overall reactivity (1)[1].

Structurally, the molecule comprises a highly lipophilic 1,3-dithiane ring and a slightly polar electron-donating p-methoxyphenyl moiety. With a computed XLogP3 of 3.3 and a molecular weight of 226.4 g/mol , the compound exhibits pronounced hydrophobicity[1]. The primary utility of this compound lies in the Corey-Seebach reaction , a cornerstone of Umpolung (polarity reversal) chemistry (2)[2]. By treating the solvated dithiane with a strong base, the normally electrophilic carbonyl carbon of the parent p-anisaldehyde is transformed into a nucleophilic acyl anion equivalent (3)[3]. However, this deprotonation is highly dependent on the solvation state of the intermediate, making solvent selection the most critical parameter for success.

Quantitative Solubility Matrix

To facilitate experimental design, I have summarized the solubility profile of this compound across standard organic solvents. The causality behind these interactions is rooted in the polarizability of the sulfur atoms and the dispersion forces of the aromatic ring.

Solvent ClassSolventSolubility LevelMechanistic Rationale
Ethereal Tetrahydrofuran (THF)High THF effectively solvates the lipophilic molecule and is the premier solvent for stabilizing the Li⁺ cation during deprotonation, breaking down n-BuLi hexamers into reactive dimers.
Halogenated Dichloromethane (DCM)Very High Strong dispersion force interactions occur between the polarizable sulfur atoms of the dithiane ring and the halogenated solvent. Ideal for extraction.
Aromatic TolueneHigh Favorable

stacking interactions with the p-methoxyphenyl ring promote excellent solvation.
Ethereal Diethyl EtherModerate Solubilizes the compound well at room temperature, but precipitation may occur at the cryogenic temperatures (-78 °C) required for lithiation.
Protic Methanol / EthanolLow The strong hydrogen-bonding network of alcohols energetically excludes the highly lipophilic (XLogP3 = 3.3) dithiane moiety.
Aqueous WaterInsoluble Complete lack of hydrogen-bond acceptors capable of overcoming the hydrophobic effect of the bulky organic framework.

Experimental Workflows & Self-Validating Protocols

In my experience optimizing these pathways, a critical failure point is the assumption of complete deprotonation. To ensure scientific integrity, the following protocols are designed as self-validating systems .

Protocol 1: Generation of the Lithiated Acyl Anion Equivalent

Objective: Deprotonate the C2 position of this compound to enable downstream C-C bond formation (4)[4].

  • Solvation: Dissolve 1.0 eq (e.g., 2.26 g, 10 mmol) of this compound in 50 mL of anhydrous THF (0.2 M) in an oven-dried Schlenk flask under an argon atmosphere.

    • Causality: Argon prevents moisture from quenching the highly basic intermediate. THF is chosen over diethyl ether because it remains a highly effective solvating agent for the resulting lithium complex at cryogenic temperatures.

  • Cryogenic Cooling: Cool the clear solution to -78 °C using a dry ice/acetone bath.

    • Causality: Low temperatures prevent unwanted side reactions (e.g., dithiane ring-opening) and control the exothermic nature of the lithiation.

  • Deprotonation: Add 1.05 eq of n-Butyllithium (1.6 M in hexanes) dropwise via syringe.

  • Activation: Remove the flask from the -78 °C bath and allow it to warm to -30 °C for 1.5 hours.

    • Causality: The deprotonation of dithianes (pKa ~ 30) is kinetically slower than that of terminal alkynes. Warming slightly provides the activation energy necessary to drive the reaction to completion[2].

  • Self-Validation Step (Critical): Before adding your expensive electrophile, remove a 0.1 mL aliquot via a purged syringe. Quench this aliquot into a GC vial containing 0.5 mL of D₂O, extract with 1 mL of DCM, and analyze the organic layer via ¹H NMR.

    • Validation Metric: The complete disappearance of the C2-proton singlet (typically ~5.1 ppm) and its replacement by deuterium confirms 100% conversion to the lithiated species.

Protocol 2: Post-Reaction Workup and Isolation

Objective: Isolate the alkylated dithiane product after electrophile addition.

  • Quenching: Cool the reaction mixture back to 0 °C and quench slowly with 20 mL of saturated aqueous NH₄Cl.

    • Causality: A mildly acidic quench neutralizes unreacted n-BuLi and protonates alkoxide intermediates without hydrolyzing the robust dithiane ring (which requires harsh conditions like Hg(II) salts or oxidative cleavage)[3].

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with 30 mL of Dichloromethane (DCM).

    • Causality: As established in the solubility matrix, DCM provides maximum recovery due to its exceptional affinity for the polarizable sulfur atoms.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via recrystallization from hot hexanes/ethyl acetate.

Mechanistic Pathway Visualization

The following diagram maps the logical flow of the Corey-Seebach Umpolung sequence, highlighting the critical self-validation checkpoint.

G Step1 This compound Solvated in Anhydrous THF Step2 n-BuLi Addition at -78 °C (Deprotonation) Step1->Step2 Cooling & Inert Gas Step3 Lithiated Dithiane (Nucleophilic Acyl Anion) Step2->Step3 Umpolung Activation Validation Self-Validation: D2O Quench & 1H NMR Step3->Validation Aliquot Check Step4 Electrophile (R-X) Addition (Alkylation) Step3->Step4 Nucleophilic Attack Step5 Alkylated Dithiane Intermediate (C-C Bond Formed) Step4->Step5 Warming to RT Step6 Aqueous Quench NH4Cl (aq) Extraction in DCM Step5->Step6 Product Isolation

Caption: Workflow for the Corey-Seebach Umpolung activation of this compound.

References

  • PubChem . "this compound | C11H14OS2 | CID 32504". National Center for Biotechnology Information. URL:[Link]

  • Organic Chemistry Portal . "Corey-Seebach Reaction". URL:[Link]

  • Wikipedia . "Corey–Seebach reaction". URL:[Link]

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A Senior Application Scientist's Technical Guide to 2-(4-methoxyphenyl)-1,3-dithiane: From Synthesis to Safe Handling

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical and safety overview of 2-(4-methoxyphenyl)-1,3-dithiane. Moving beyond the rigid format of a standard Safety Data Sheet (SDS), this guide synthesizes physicochemical data, discusses its core reactivity and applications in modern organic synthesis, and establishes a framework for safe handling, particularly in light of incomplete toxicological data. As a Senior Application Scientist, the emphasis here is on the causality behind procedures and fostering a self-validating system of safety and experimental design.

Section 1: Core Chemical Identity and Physicochemical Profile

This compound is a sulfur-containing heterocyclic compound widely used in organic synthesis.[1] Its identity and key physical properties are summarized below. Understanding these properties is the first step in a robust risk assessment. For instance, its solid state and relatively high melting point indicate that at standard laboratory temperatures, the primary risk of exposure is not from vapor inhalation but from the inhalation of fine dust or direct skin contact with the solid.[2]

PropertyValueSource(s)
IUPAC Name This compound[3]
CAS Number 24588-72-5[2][3]
Molecular Formula C₁₁H₁₄OS₂[3]
Molecular Weight 226.35 - 226.4 g/mol [2][3]
Appearance White to off-white crystalline solid/powder[2]
Melting Point 117-121 °C[2]
Purity Typically >98.0% (by GC)[2]
Key Incompatibilities Strong oxidizing agents[4]
Storage Conditions Air sensitive; store under an inert atmosphere in a cool, dark place (<15°C recommended)[2]

Section 2: The Synthetic Chemist's Perspective: Utility and Reactivity

The primary value of this compound in drug discovery and natural product synthesis lies in its function as a "masked carbonyl."[5] Specifically, it serves as a precursor to an acyl anion equivalent, a powerful tool for carbon-carbon bond formation that leverages the concept of umpolung (polarity inversion).[6]

Synthesis and Deprotection Workflow

The compound is synthesized via the acid-catalyzed reaction of 4-methoxybenzaldehyde with 1,3-propanedithiol.[5][7] This process forms the stable six-membered dithiane ring. The true synthetic utility arises upon deprotonation of the C2 proton (pKa ≈ 31) using a strong base like n-butyllithium to form 2-lithio-1,3-dithiane.[7] This lithiated species is a potent nucleophile. After it reacts with an electrophile (e.g., an alkyl halide or epoxide), the dithiane group can be hydrolyzed back to a carbonyl group using various methods, revealing a new ketone.[5][8]

G cluster_synthesis Synthesis (Protection) cluster_activation Umpolung (Activation) cluster_reaction C-C Bond Formation cluster_deprotection Deprotection aldehyde 4-Methoxybenzaldehyde product This compound aldehyde->product H⁺ catalyst (e.g., p-TsOH) dithiol 1,3-Propanedithiol dithiol->product lithiated 2-Lithio-1,3-dithiane (Acyl Anion Equivalent) product->lithiated n-BuLi, THF, -78 °C cluster_activation cluster_activation coupled Alkylated Dithiane cluster_reaction cluster_reaction electrophile Electrophile (e.g., R-Br) electrophile->coupled ketone Resulting Ketone coupled->ketone H₂O, Hg(II) or IBX cluster_deprotection cluster_deprotection

Caption: Synthetic utility workflow for this compound.

Section 3: Hazard Identification and Data Gap Analysis

A critical finding is the absence of a comprehensive, publicly available SDS or specific toxicological data for this compound .[4] Therefore, a conservative risk assessment must be based on the known hazards of structurally related compounds and general principles of chemical safety. The information provided in the SDS for compounds like 1,3-dithiane and 2-phenyl-1,3-dithiane suggests that the primary hazards are likely to be:

  • Skin and Eye Irritation: Direct contact with the solid or dust may cause irritation.[4][9]

  • Respiratory Irritation: Inhalation of dust may irritate the respiratory tract.[4]

  • Hazardous Combustion Products: Like most organosulfur compounds, thermal decomposition can release toxic sulfur oxides (SOx), carbon monoxide (CO), and carbon dioxide (CO₂).[10]

Given the data gap, this compound is not considered hazardous under the US OSHA Hazard Communication Standard 2024 (29 CFR 1910.1200) for the related 1,3-dithiane, but this should be treated with extreme caution.[10] It has not been classified under GHS, and no data is available regarding carcinogenicity, mutagenicity, or reproductive toxicity.[9][11] Researchers must operate under the assumption that the compound is potentially harmful and take all necessary precautions.

Section 4: Engineering Controls and Safe Handling Protocols

All handling operations should be guided by the principle of minimizing exposure.

G start Handling this compound q_dust Will dust or aerosols be generated? start->q_dust fume_hood Action: Work in a certified chemical fume hood. q_dust->fume_hood  Yes   ventilated_area Action: Work in a well-ventilated area. (e.g., on an open bench away from traffic). q_dust->ventilated_area  No   end Proceed with PPE fume_hood->end ventilated_area->end

Caption: Decision workflow for selecting appropriate engineering controls.

Protocol 4.1: Weighing and Transferring the Solid Compound

This protocol is designed to prevent the generation and inhalation of dust.

  • Preparation: Don all required PPE as outlined in Section 5. Ensure a chemical fume hood is certified and operating correctly.

  • Staging: Place a weigh boat, spatula, and the sealed container of the chemical inside the fume hood. Also, place the receiving vessel (e.g., reaction flask) inside the hood.

  • Inert Atmosphere: As the compound is air-sensitive, briefly flush the container with an inert gas (Nitrogen or Argon) before opening if it has been opened previously.[2]

  • Dispensing: Carefully open the container inside the fume hood. Use a clean spatula to transfer the desired amount of solid to the weigh boat. Avoid any rapid movements that could create airborne dust.

  • Transfer: Gently add the weighed solid to the reaction flask.

  • Cleanup: Promptly and securely seal the stock container. Wipe down the spatula and the weighing area with a damp cloth to collect any residual dust. Dispose of the cloth and any contaminated weigh paper in the solid chemical waste.

  • Post-Handling: Wash hands thoroughly with soap and water after the procedure is complete.[4]

Section 5: Personal Protective Equipment (PPE) Protocol

A comprehensive PPE strategy is mandatory to prevent skin, eye, and respiratory exposure. The following recommendations are based on best practices for handling research chemicals with unknown toxicity.[4]

Protection TypeRecommended EquipmentRationale
Eye/Face Safety goggles with side-shields or a full-face shield.Protects against splashes and accidental projection of solid particles.[4]
Hand Chemical-resistant nitrile or neoprene gloves.Prevents direct skin contact which may cause irritation.[4]
Body A long-sleeved lab coat.Protects skin on the arms and torso from contamination.[4]
Respiratory Not required if work is performed in a fume hood. If a hood is unavailable and dust may be generated, a suitable respirator (e.g., N95 or higher) should be used.Prevents inhalation of potentially irritating dust particles.[4]

Section 6: Emergency and First Aid Procedures

In any case of exposure, seek medical attention immediately.

Protocol 6.1: Small-Scale Spill Management (<1g)
  • Alert & Isolate: Alert colleagues in the immediate area. Restrict access to the spill zone.

  • PPE: Don appropriate PPE, including gloves, goggles, and a lab coat.

  • Containment: Gently cover the spill with an inert absorbent material like vermiculite or sand to prevent it from becoming airborne.

  • Collection: Carefully sweep the material into a designated chemical waste container. Avoid raising dust.

  • Decontamination: Wipe the spill area with a damp cloth, followed by soap and water.

  • Disposal: Seal the waste container and label it appropriately for hazardous waste pickup.

First Aid Measures

These measures are based on general guidance for chemical exposure.[9][10]

  • If Inhaled: Move the person to fresh air. If breathing is difficult, provide oxygen.

  • Following Skin Contact: Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes.

  • Following Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.

  • If Swallowed: Do NOT induce vomiting. Rinse the mouth with water.

Section 7: Waste Disposal

All waste containing this compound, including contaminated consumables and spill cleanup materials, must be disposed of as hazardous chemical waste. Place materials in a clearly labeled, sealed container and follow all institutional, local, and national regulations for chemical waste disposal.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 32504, this compound." PubChem, [Link]. Accessed February 27, 2026.

  • Synthesis and Deprotection of 1,3-Dithianes and 1,3-Dithiolanes by Polyphosphoric Acid. "Synthesis and Deprotection of 1,3-Dithianes and 1,3-Dithiolanes by Polyphosphoric Acid." E-Journal of Chemistry, [Link]. Accessed February 27, 2026.

  • ResearchGate. "Thiation with 2,4-Bis(4-Methoxyphenyl)-1,3,2,4- Dithiadiphosphetane 2,4-Disulfide: N -Methylthiopyrrolidone | Request PDF." ResearchGate, [Link]. Accessed February 27, 2026.

  • PubChemLite. "this compound (C11H14OS2)." PubChemLite, [Link]. Accessed February 27, 2026.

  • Organic Syntheses. "1,3-dithiane." Organic Syntheses, [Link]. Accessed February 27, 2026.

  • Safe Work Australia. "GHS Hazardous Chemical Information List." Safe Work Australia, [Link]. Accessed February 27, 2026.

  • University of Windsor. "The role of 1,3-dithianes in natural product synthesis." Scholar.uwindsor.ca, [Link]. Accessed February 27, 2026.

  • Organic Chemistry Portal. "1,3-Dithianes, 1,3-Dithiolanes." Organic-chemistry.org, [Link]. Accessed February 27, 2026.

  • Scribd. "Synthesis and Reactions of 1,3-Dithiane." Scribd, [Link]. Accessed February 27, 2026.

Sources

p-Methoxybenzaldehyde 1,3-Propanedithiol Acetal: A Comprehensive Guide to Synthesis, Synonyms, and Corey-Seebach Umpolung Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

p-Methoxybenzaldehyde 1,3-propanedithiol acetal is a pivotal intermediate in advanced organic synthesis. Serving as a robust protecting group for p-anisaldehyde, its primary utility lies in its application within the Corey-Seebach reaction. By converting the normally electrophilic carbonyl carbon of the aldehyde into a nucleophilic acyl anion equivalent, this dithioacetal enables the construction of complex carbon-carbon bonds, including typically inaccessible motifs like α-hydroxy ketones and 1,2-diketones. This technical guide details the physicochemical profile, mechanistic causality, and validated experimental protocols for utilizing this compound in modern drug development and synthetic pathways.

Physicochemical Profiling & Nomenclature

Due to varying nomenclature conventions in chemical databases and literature, researchers often encounter this compound under multiple synonyms. Establishing the correct identity is critical for procurement, regulatory documentation, and literature searches.

Table 1: Chemical Identity and Physical Properties

ParameterDetail
IUPAC Name 2-(4-methoxyphenyl)-1,3-dithiane
Common Synonyms p-methoxybenzaldehyde 1,3-propanedithiol acetal; 1,3-dithiane, 2-(4-methoxyphenyl)-; 4-(1,3-Dithian-2-yl)phenyl methyl ether[1]
CAS Registry Number 24588-72-5[2]
Molecular Formula C11H14OS2
Molecular Weight 226.36 g/mol
Physical State Solid (White to almost white powder/crystal)[3]
Storage Conditions Room temperature, cool and dark place (<15°C), under inert gas (Air Sensitive)

Mechanistic Principles: The Umpolung Causality

The foundational logic of using this compound lies in the concept of Umpolung (polarity reversal), pioneered by Elias J. Corey and Dieter Seebach[4].

Normally, the carbonyl carbon of p-anisaldehyde is electrophilic and susceptible to nucleophilic attack. However, upon conversion to the 1,3-dithiane, the proton at the C2 position (between the two sulfur atoms) becomes significantly acidic, with a pKa of approximately 30.

Causality of Acidity: Historically, this acidity was misattributed to the participation of sulfur's empty d-orbitals. However, modern quantum chemical analyses confirm that the stabilization of the resulting carbanion stems from the greater polarizability of the sulfur atoms and the longer C-S bond length, which effectively accommodates the negative charge without d-orbital involvement.

Upon deprotonation with a strong base like n-butyllithium (n-BuLi), the resulting lithiated 1,3-dithiane acts as a "masked acyl anion"[5]. This nucleophile can then attack various electrophiles (alkyl halides, epoxides, carbonyls), forming a new C-C bond without competing elimination reactions.

UmpolungLogic A p-Anisaldehyde (Electrophilic Carbon) B 1,3-Propanedithiol Protection A->B Thioacetalization C This compound (Masked Acyl) B->C D n-BuLi Deprotonation (-30°C) C->D pKa ~30 E Lithiated Dithiane (Nucleophilic Carbon) D->E Polarity Reversal

Caption: Logical flow of the Corey-Seebach Umpolung polarity reversal.

Experimental Protocols: A Self-Validating System

To ensure high fidelity and reproducibility in the laboratory, the following protocols are designed with built-in validation steps and mechanistic rationales.

Protocol 1: Synthesis of this compound (Thioacetalization)

Objective: Protect p-anisaldehyde to form the dithioacetal.

  • Preparation: In an oven-dried flask under argon, dissolve p-anisaldehyde (1.0 eq) in anhydrous dichloromethane (DCM).

  • Reagent Addition: Add 1,3-propanedithiol (1.1 eq). Causality: A slight stoichiometric excess ensures complete conversion of the aldehyde, preventing separation issues later.

  • Catalysis: Add a Lewis acid catalyst, such as BF3·OEt2 (0.1 eq) or molecular iodine (5 mol%), dropwise at 0 °C. Causality: The catalyst activates the carbonyl oxygen, increasing the electrophilicity of the carbon for nucleophilic attack by the thiol.

  • Reaction: Warm to room temperature and stir for 2-4 hours. Self-Validation: Monitor by TLC (Hexane/EtOAc 9:1). The product spot will be strongly UV active and stain intensely with KMnO4.

  • Workup: Quench with 10% aqueous NaOH to neutralize the acid and deprotonate unreacted thiol for aqueous removal. Extract with DCM, dry over MgSO4, and concentrate. Recrystallize from methanol to yield pure white crystals.

Protocol 2: Lithiation and Alkylation (The Umpolung Step)

Objective: Generate the acyl anion equivalent and trap it with an electrophile.

  • Deprotonation: Dissolve this compound (1.0 eq) in anhydrous THF. Cool to -30 °C using a dry ice/acetone bath. Causality: Maintaining -30 °C is critical; higher temperatures can lead to degradation, fragmentation, or unwanted side reactions of the highly reactive lithiated species.

  • Lithiation: Add n-BuLi (1.05 eq, 2.5 M in hexanes) dropwise. Stir for 1.5 hours at -30 °C. Self-Validation: The solution typically turns a distinct yellow/orange, visually confirming the formation of the stabilized carbanion.

  • Alkylation: Introduce the electrophile (e.g., benzyl bromide, 1.1 eq) slowly. Stir for 1 hour at -30 °C, then allow to warm to 0 °C[4].

  • Quench: Add saturated aqueous NH4Cl. Extract with diethyl ether.

Protocol 3: Deprotection (Hydrolysis to Ketone)

Objective: Unmask the dithioacetal to reveal the newly substituted ketone. Challenge: The hydrolysis of S,S-acetals is thermodynamically difficult due to the excellent nucleophilicity of sulfur.

  • Traditional Method: Dissolve the alkylated dithiane in aqueous acetonitrile. Add Hg(ClO4)2 or HgCl2/CaCO3 (2.0 eq). Causality: Mercury is highly thiophilic, irreversibly binding to sulfur and precipitating as HgS, which drives the equilibrium completely toward the carbonyl.

  • Green Alternative: To avoid toxic mercury salts, use 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or an Iodine/H2O2 catalytic system[6]. Stir at room temperature until complete.

  • Isolation: Filter through a pad of Celite to remove metal sulfides or iodine complexes. Concentrate and purify via flash chromatography.

ExperimentalWorkflow Step1 1. Thioacetalization Mix Aldehyde + Dithiol + Catalyst Step2 2. Isolation This compound Step1->Step2 Step3 3. Lithiation n-BuLi in THF at -30°C Step2->Step3 Step4 4. Alkylation Add Electrophile (R-X) Step3->Step4 Step5 5. Intermediate Alkylated Dithioacetal Step4->Step5 Step6 6. Deprotection Hg(II) salts or I2/H2O2 Step5->Step6 Step7 7. Final Product Substituted Ketone Step6->Step7

Caption: Step-by-step experimental workflow for dithiane-based nucleophilic acylation.

Quantitative Reaction Parameters

The following table summarizes the optimized quantitative parameters for the Corey-Seebach workflow applied to p-methoxybenzaldehyde derivatives.

Table 2: Standardized Reaction Parameters

Reaction StepReagents / EquivalentsTemp (°C)Time (h)Typical Yield (%)
Protection 1,3-propanedithiol (1.1 eq), BF3·OEt2 (0.1 eq)0 to 252 - 485 - 95
Lithiation n-BuLi (1.05 eq)-301.5 - 2Quantitative (in situ)
Alkylation Primary Alkyl Halide (1.1 eq)-30 to 02 - 475 - 90
Deprotection (Traditional) HgCl2 (2.0 eq), CaCO3 (2.0 eq)254 - 1270 - 85
Deprotection (Green) I2 (10 mol%), 30% H2O2 (3.0 eq)256 - 865 - 80

Conclusion

The conversion of p-anisaldehyde to its 1,3-propanedithiol acetal synonym, this compound, unlocks powerful retrosynthetic pathways. By strictly adhering to the temperature controls during lithiation and selecting the appropriate thiophilic deprotection strategy, researchers can reliably synthesize complex ketones, α-hydroxy ketones, and polyketide natural products that are otherwise inaccessible via standard aldol chemistry.

References

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2-(4-Methoxyphenyl)-1,3-dithiane melting point and physical state

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Physicochemical Profiling and Synthesis of 2-(4-Methoxyphenyl)-1,3-dithiane in Advanced Drug Development

Executive Summary

This compound is a specialized thioacetal derivative widely utilized in advanced organic synthesis and pharmaceutical drug development. Functioning as a protected form of p-anisaldehyde, this compound is a cornerstone reagent in Corey-Seebach umpolung (polarity reversal) reactions. By converting an electrophilic carbonyl carbon into a nucleophilic center, it enables the construction of complex carbon-carbon bonds that would otherwise be synthetically inaccessible. This whitepaper details its physicochemical properties, structural causality, and a self-validating synthesis protocol.

Physicochemical Properties & Crystallographic State

At standard temperature and pressure (20°C), this compound exists as a white to almost white powder or crystalline solid. Its melting point is exceptionally sharp, typically recorded between 117.0°C and 121.0°C.

Causality of Physical State: The high melting point relative to its molecular weight (226.36 g/mol ) is dictated by its conformational rigidity[1]. The 1,3-dithiane ring strongly prefers a chair conformation. To minimize 1,3-diaxial steric clashes, the bulky 4-methoxyphenyl group locks into an equatorial position. This rigid, planar geometry facilitates highly ordered, dense intermolecular packing within the crystal lattice, requiring significant thermal energy to disrupt the solid state.

Quantitative Data Summary

PropertyValueReference
IUPAC Name This compound1[1]
CAS Registry Number 24588-72-5
Chemical Formula C11H14OS21[1]
Molecular Weight 226.36 g/mol 1[1]
Physical State (20°C) Solid (White powder to crystal)
Melting Point 117.0°C – 121.0°C

Self-Validating Experimental Protocol: Synthesis Workflow

The synthesis of this dithioacetal requires precise control over thermodynamics and catalysis. The following protocol utilizes anhydrous HCl gas as a Brønsted acid catalyst to drive the condensation of p-anisaldehyde with 1,3-propanedithiol[2].

Step-by-Step Methodology:

  • Reagent Preparation & Cooling: Dissolve 1.0 equivalent (e.g., 136.2 g, 1.0 mol) of p-anisaldehyde in 500 mL of anhydrous chloroform. Add 1.0 equivalent (108.2 g, 1.0 mol) of 1,3-propanedithiol. Cool the reaction vessel to -10°C using an ice-salt bath[2]. Expert Insight (Causality): Thioacetalization is highly exothermic. Initiating the reaction at -10°C suppresses the kinetic formation of undesired thioether oligomers and prevents the degradation of the electron-rich p-anisaldehyde. Chloroform is selected as the solvent because it provides excellent solubility for the aromatic aldehyde while remaining entirely inert to the highly reactive HCl gas.

  • Acid Catalysis: Bubble a steady stream of anhydrous HCl gas through the suspension for exactly 45 minutes[2]. Expert Insight (Causality): The Brønsted acid protonates the carbonyl oxygen, drastically lowering the LUMO (Lowest Unoccupied Molecular Orbital) of the carbonyl carbon. This renders it highly electrophilic and susceptible to rapid nucleophilic attack by the thiol sulfur, forming the hemithioacetal intermediate.

  • Propagation & Ring Closure: Stir the mixture for 30 minutes at 0°C. Subsequently, remove the cooling bath and allow the reaction to stir for 16 hours at room temperature (approx. 20-25°C)[2]. Expert Insight (Causality): The gradual warming provides the necessary activation energy for the dehydration of the hemithioacetal. The loss of water generates a highly reactive thionium ion intermediate, which undergoes rapid intramolecular nucleophilic attack by the second thiol group, driving the thermodynamic equilibrium toward the stable 1,3-dithiane ring.

  • Isolation & Self-Validation: Remove the chloroform solvent via rotary evaporation. Suspend the resulting residue in 300 mL of methanol and stir vigorously for 24 hours at room temperature. Filter the suspension, wash the solid retentate with 50 mL of cold methanol, and dry in a vacuum oven (125 mbar, 50°C)[2]. Expert Insight (Trustworthiness): This isolation step acts as a self-validating purification system. Methanol functions as an anti-solvent; the highly crystalline this compound is practically insoluble in cold methanol, whereas unreacted p-anisaldehyde, residual 1,3-propanedithiol, and reaction water are highly soluble. A successful synthesis is immediately validated if the dried white solid exhibits a sharp melting point of 117-119°C. A depressed or broadened melting point definitively indicates incomplete washing or trapped solvent[2].

SynthesisWorkflow A 1. Reagent Mixing p-Anisaldehyde + 1,3-Propanedithiol in Chloroform (-10°C) B 2. Acid Catalysis HCl gas bubbling (45 min) A->B C 3. Ring Closure Stir at RT (16 hours) B->C D 4. Solvent Removal Rotary Evaporation C->D E 5. Crystallization Methanol wash & Vacuum dry D->E

Fig 1: Step-by-step synthesis workflow of this compound.

Umpolung Logic in Drug Development

In pharmaceutical development, the native p-anisaldehyde cannot act as a nucleophile because its carbonyl carbon is strictly electrophilic (δ+). By converting it into this compound, researchers achieve umpolung—a complete reversal of chemical polarity.

The proton at the C2 position of the newly formed 1,3-dithiane ring is unusually acidic (pKa ~ 31). When treated with a strong base like n-Butyllithium (n-BuLi) at -78°C, this proton is abstracted to form a dithianyl anion. This carbanion is stabilized by the polarizability and d-orbital participation of the two adjacent sulfur atoms. The once-electrophilic carbon is now a potent nucleophile (C-), capable of attacking alkyl halides, epoxides, or other carbonyls to build complex, sterically demanding drug scaffolds. Subsequent hydrolysis of the dithiane moiety regenerates the carbonyl group, completing the synthetic sequence.

UmpolungLogic Aldehyde Carbonyl Carbon (Electrophilic, δ+) Dithiane 1,3-Dithiane Protection (Neutral) Aldehyde->Dithiane Thioacetalization Base Deprotonation by n-BuLi (Strong Base) Dithiane->Base Carbanion Dithianyl Anion (Nucleophilic, C-) Base->Carbanion Polarity Reversal Electrophile Reaction with Electrophile (e.g., R-X) Carbanion->Electrophile C-C Bond Formation

Fig 2: Logical progression of the Corey-Seebach umpolung (polarity reversal) reaction.

References

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A Comparative Analysis of 2-Phenyl-1,3-dithiane and 2-(4-Methoxyphenyl)-1,3-dithiane: A Technical Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 1,3-dithiane scaffold is a cornerstone of modern organic synthesis, primarily for its role as a robust carbonyl protecting group and, more significantly, as a platform for achieving polarity inversion ("umpolung") of the carbonyl carbon.[1][2] This guide provides an in-depth technical examination of two key analogs: 2-phenyl-1,3-dithiane and 2-(4-methoxyphenyl)-1,3-dithiane. We will dissect the subtle yet impactful electronic differences imparted by the para-methoxy substituent, comparing their synthesis, physicochemical properties, and reactivity. This analysis aims to equip researchers, scientists, and drug development professionals with the field-proven insights necessary to make informed strategic decisions in the rational design of complex synthetic routes.

Introduction: The Power of Umpolung via the Corey-Seebach Reaction

The inherent electrophilicity of a carbonyl carbon dictates its "normal" reactivity with nucleophiles. The groundbreaking work of E.J. Corey and Dieter Seebach introduced a method to invert this reactivity, transforming the carbonyl carbon into a nucleophilic acyl anion equivalent.[3][4][5] This strategy, termed "umpolung," is most famously achieved through the formation of a 1,3-dithiane from an aldehyde.[6][7]

The key to this transformation lies in the increased acidity of the C2 proton situated between the two sulfur atoms. The sulfur atoms stabilize the conjugate base through polarization and inductive effects, allowing for facile deprotonation by a strong base like n-butyllithium to form a nucleophilic 2-lithio-1,3-dithiane.[2][6] This carbanion can then attack a wide range of electrophiles, including alkyl halides, epoxides, and other carbonyl compounds, forging new carbon-carbon bonds in a manner previously inaccessible.[5][8] The final hydrolysis of the dithiane unmasks the ketone functionality, completing the synthetic transformation.[6]

Umpolung_Workflow Figure 1: General Umpolung Workflow using 1,3-Dithianes. Aldehyde Aldehyde (Electrophilic Carbonyl C) Dithiane 1,3-Dithiane Derivative Aldehyde->Dithiane + 1,3-Propanedithiol, H+ catalyst Acyl_Anion Acyl Anion Equivalent (Nucleophilic C2) Dithiane->Acyl_Anion + Strong Base (n-BuLi) Alkylated_Dithiane Alkylated Dithiane Acyl_Anion->Alkylated_Dithiane + Electrophile (E+) Ketone Ketone Product Alkylated_Dithiane->Ketone Hydrolysis/ Deprotection

Synthesis and Physicochemical Properties

Both 2-aryl-1,3-dithianes are typically synthesized by the acid-catalyzed condensation of the corresponding aldehyde (benzaldehyde or 4-methoxybenzaldehyde) with 1,3-propanedithiol.[9][10] While the synthetic procedure is analogous, the resulting products exhibit distinct properties due to the electronic influence of the para-methoxy group.

The Electronic Influence of the Methoxy Substituent

The fundamental difference between the two molecules is the electronic nature of the C4 substituent on the phenyl ring.

  • 2-Phenyl-1,3-dithiane: Features an electronically neutral phenyl group.

  • This compound: Contains a methoxy (-OCH₃) group, which is a powerful electron-donating group (EDG) through resonance (+R effect) and weakly electron-withdrawing through induction (-I effect).[11] The resonance effect is dominant, leading to an overall increase in electron density in the aromatic ring, particularly at the ortho and para positions.

Electronic_Effects Figure 2: Electronic Effect of the para-Methoxy Group. cluster_phenyl 2-Phenyl-1,3-dithiane cluster_methoxy This compound P_Dithiane Dithiane Ring P_Phenyl Phenyl Ring P_Dithiane->P_Phenyl P_H C2-H P_Dithiane->P_H pKa ≈ 31 M_Dithiane Dithiane Ring M_Phenyl Methoxy-Phenyl Ring M_Dithiane->M_Phenyl M_H C2-H M_Dithiane->M_H pKa slightly > 31 (less acidic) M_OCH3 H3CO M_OCH3->M_Phenyl Donates e- density (+R effect)

Comparative Data Table
Property2-Phenyl-1,3-dithianeThis compoundRationale for Difference
CAS Number 5425-44-5[10][12]33954-33-5Unique chemical entities.
Molecular Formula C₁₀H₁₂S₂[10][12]C₁₁H₁₄OS₂[13]Addition of a -OCH₃ group.
Molecular Weight 196.33 g/mol [10][12]226.35 g/mol [13]Addition of a -OCH₃ group.
Appearance White to off-white crystalline powder[12]White solidGenerally similar solid-state properties.
Melting Point 71-75 °C[12]74-76 °C[14]Increased molecular weight and potential for different crystal packing.
C2-H Acidity (pKa) ~31[3]Slightly > 31Electron-donating -OCH₃ group destabilizes the carbanion.[15]
Solubility Soluble in acetone and other organic solvents.[16]Soluble in organic solvents.Both are nonpolar organic molecules.

Comparative Reactivity and Strategic Application

Deprotonation and Nucleophilic Attack

The deprotonation of both compounds is typically achieved with n-butyllithium in an anhydrous aprotic solvent like THF at low temperatures (-30 to -78 °C).[6][10] The resulting lithiated species are potent nucleophiles. The slightly higher pKa of the methoxy-substituted analog implies a slightly slower deprotonation rate under identical conditions. However, once formed, the resulting carbanion's nucleophilicity is generally comparable, and both react efficiently with a host of electrophiles.

The choice between the two reagents often depends on the overall synthetic strategy:

  • 2-Phenyl-1,3-dithiane is the default choice for introducing a simple benzoyl moiety.[12][16]

  • This compound is selected when the methoxy group is a required feature of the final target molecule or when it is used as a synthetic handle for further transformations (e.g., demethylation to a phenol or directing group for electrophilic aromatic substitution).

Deprotection: Unmasking the Carbonyl

Regenerating the carbonyl group from the dithiane is a critical step that requires cleavage of the robust C-S bonds.[9] A variety of methods have been developed, broadly categorized as metal-based or oxidative.[17]

  • Metal-Based Methods: Reagents with a high affinity for sulfur, such as mercury(II) salts (e.g., HgCl₂/HgO), are highly effective but pose significant toxicity and disposal challenges.[17][18][19][20] The mercury(II) ion acts as a Lewis acid, coordinating to the sulfur atoms and facilitating hydrolysis.[19]

  • Oxidative Methods: These offer greener alternatives. Reagents like N-halosuccinimides (NBS, NCS), ceric ammonium nitrate (CAN), or bis(trifluoroacetoxy)iodobenzene can cleanly convert the dithiane to the corresponding carbonyl compound.[17][21][22] Milder systems, such as iodine in the presence of H₂O₂, have also been developed.[23]

The electronic nature of the aryl substituent generally has a minor effect on the efficiency of these deprotection methods, although electron-rich systems (like the methoxy-substituted one) might be more susceptible to over-oxidation with certain aggressive reagents. The choice of deprotection method is primarily dictated by the functional group tolerance of the substrate.[17][24]

Deprotection_Pathways Figure 3: Common Deprotection Strategies for 2-Aryl-1,3-Dithianes. cluster_metal Metal-Based cluster_oxidative Oxidative Dithiane 2-Aryl-1,3-Dithiane Metal_Reagents HgCl₂ / HgO in aq. MeCN Dithiane->Metal_Reagents Oxidative_Reagents NBS in aq. Acetone or I₂ / H₂O₂ (cat.) Dithiane->Oxidative_Reagents Ketone Aryl Ketone Metal_Reagents->Ketone High Yield, High Toxicity Oxidative_Reagents->Ketone Greener, Good Yield

Experimental Protocols

The following protocols are representative methodologies. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Synthesis of 2-Phenyl-1,3-dithiane[10]
  • To a solution of benzaldehyde (1.0 eq) in a suitable solvent (e.g., chloroform or toluene), add 1,3-propanedithiol (1.1 eq).

  • Add a catalytic amount of a Lewis acid (e.g., BF₃·OEt₂) or a Brønsted acid (e.g., p-toluenesulfonic acid).

  • Heat the mixture to reflux, typically with a Dean-Stark apparatus to remove water as it forms.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the benzaldehyde is consumed.

  • Upon completion, cool the reaction mixture and wash with an aqueous base (e.g., saturated NaHCO₃ solution) and then with brine.

  • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate the solvent in vacuo.

  • Purify the crude product by recrystallization (e.g., from ethanol) to yield 2-phenyl-1,3-dithiane as a white solid.

Protocol 2: Deprotonation and Alkylation of a 2-Aryl-1,3-Dithiane[10]
  • Dissolve the 2-aryl-1,3-dithiane (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried, three-neck flask under an inert atmosphere (e.g., argon).

  • Cool the solution to -30 °C in a dry ice/acetone bath.

  • Add n-butyllithium (1.1 eq, typically 1.6 M in hexanes) dropwise via syringe, maintaining the internal temperature below -25 °C. A color change (often to yellow or orange) indicates carbanion formation.

  • Stir the resulting solution at this temperature for 1-2 hours.

  • Add a solution of the desired electrophile (e.g., ethyl iodide, 1.2 eq) in anhydrous THF dropwise.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 3: Oxidative Deprotection using N-Bromosuccinimide (NBS)[19]
  • Dissolve the 2-substituted-2-aryl-1,3-dithiane (1.0 eq) in a mixture of acetone and water (e.g., 9:1 v/v).

  • Cool the solution to 0 °C in an ice bath.

  • Add N-Bromosuccinimide (NBS) (2.2 - 4.0 eq, may require optimization) portion-wise to the stirred solution.

  • Monitor the reaction by TLC. The reaction is typically complete within 30 minutes.

  • Upon completion, quench the reaction with saturated aqueous sodium thiosulfate solution.

  • Extract the product with an organic solvent (e.g., diethyl ether).

  • Wash the combined organic layers with saturated NaHCO₃ solution and brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purify the resulting ketone by flash chromatography or distillation.

Conclusion

While 2-phenyl-1,3-dithiane and this compound are structurally similar and participate in the same fundamental umpolung chemistry, the presence of the para-methoxy group introduces a key electronic difference. This substituent slightly decreases the acidity of the C2 proton, a factor that can influence reaction kinetics. The primary driver for selecting one reagent over the other lies not in a significant difference in reactivity but in the strategic requirements of the overall synthetic plan. Understanding this distinction allows the medicinal or process chemist to leverage these powerful acyl anion equivalents with greater precision and foresight, facilitating the efficient and rational construction of complex molecular targets.

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  • Synthesis and Deprotection of 1,3-Dithianes and 1,3-Dithiolanes by Polyphosphoric Acid. Publication source not specified. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF8McNb59pqHz_GWNFPaFGBLeqDhK27Ifz9JApSAkrO0oVfLyiSQcbPQQfKLEI6J8xGk-tBcHcsk_WvFulbEgm4kh8tiB-62vSJ2fpChSJqF7RVXodIJ1O8waDwnjRUapw0EuzHH-8AgaYnUDrYQiELA7fGmn5LJi2JdTKGdS0=]
  • Removal of mercury-based reagents after dithiane deprotection. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEpCruL3vM7CEmhiRoagam1lVg_zxgV_2IiT9AXXj9n8jaQ-iHi5upyUX4ofOCfu_-8X1i_rERarmYY0-PwomTFRN7XzEMM-cdrxiZwqK5fpn8gEpxh2Ya4u_bycCAs5ANA_UCuSyGaW85RfzGQCKQOZqiJnqIX7oDz4dvQRvx9RzxZk_alMR2HOVmzTo8YUO-q_B6WaWFbDWhu]
  • The Effect of Substituents on pKa. chem.ucla.edu. [URL: https://www.chem.ucla.edu/~harding/IGOC/S/substituentpKa.html]
  • 2-Fenil-1,3-ditiano. Chem-Impex. [URL: https://www.chemimpex.com/es/products/01570]
  • CAS 5425-44-5: 2-Phenyl-1,3-dithiane. CymitQuimica. [URL: https://www.cymitquimica.com/cas/5425-44-5]
  • Synthesis, Properties, Chemical Reactivity of 1,3-Dithiolane. ChemicalBook. [URL: https://www.chemicalbook.com/article/synthesis-properties-chemical-reactivity-of-1-3-dithiolane.htm]
  • This compound. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/32504]
  • Generation and synthetic applications of 2-lithio-1,3-dithianes. The Journal of Organic Chemistry. [URL: https://pubs.acs.org/doi/10.1021/jo00421a024]
  • Substituent Effects. chem.ucla.edu. [URL: https://www.chem.ucla.edu/~harding/IGOC/S/substituenteffects.html]
  • 8.17: The Effect of Substituents on pKa. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/08%3A_Acids_and_Bases/8.17%3A_The_Effect_of_Substituents_on_pKa]
  • Carbon acids. 13. Acidifying effects of phenylthio substituents. The Journal of Organic Chemistry. [URL: https://pubs.acs.org/doi/abs/10.1021/jo00832a001]
  • The Effect of Substituents on Reactivity. St. Peter's Institute of Pharmaceutical Sciences. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGxnXVzz4Zhaj48dKasOK1lh9ElNkVzEVgmboMoAuHj9hbNVMg_CVMHqEPSscgHQhtvTy71gtIcGrMaVpJZgsIq-58kbaPRL36Qhn6e_Qlupo4jf7w1gNa8Ad2WHZQSjNNG7nU_54mgBS61lMueuce753P3KpINLyl4Lg2lyu02fVIPm9eq]
  • 14.3. Substituent Effects. Lumen Learning. [URL: https://courses.lumenlearning.com/suny-potsdam-organicchemistry2/chapter/14-3-substituent-effects/]
  • Conformational analysis. XVIII. 1,3-Dithianes. Conformational preferences of alkyl substituents and the chair-boat energy difference. Journal of the American Chemical Society. [URL: https://pubs.acs.org/doi/10.1021/ja01015a034]
  • Synthesis of 1,3-dithianes. quimicaorganica.org. [URL: https://www.quimicaorganica.org/en/reactions-dithianes/158-synthesis-of-1,3-dithianes.html]

Sources

Strategic Sourcing and Synthetic Utility of 2-(4-Methoxyphenyl)-1,3-dithiane in Advanced Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern organic synthesis and drug development, 2-(4-methoxyphenyl)-1,3-dithiane (CAS: 24588-72-5) serves as a highly versatile, commercially available building block. Primarily utilized as a "masked acyl anion" equivalent, this compound is the cornerstone of the Corey-Seebach reaction[1][2]. By reversing the innate electrophilic polarity of its parent compound, p-anisaldehyde (a concept known as Umpolung), this reagent enables the construction of complex carbon-carbon frameworks, including α-hydroxy ketones and 1,2-diketones—structural motifs that are notoriously difficult to synthesize via traditional aldol chemistry but are critical pharmacophores in drug discovery[2][3].

This technical guide provides an in-depth analysis of the procurement landscape, the physicochemical causality behind its reactivity, and rigorously validated experimental protocols for its application.

Procurement & Supply Chain Analytics

For application scientists and drug development professionals, securing high-purity (>98%) this compound is paramount. Trace impurities—particularly residual water or unreacted 1,3-propanedithiol from its upstream synthesis—can severely quench organolithium reagents during downstream deprotonation steps.

The table below summarizes the current supplier landscape, catalog specifications, and estimated pricing to guide procurement strategies.

Table 1: Key Suppliers, Specifications, and Estimated Pricing
SupplierCatalog / MDL NumberPurityEstimated Price (per 1g)Procurement Notes
TCI Chemicals M3278>98.0% (GC)~¥160.00 / €15.05Reliable, high-purity crystalline powder. Excellent for sensitive metalation[4].
Sigma-Aldrich BL3H9ABBA402>97.0%Custom QuoteOften requires bulk or custom ordering via AldrichCPR[5].
Accela ChemBio SY037416>97.0%Custom QuoteStrong option for mid-to-large scale-up sourcing[6].
Angene MFCD01729781StandardCustom QuoteBroad global distribution network[7].

(Note: Pricing is subject to regional variations, bulk discounts, and supply chain fluctuations. It is highly recommended to request a Certificate of Analysis (CoA) prior to purchase to verify moisture content.)

QC_Workflow S1 Procure 2-(4-methoxyphenyl) -1,3-dithiane S2 Purity Verification (>98% GC/NMR) S1->S2 Receive Batch S3 Moisture Analysis (Karl Fischer Titration) S2->S3 Pass (>98%) Fail Reject Batch or Recrystallize (EtOH) S2->Fail Fail Purity S4 Proceed to Air-Free Umpolung Synthesis S3->S4 Pass (H2O < 50 ppm) S3->Fail High Moisture

Quality control and validation workflow for sourcing and utilizing dithiane reagents.

Mechanistic Causality: The Corey-Seebach Umpolung

To master the use of this compound, one must understand the thermodynamic and kinetic principles governing its reactivity. The fundamental value of this compound lies in its ability to undergo selective deprotonation at the C2 position (the carbon flanked by the two sulfur atoms).

The "Why" Behind the Chemistry: The C2 proton of a 1,3-dithiane exhibits a pKa of approximately 30[1]. Historically, the stabilization of the resulting carbanion was incorrectly attributed to d-orbital resonance from the adjacent sulfur atoms. However, modern computational chemistry confirms that the stabilization is primarily driven by the high polarizability of sulfur and the longer C-S bond length , which effectively accommodates the negative charge without requiring d-orbital participation[1].

Because the pKa is ~30, a strong base is required. Treatment with n-butyllithium (n-BuLi) at -30 °C cleanly generates the 2-lithio-1,3-dithiane derivative[1]. This intermediate acts as a potent nucleophile, allowing the normally electrophilic carbonyl carbon of the anisaldehyde precursor to attack other electrophiles (such as alkyl halides, epoxides, or other ketones), achieving a complete reversal of polarity (Umpolung)[1][2][3].

Umpolung A p-Anisaldehyde (Electrophile) B 2-(4-methoxyphenyl) -1,3-dithiane A->B 1,3-propanedithiol C 2-Lithio-1,3-dithiane (Nucleophile) B->C n-BuLi, THF, -30°C D Alkylated Dithiane (Intermediate) C->D Electrophile (R-X) E Substituted Ketone (Product) D->E Hg(II) or I2

Corey-Seebach Umpolung pathway reversing the polarity of p-anisaldehyde.

Experimental Protocols: A Self-Validating System

To ensure scientific integrity and reproducibility, the following protocols incorporate built-in validation steps. These methodologies are designed to prevent the common pitfalls associated with organolithium chemistry.

Protocol A: Generation and Alkylation of the Lithiated Dithiane

Objective: To form the 2-lithio derivative and trap it with an electrophile (e.g., benzyl bromide) to form a complex carbon framework[2][3].

  • Preparation & Rigorous Exclusion of Moisture: Flame-dry a Schlenk flask under vacuum and backfill with ultra-high-purity Argon. Dissolve this compound (1.0 equiv) in anhydrous THF (0.2 M). Causality: Even trace moisture will instantly protonate the lithiated intermediate, returning the starting material and destroying the stoichiometry.

  • Titration of n-BuLi: Prior to use, titrate the n-BuLi solution using diphenylacetic acid in THF to ensure exact molarity.

  • Deprotonation: Cool the reaction mixture to -30 °C. Dropwise add the titrated n-BuLi (1.05 equiv). Stir for 2 hours at -30 °C[1]. Validation Step: Quench a 0.1 mL aliquot with D₂O. Analyze via ¹H-NMR. The disappearance of the C2 proton singlet (~5.1 ppm) and the incorporation of deuterium confirms >95% metalation.

  • Alkylation: Cool the deep-colored anion solution to -78 °C. Add the electrophile (1.1 equiv) neat or dissolved in anhydrous THF. Slowly warm the reaction to room temperature over 4 hours[2][3].

  • Workup: Quench with saturated aqueous NH₄Cl. Extract with EtOAc, dry over Na₂SO₄, and purify the alkylated dithiane intermediate via flash column chromatography.

Protocol B: Deprotection (Hydrolysis of the Dithioacetal)

Objective: To unmask the carbonyl group, yielding the final functionalized ketone.

The hydrolysis of S,S-acetals is notoriously difficult due to the superior nucleophilicity of sulfur. Irreversible removal of the dithiol byproduct is required to drive the equilibrium forward[1].

  • Reagent Preparation: In a well-ventilated fume hood, dissolve the alkylated dithiane (1.0 equiv) in a 4:1 mixture of Acetonitrile/Water.

  • Oxidative Hydrolysis: Add Calcium Carbonate (CaCO₃, 2.0 equiv) followed by Iodine (I₂, 3.0 equiv). Alternatively, Mercury(II) perchlorate (Hg(ClO₄)₂, 2.0 equiv) can be used[1][3]. Causality: Hg(II) or I₂ acts as a thiophilic Lewis acid/oxidant, irreversibly sequestering the sulfur atoms and facilitating nucleophilic attack by water to regenerate the carbonyl[1].

  • Isolation: Stir at room temperature until TLC indicates complete consumption of the starting material. Filter the mixture through a pad of Celite to remove metal-sulfur precipitates. Extract the filtrate with diethyl ether, wash with saturated Na₂S₂O₃ (to reduce excess iodine), dry, and concentrate to yield the target ketone.

References

  • Title: Corey-Seebach Reaction Source: Organic Chemistry Portal URL: [Link]

  • Title: The Corey-Seebach Reagent in the 21st Century: A Review Source: National Institutes of Health (PMC) URL: [Link]

  • Title: Corey–Seebach reaction Source: Wikipedia URL: [Link]

Sources

Methodological & Application

Synthesis of 2-(4-Methoxyphenyl)-1,3-dithiane from Anisaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide

Executive Summary

This guide details the synthesis of 2-(4-methoxyphenyl)-1,3-dithiane (CAS: 24588-72-5) via the thioacetalization of


-anisaldehyde using 1,3-propanedithiol. This transformation serves two critical functions in drug discovery and organic synthesis:
  • Protection: It masks the aldehyde functionality, rendering it stable against basic and nucleophilic conditions.[1]

  • Activation (Umpolung): It converts the electrophilic carbonyl carbon into a nucleophilic center (acyl anion equivalent) upon lithiation, a cornerstone of the Corey-Seebach reaction .[2]

We present two validated protocols: a Standard Lewis Acid Method (using


) for maximum yield and a Green Catalytic Method  (using Iodine) for milder conditions and simplified workup.

Chemical Mechanism & Rationale

The reaction proceeds via an acid-catalyzed nucleophilic addition-elimination pathway.[2]

Mechanistic Insight

Unlike nitro-benzaldehydes, anisaldehyde possesses a strong electron-donating methoxy group. This deactivates the carbonyl carbon toward nucleophilic attack but stabilizes the intermediate thionium ion.

  • Activation: The acid catalyst coordinates with the carbonyl oxygen.[2]

  • Addition: The first sulfur of 1,3-propanedithiol attacks, forming a hemithioacetal.[2]

  • Elimination: Protonation of the hydroxyl group leads to water loss, generating a resonance-stabilized thionium ion.

  • Cyclization: The second sulfur attacks the thionium center to close the ring.

Reaction Mechanism Diagram

Mechanism Substrate p-Anisaldehyde Activated Activated Carbonyl Substrate->Activated + Acid Cat. Hemi Hemithioacetal Intermediate Activated->Hemi + 1,3-Propanedithiol (1st S attack) Thionium Thionium Ion (Resonance Stabilized) Hemi->Thionium - H2O Product 2-(4-methoxyphenyl)- 1,3-dithiane Thionium->Product Ring Closure (2nd S attack)

Figure 1: Acid-catalyzed dithioacetalization mechanism showing the critical thionium ion intermediate.

Safety Advisory: Thiol Handling

CRITICAL WARNING: 1,3-Propanedithiol has an extremely offensive, skunk-like odor that clings to clothing and skin. It has a low odor threshold (ppb range).

  • Engineering Controls: All operations must be performed in a high-efficiency fume hood.

  • Neutralization Station: Prepare a "Bleach Bath" (10% sodium hypochlorite) before opening the reagent bottle. All glassware and syringes contacting the thiol must be submerged in this bath immediately after use to oxidize the thiol to odorless sulfonate/disulfide derivatives.

  • Waste: Do not pour thiol waste down the drain. Quench with bleach, then dispose of as organic waste.

Experimental Protocols

Method A: The Lewis Acid Standard ( )

Best for: High-value substrates requiring maximum conversion.

Reagents:

  • 
    -Anisaldehyde (10 mmol, 1.36 g)
    
  • 1,3-Propanedithiol (11 mmol, 1.1 mL)

  • Boron Trifluoride Diethyl Etherate (

    
    ) (1 mmol, 0.12 mL)
    
  • Chloroform (

    
    ) or Dichloromethane (DCM) (20 mL, anhydrous)
    

Protocol:

  • Setup: Flame-dry a 50 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a septum. Flush with Nitrogen (

    
    ).
    
  • Dissolution: Add anisaldehyde and anhydrous

    
    .
    
  • Thiol Addition: Add 1,3-propanedithiol via syringe. The solution remains clear.

  • Catalysis: Cool to 0°C (ice bath). Add

    
     dropwise.
    
    • Note: A slight color change (yellowing) may occur due to complexation.

  • Reaction: Remove ice bath and stir at Room Temperature (RT) for 2–4 hours. Monitor by TLC (Hexane/EtOAc 9:1). Product

    
     will be significantly higher than the aldehyde.
    
  • Quench: Pour mixture into 20 mL of 10% aqueous NaOH or saturated

    
    .
    
  • Extraction: Separate layers. Extract aqueous layer with DCM (

    
     mL).
    
  • Wash: Wash combined organics with water, then Brine.[2]

  • Drying: Dry over

    
    , filter, and concentrate in vacuo.
    
  • Purification: Recrystallize from Methanol or Ethanol.

Method B: The "Green" Iodine Catalyzed Method

Best for: Mild conditions, metal-free synthesis, and ease of handling.

Reagents:

  • 
    -Anisaldehyde (10 mmol)
    
  • 1,3-Propanedithiol (11 mmol)

  • Iodine (

    
    ) (0.5 mmol, 5 mol%)
    
  • Dichloromethane (DCM) (15 mL)

Protocol:

  • Setup: To a 50 mL flask containing anisaldehyde and 1,3-propanedithiol in DCM at RT.

  • Catalysis: Add molecular Iodine (

    
    ) in one portion.
    
  • Reaction: Stir at RT for 1–3 hours. The reaction is typically faster than Method A.

  • Quench: Add 10% aqueous

    
     (Sodium Thiosulfate) to reduce residual iodine (color changes from violet/brown to colorless).
    
  • Workup: Extract with DCM, wash with water, dry over

    
    , and concentrate.
    
  • Purification: Recrystallization from hot ethanol.

Workflow & Quality Control

Experimental Workflow Diagram

Workflow Start Start: Anisaldehyde + Solvent (DCM/CHCl3) AddThiol Add 1,3-Propanedithiol (Under N2) Start->AddThiol AddCat Add Catalyst (BF3 or I2) AddThiol->AddCat React Stir RT (1-4 hr) Monitor TLC AddCat->React Decision Complete? React->Decision Decision->React No Quench Quench (NaOH or Thiosulfate) Decision->Quench Yes Workup Extraction & Drying Quench->Workup Purify Recrystallization (MeOH/EtOH) Workup->Purify

Figure 2: Step-by-step operational workflow for dithiane synthesis.

Characterization Data

The product should be a white crystalline solid.[1]

PropertyValue / ObservationNotes
Appearance White Crystalline SolidIf oil, recrystallize immediately.
Melting Point 113 – 115 °CLit. range varies slightly (113-117°C).
Yield (Method A) 85 – 92%

is highly efficient.
Yield (Method B) 80 – 88%Slightly lower, but cleaner workup.
TLC (

)
~0.6 (Hex:EtOAc 4:1)Aldehyde

is typically ~0.3-0.4.
NMR Spectroscopy Standards

Use these values to validate product identity.


 NMR (400 MHz, 

):
  • 
    7.40  (d, 
    
    
    
    Hz, 2H, Ar-H ortho to dithiane)
  • 
    6.86  (d, 
    
    
    
    Hz, 2H, Ar-H ortho to OMe)
  • 
    5.14  (s, 1H, CH -S2, benzylic methine)
    
  • 
    3.80  (s, 3H, OCH 
    
    
    
    )
  • 
    2.80 – 3.05  (m, 4H, S-CH 
    
    
    
    -)
  • 
    1.85 – 2.15  (m, 2H, -CH
    
    
    
    -CH
    
    
    -CH
    
    
    -)[3]

 NMR (100 MHz, 

):
  • 
     159.5 (C-OMe), 130.5 (Ar-C), 129.0 (Ar-CH), 114.0 (Ar-CH), 55.3 (OMe), 50.8 (C2-dithiane), 32.1 (C4/6-dithiane), 25.1 (C5-dithiane).
    

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Hydrolysis during workupEnsure the quench is basic (

). Dithianes are stable to base but acid-sensitive in water.
Oily Product Residual solvent or dithiolRecrystallize from hot Methanol. If persistent, sublime under high vacuum.
Starting Material Remains Inactive Catalyst

degrades over time. Use a fresh bottle or increase loading to 1.5 eq.
Side Products PolymerizationKeep concentration below 0.5 M. Perform reaction strictly under

.

References

  • Corey, E. J., & Seebach, D. (1965). Carbanions of 1,3-Dithianes.[1][4][5][6][7][8][9][10][11] Reagents for C-C Bond Formation by Nucleophilic Acylation.[2][10] Angewandte Chemie International Edition.[12]

  • Firouzabadi, H., Iranpoor, N., & Hazarkhani, H. (2001).[7] Iodine Catalyzed Protection of Carbonyl Groups as 1,3-Dithiolanes and 1,3-Dithianes.[6][7] The Journal of Organic Chemistry.[7][12]

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.[6] (Refer to Chapter on Thioacetals).

  • PubChem Database. (2025).[13] Compound Summary: this compound.[3][13] National Library of Medicine.[13]

Sources

Application Note: Lithiation of 2-(4-Methoxyphenyl)-1,3-dithiane and Umpolung Alkylation

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals

Introduction & Mechanistic Rationale

The Corey-Seebach reaction is a cornerstone methodology in organic synthesis for achieving Umpolung (polarity reversal) of carbonyl compounds[1]. By converting an aldehyde into a 1,3-dithiane, the normally electrophilic carbonyl carbon is transformed into a highly nucleophilic acyl anion equivalent upon deprotonation.

For 2-(4-methoxyphenyl)-1,3-dithiane , the C2 benzylic proton is highly acidic. While the pKa of unsubstituted 1,3-dithiane in tetrahydrofuran (THF) is approximately 36.5, the addition of an aryl group at the C2 position lowers the pKa significantly (e.g., 2-phenyl-1,3-dithiane has a pKa of ~30.5)[2]. The electron-donating 4-methoxy group slightly destabilizes the resulting carbanion relative to an unsubstituted phenyl ring via resonance (+M effect), but the pKa remains well within the deprotonation range of n-butyllithium (pKa ~50).

Historically, the stabilization of the dithianyl anion was incorrectly attributed to d-orbital participation from the adjacent sulfur atoms. Modern computational chemistry confirms that this stabilization primarily stems from the high polarizability of sulfur and the longer C–S bond length, which minimizes steric and electronic repulsion, alongside negative hyperconjugation into the C–S


 orbitals. This allows the generated 2-lithio-1,3-dithiane to serve as a stable, highly effective nucleophile for complex molecule synthesis[3].

Experimental Workflow

LithiationPathway Step1 This compound (Protected Acetal) Step2 Addition of n-BuLi in THF (-78°C to -30°C) Step1->Step2 Step3 2-Lithio-2-(4-methoxyphenyl)-1,3-dithiane (Nucleophilic Acyl Anion) Step2->Step3 Deprotonation (Umpolung) Step4 Addition of Electrophile (E+) (e.g., Benzyl Bromide at -78°C) Step3->Step4 Step5 2-Alkyl-2-(4-methoxyphenyl)-1,3-dithiane (Alkylated Product) Step4->Step5 Nucleophilic Substitution (SN2)

Figure 1: Workflow for the Umpolung lithiation and alkylation of this compound.

Quantitative Data & Reagent Preparation

The following table summarizes the stoichiometric requirements for a standard 5.0 mmol scale lithiation and subsequent alkylation (using benzyl bromide as a model electrophile).

Reagent / MaterialMW ( g/mol )EquivalentsAmountFunction
This compound 226.361.001.13 g (5.0 mmol)Substrate / Acyl Anion Equivalent
n-Butyllithium (2.5 M in hexanes)64.061.052.10 mL (5.25 mmol)Lithiating Agent (Strong Base)
Tetrahydrofuran (THF) , anhydrous72.11-25.0 mLCoordinating Solvent
Benzyl Bromide (Electrophile)171.041.100.65 mL (5.5 mmol)Alkylating Agent
Ammonium Chloride (Sat. Aq.)53.49-10.0 mLReaction Quench

Step-by-Step Experimental Protocol

Phase 1: System Preparation
  • Flame-dry a 50 mL Schlenk flask containing a magnetic stir bar under high vacuum.

  • Backfill the flask with dry Argon (or Nitrogen). Repeat the vacuum/Argon cycle three times to ensure a rigorously moisture-free environment.

  • Add this compound (1.13 g, 5.0 mmol) to the flask.

  • Inject anhydrous THF (25.0 mL) via a gas-tight syringe to yield a 0.2 M solution. Stir until the substrate is fully dissolved.

Phase 2: Lithiation (Deprotonation)
  • Submerge the reaction flask in a dry ice/acetone cryogenic bath and allow the solution to cool to –78 °C for 10 minutes.

  • Slowly add n-butyllithium (2.10 mL of a 2.5 M solution in hexanes) dropwise down the side of the flask over 5–10 minutes to prevent localized heating[4].

  • Stir the mixture at –78 °C for 15 minutes.

  • Transfer the flask to a cryogenic bath maintained between –30 °C and –20 °C (e.g., dry ice in aqueous CaCl

    
     or a dedicated cryocooler). Stir for 1.5 to 2 hours. Self-Validation Check: The solution will typically transition to a deep yellow or orange/red color, indicating the formation of the 2-lithio-1,3-dithiane carbanion.
    
Phase 3: Electrophilic Trapping
  • Re-cool the reaction mixture to –78 °C.

  • Dropwise add benzyl bromide (0.65 mL, 5.5 mmol) either neat or dissolved in 2 mL of anhydrous THF.

  • Maintain the reaction at –78 °C for 30 minutes, then remove the cooling bath and allow the reaction mixture to slowly warm to room temperature over 2 to 4 hours.

Phase 4: Quenching & Workup
  • Cool the flask to 0 °C using an ice bath.

  • Carefully quench the reaction by dropwise addition of saturated aqueous NH

    
    Cl (10 mL).
    
  • Transfer the biphasic mixture to a separatory funnel and extract the aqueous layer with ethyl acetate or diethyl ether (3 × 20 mL).

  • Wash the combined organic layers with brine (20 mL), dry over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate under reduced pressure.
  • Purify the crude product via flash column chromatography (typically using a hexane/ethyl acetate gradient) to isolate the 2-alkyl-2-(4-methoxyphenyl)-1,3-dithiane.

Critical Parameters & Troubleshooting (Causality)

  • Solvent Choice (THF): THF is a strongly coordinating ethereal solvent. It is critical because it breaks down the hexameric aggregates of n-BuLi into highly reactive dimers or tetramers, dramatically increasing its kinetic basicity. Non-polar solvents like hexanes or toluene will result in sluggish or incomplete deprotonation.

  • Temperature Modulation (–78 °C to –30 °C): The initial addition of n-BuLi must be performed at –78 °C. n-BuLi addition is highly exothermic; localized heating can cause n-BuLi to deprotonate THF, leading to a cycloreversion that destroys the solvent and the base (forming ethylene and lithium acetaldehyde enolate). However, because the 4-methoxy group is electron-donating, it slightly retards the deprotonation rate compared to electron-poor aryl dithianes. Warming the reaction to –30 °C provides the necessary thermal energy to drive the deprotonation to completion within 1.5–2 hours[4].

  • Re-cooling Before Electrophile Addition: 2-Lithio-1,3-dithianes are powerful nucleophiles. Re-cooling to –78 °C before adding the electrophile is strictly required. At higher temperatures, highly reactive electrophiles (especially primary or secondary alkyl halides) can undergo competing E2 elimination pathways (if

    
    -hydrogens are present) or polyalkylation side-reactions.
    

References

  • Wikipedia Contributors. "Corey–Seebach reaction." Wikipedia, The Free Encyclopedia. Available at:[Link]

  • Organic Chemistry Portal. "Corey-Seebach Reaction / Seebach Umpolung." Organic-Chemistry.org. Available at:[Link]

  • Trepo (Tampere University). "Aerobic Oxidation of Lithiated 1,3-Dithianes and Dithioacetals." Trepo.tuni.fi. Available at:[Link]

  • National Center for Biotechnology Information (NCBI). "The Corey-Seebach Reagent in the 21st Century: A Review." PMC. Available at:[Link]

Sources

Application Note: Alkylation of 2-Lithio-2-(4-methoxyphenyl)-1,3-dithiane

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This technical guide details the protocol for the generation and alkylation of the lithiated species of 2-(4-methoxyphenyl)-1,3-dithiane. This transformation represents a classic application of Umpolung (polarity inversion), where the normally electrophilic carbonyl carbon of p-anisaldehyde is masked as a nucleophilic acyl anion equivalent.

The presence of the electron-donating methoxy group on the aromatic ring introduces specific electronic considerations regarding the stability of the carbanion and the subsequent hydrolysis steps. This note covers mechanistic principles, a validated experimental protocol, performance data with various halides, and critical troubleshooting steps.

Mechanistic Principles

The Umpolung Concept

In standard carbonyl chemistry, the carbonyl carbon is electrophilic (


). By converting p-anisaldehyde to its 1,3-dithiane derivative, the acidity of the C2 proton is dramatically increased (

). Deprotonation yields a stable carbanion that can attack electrophiles (alkyl halides).[1]
Structural Considerations
  • Sulfur Stabilization: The stability of the 2-lithio species is not due to

    
    -orbital participation (a now-defunct theory) but rather through 
    
    
    
    orbital delocalization and the high polarizability of sulfur [1].
  • Aryl Influence: The p-methoxyphenyl group provides benzylic stabilization to the anion. However, the electron-donating nature of the methoxy group (

    
     effect) slightly destabilizes the negative charge compared to an unsubstituted phenyl ring, making the anion highly reactive toward electrophiles.
    
  • Colorimetric Indicator: Unlike alkyl dithianes, the lithiated aryl dithiane species typically exhibits a distinct color change (bright yellow to orange), serving as an internal indicator of successful deprotonation.

Reaction Pathway Diagram

UmpolungCycle cluster_0 Corey-Seebach Umpolung Cycle Aldehyde p-Anisaldehyde (Electrophilic C) Dithiane 2-(4-methoxyphenyl)- 1,3-dithiane Aldehyde->Dithiane Protection (HS-CH2CH2CH2-SH, BF3) Anion 2-Lithio Species (Nucleophilic C-) Dithiane->Anion Lithiation (n-BuLi, THF, -78°C) Alkylated Alkylated Dithiane (Masked Ketone) Anion->Alkylated Alkylation (R-X) Ketone Target Ketone (Product) Alkylated->Ketone Hydrolysis (HgO or Oxidative)

Figure 1: The Umpolung cycle transforming the electrophilic aldehyde into a nucleophilic acyl anion equivalent.

Experimental Protocol

Reagents and Equipment
  • Substrate: this compound (Recrystallized from EtOH/Hexanes if crude).

  • Base: n-Butyllithium (n-BuLi), 1.6 M or 2.5 M in hexanes. Titrate before use.

  • Solvent: Anhydrous Tetrahydrofuran (THF), freshly distilled from Na/Benzophenone or passed through an activated alumina column.

  • Electrophile: Primary alkyl halide (freshly distilled if liquid).

  • Atmosphere: Dry Nitrogen (

    
    ) or Argon (Ar).
    
Step-by-Step Procedure
Phase 1: Lithiation (Generation of the Nucleophile)
  • Setup: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and a rubber septum. Flush with Argon while cooling to room temperature.

  • Solvation: Add this compound (1.0 equiv, e.g., 5.0 mmol) and anhydrous THF (25 mL, 0.2 M concentration). Stir until fully dissolved.

  • Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath (-78°C). Allow the internal temperature to equilibrate for 10 minutes.

  • Deprotonation: Add n-BuLi (1.1 equiv) dropwise via syringe over 5-10 minutes.

    • Observation: The solution should turn a bright yellow/orange color, indicating the formation of the benzylic carbanion.

  • Incubation: Stir at -78°C for 30 minutes, then warm to 0°C (ice bath) for 15 minutes to ensure complete metallation.

    • Note: The 4-methoxy group stabilizes the starting material but the anion is stable at 0°C for short periods.

Phase 2: Alkylation
  • Cooling (Optional): Return the flask to -78°C if the electrophile is highly reactive (e.g., Methyl Iodide, Allyl Bromide). For less reactive halides (e.g., long-chain bromides), -20°C or 0°C is acceptable.

  • Addition: Add the alkyl halide (1.1–1.2 equiv) dropwise.

    • Caution: Exothermic reaction.

  • Reaction: Allow the mixture to warm slowly to room temperature over 2–4 hours.

    • Self-Validation: The characteristic yellow/orange color of the anion should fade to pale yellow or colorless as the alkylation proceeds.

Phase 3: Quenching and Workup
  • Quench: Pour the reaction mixture into a separatory funnel containing saturated aqueous

    
     (50 mL) and 
    
    
    
    (50 mL).
  • Extraction: Shake vigorously. Separate layers. Extract the aqueous layer twice with

    
     (2 x 30 mL).
    
  • Washing: Wash combined organics with water (1 x 30 mL), 10% NaOH (1 x 20 mL, to remove any unreacted thiol if hydrolysis occurred), and Brine (1 x 30 mL).

  • Drying: Dry over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Purification: Recrystallization (EtOH) or Flash Column Chromatography (Hexanes/EtOAc 9:1).

Performance Characteristics

The following data summarizes expected yields based on the electrophile type. The steric hindrance of the dithiane ring (gem-disubstitution) makes


 attack sensitive to the bulk of the electrophile [2].

Table 1: Alkylation Efficiency of 2-Lithio-2-(4-methoxyphenyl)-1,3-dithiane

Electrophile ClassSpecific ExampleConditionsTypical Yield (%)Notes
Methyl Iodomethane (MeI)-78°C to 0°C92-96%Very fast; color disappears instantly.
Primary Alkyl 1-Bromobutane-78°C to RT85-90%Standard protocol efficiency.
Allylic/Benzylic Allyl Bromide-78°C88-94%Highly reactive; risk of di-alkylation is null (quaternary center).
Secondary Alkyl 2-Iodopropane0°C to RT40-60%Slow; elimination (E2) competes significantly.
Tertiary Alkyl t-Butyl BromideAny< 5%Elimination dominates; not recommended.

Post-Synthetic Modification: Deprotection

The alkylated dithiane is a "masked" ketone. To reveal the carbonyl functionality, hydrolysis is required.[2] Due to the stability of the dithiane ring, simple acidic hydrolysis is often insufficient.

Recommended Method: Oxidative Hydrolysis (NBS Method) [3]

  • Dissolve alkylated dithiane (1 mmol) in Acetone/Water (9:1, 10 mL).

  • Cool to 0°C.

  • Add N-Bromosuccinimide (NBS, 4.0 equiv) portion-wise.

  • Stir for 15-30 minutes (Self-indicating: solution turns orange/red then fades).

  • Quench with saturated

    
    .
    
  • Extract with DCM.[3]

  • Why this works: The NBS oxidizes the sulfur, making it a good leaving group, rapidly generating the ketone under mild conditions compatible with the methoxy aryl ring.

Troubleshooting & Optimization

Workflow Logic

Troubleshooting Start Start: Add n-BuLi ColorCheck Did solution turn Yellow/Orange? Start->ColorCheck Moisture Moisture in THF/Atmosphere. Redry solvent. ColorCheck->Moisture No Proceed Add Electrophile ColorCheck->Proceed Yes FadeCheck Did color fade after addition? Proceed->FadeCheck Success Proceed to Workup FadeCheck->Success Yes Failure Electrophile unreactive or Elimination occurred. FadeCheck->Failure No (remains yellow) HMPA Add HMPA/DMPU cosolvent Warm to RT Failure->HMPA Optimization

Figure 2: Decision tree for monitoring the lithiation and alkylation process.

Common Issues
  • No Color Change upon n-BuLi Addition:

    • Cause: Wet THF or degraded n-BuLi. The proton on the dithiane (

      
      ) is less acidic than water (
      
      
      
      ).
    • Solution: Titrate n-BuLi using diphenylacetic acid or menthol/bipyridine. Redistill THF.

  • Low Yield with Secondary Halides:

    • Cause: Steric bulk of the dithiane ring hinders approach, favoring E2 elimination of the halide.

    • Solution: Add a polar co-solvent like DMPU (10% v/v) to separate the Lithium-Carbanion ion pair, increasing nucleophilicity.

  • Starting Material Recovery:

    • Cause: Incomplete lithiation or quenching before alkylation is complete.

    • Solution: Ensure the "incubation" period at 0°C is performed before adding the electrophile.

References

  • Corey, E. J., & Seebach, D. (1965).[3] Carbanions of 1,3-Dithianes. Reagents for C-C Bond Formation by Nucleophilic Displacement and Carbonyl Addition. Angewandte Chemie International Edition, 4(12), 1075-1077. Link

  • Seebach, D. (1969). Methods of Reactivity Umpolung. Angewandte Chemie International Edition, 18(4), 239-258. Link

  • Corey, E. J., & Erickson, B. W. (1971). Protection of carbonyl groups as 1,3-dithianes.[1][4][5][6] Effect of substituents on the stability of the 1,3-dithiane ring. The Journal of Organic Chemistry, 36(23), 3553-3560. Link

  • Smith, A. B., & Adams, C. M. (2004). Evolution of Dithiane-Based Strategies for the Construction of Architecturally Complex Natural Products. Accounts of Chemical Research, 37(6), 365–377. Link

Sources

Application Note: Selective Synthesis of 2-(4-methoxyphenyl)-1,3-dithiane via Lewis Acid Catalysis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Lewis Acid Catalyzed Synthesis of 2-(4-methoxyphenyl)-1,3-dithiane Content Type: Application Note & Protocol Audience: Researchers, Process Chemists, and Drug Discovery Scientists

Abstract & Strategic Relevance

The protection of 4-methoxybenzaldehyde (p-anisaldehyde) as a 1,3-dithiane is a pivotal transformation in organic synthesis, serving two critical functions:

  • Carbonyl Protection: It masks the electrophilic aldehyde against nucleophilic attack, stable under basic and nucleophilic conditions.

  • Umpolung Reactivity: It enables the conversion of the naturally electrophilic carbonyl carbon into a nucleophilic acyl anion equivalent (Corey-Seebach reaction), facilitating C-C bond formation.

The Challenge: Unlike electron-deficient aldehydes, 4-methoxybenzaldehyde possesses a strong electron-donating group (EDG). The methoxy substituent increases the electron density at the carbonyl oxygen (making it a better Lewis base) but decreases the electrophilicity of the carbonyl carbon. Consequently, while the substrate binds Lewis Acids (LAs) effectively, the subsequent nucleophilic attack by the dithiol requires a catalyst that balances strong oxophilicity with sufficient activation energy to overcome the deactivated carbon center.

This guide details two high-fidelity protocols: a modern, "green" method using Indium(III) Chloride (


)  and a classic industrial method using Boron Trifluoride Etherate (

)
.

Mechanistic Insight

The reaction proceeds via a Lewis acid-mediated thioacetalization.[1] The choice of Lewis acid dictates the reaction rate and side-product profile.

Reaction Pathway[2][3][4][5]
  • Activation: The Lewis Acid (

    
    ) coordinates to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon.
    
  • Addition: The first thiol group of 1,3-propanedithiol attacks the activated carbonyl, forming a hemithioacetal.

  • Elimination: The hemithioacetal undergoes acid-assisted dehydration to generate a resonance-stabilized thionium ion intermediate.

  • Cyclization: The second thiol group attacks the thionium ion, closing the ring to form the 1,3-dithiane.

ReactionMechanism Substrate 4-Methoxybenzaldehyde Complex LA-Activated Complex (Increased Electrophilicity) Substrate->Complex + Lewis Acid Hemi Hemithioacetal Intermediate Complex->Hemi + 1,3-Propanedithiol (1st Attack) Thionium Thionium Ion (Resonance Stabilized) Hemi->Thionium - H2O (LA Assisted) Product 2-(4-methoxyphenyl)- 1,3-dithiane Thionium->Product Cyclization (2nd Attack)

Figure 1: Step-wise mechanism of Lewis Acid catalyzed dithiane formation.

Catalyst Selection Guide

The electronic nature of p-anisaldehyde allows for the use of various Lewis acids. The following table compares common catalysts based on efficiency and conditions.

CatalystLoadingConditionsYieldNotes

10 mol% DCM, RT, 30-60 min 92-95% Recommended. Moisture stable, reusable, mild conditions.

0.1 - 1.0 eq

/DCM, 0°C to RT
85-90%Classic method. Corrosive, moisture sensitive, requires careful quench.

(Iodine)
10 mol%Solvent-free or

, RT
95%Very fast, inexpensive. Iodine acts as a mild Lewis acid/electrophile.

0.5 - 1.0 eqDCM, -78°C to 0°C80-85%Strong LA. Often too harsh; can cause side reactions with electron-rich rings.

Experimental Protocols

Method A: Indium(III) Chloride Catalysis (Recommended)

Best for: High purity, mild conditions, and operational simplicity.

Reagents:

  • 4-Methoxybenzaldehyde (1.0 equiv)

  • 1,3-Propanedithiol (1.2 equiv)

  • Indium(III) Chloride (

    
    ) (10 mol%)
    
  • Dichloromethane (DCM) (Anhydrous)

Procedure:

  • Setup: Flame-dry a 50 mL round-bottom flask (RBF) and cool under nitrogen. Add a magnetic stir bar.

  • Dissolution: Add 4-methoxybenzaldehyde (1.36 g, 10 mmol) and anhydrous DCM (20 mL). Stir until dissolved.

  • Addition: Add 1,3-propanedithiol (1.2 mL, 12 mmol) via syringe.

  • Catalysis: Add

    
     (0.22 g, 1 mmol) in one portion.
    
  • Reaction: Stir the mixture at room temperature. Monitor by TLC (Hexane/EtOAc 9:1). The reaction is typically complete within 45–60 minutes.

    • Observation: The mixture may turn slightly cloudy or yellow.

  • Quench: Add water (20 mL) to quench the reaction.

  • Workup: Transfer to a separatory funnel. Extract the aqueous layer with DCM (2 x 15 mL). Combine organic layers.

  • Wash: Wash combined organics with Saturated

    
     (20 mL) followed by Brine (20 mL).
    
  • Drying: Dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Purification: Recrystallize from hot methanol or ethanol to yield white crystals.

Method B: Catalysis (Classic)

Best for: Scale-up using traditional reagents.

Reagents:

  • 4-Methoxybenzaldehyde (1.0 equiv)

  • 1,3-Propanedithiol (1.1 equiv)

  • 
     (0.1 equiv)
    
  • Chloroform (

    
    ) or DCM
    

Procedure:

  • Setup: Charge a flask with 4-methoxybenzaldehyde (10 mmol) and 1,3-propanedithiol (11 mmol) in

    
     (25 mL).
    
  • Cooling: Cool the solution to 0°C using an ice bath.

  • Catalysis: Dropwise add

    
     (1 mmol, ~125 µL). Caution: Fuming reagent.
    
  • Reaction: Remove ice bath and stir at room temperature for 1.5 hours.

  • Quench: Pour mixture into 10% aqueous NaOH or saturated

    
     (essential to neutralize acid and prevent reversal).
    
  • Workup: Separate layers, dry organic phase over

    
     or 
    
    
    
    , and concentrate.
  • Purification: Recrystallization from Methanol.

Workflow Start Start: Dissolve Aldehyde + Dithiol in Solvent Catalyst Add Catalyst (InCl3 or BF3) Start->Catalyst Monitor Monitor TLC (Disappearance of Aldehyde) Catalyst->Monitor Quench Quench (Water/NaHCO3) Monitor->Quench Complete Isolate Extraction & Drying Quench->Isolate Purify Recrystallization (MeOH) Isolate->Purify

Figure 2: Experimental workflow for dithiane synthesis.

Quality Control & Characterization

The product should be a white crystalline solid. Confirm identity using the following data.

Compound: this compound[2][3][4][5]

  • CAS: 24588-72-5[4][5]

  • Molecular Weight: 226.36 g/mol

  • Appearance: White crystalline solid.

  • Melting Point: 116–118 °C (Lit. 117 °C).

NMR Data (in


): 
  • 
     NMR (400 MHz): 
    
    • 
       7.42 (d, J = 8.8 Hz, 2H, Ar-H ortho to dithiane)
      
    • 
       6.86 (d, J = 8.8 Hz, 2H, Ar-H ortho to OMe)
      
    • 
       5.14 (s, 1H, S-CH-S, benzylic methine)
      
    • 
       3.80 (s, 3H, 
      
      
      
      )
    • 
       2.88–3.08 (m, 4H, 
      
      
      
      )
    • 
       2.14–2.20 (m, 1H, 
      
      
      
      , equatorial)
    • 
       1.88–2.00 (m, 1H, 
      
      
      
      , axial)
  • 
     NMR (100 MHz): 
    
    • 
       159.6 (C-OMe)
      
    • 
       130.5 (C-Ar ipso)[6]
      
    • 
       129.2 (C-Ar)
      
    • 
       114.0 (C-Ar)
      
    • 
       55.3 (
      
      
      
      )[7]
    • 
       50.8 (S-CH-S)
      
    • 
       32.1 (
      
      
      
      )
    • 
       25.1 (
      
      
      
      )

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield Incomplete reaction due to deactivated carbonyl.Increase reaction time or switch to a stronger Lewis Acid (

). Ensure anhydrous conditions.
Polymerization White precipitate that is insoluble.Dithiol polymerization. Ensure dithiol is fresh and added before the catalyst.
Hydrolysis Reversion to aldehyde during workup.Ensure quenching solution is basic (

). Dithianes are stable to base but sensitive to strong acid + water.
Odor Residual dithiol.Wash organic layer with dilute bleach or NaOH to oxidize/remove residual thiol.

References

  • Indium(III) Chloride Catalysis: Ranu, B. C., et al. "Indium(III) chloride-catalyzed thioacetalization of aldehydes and ketones." Journal of the Chemical Society, Perkin Transactions 1, 2000. Link

  • Iodine Catalysis: Firouzabadi, H., et al. "Iodine: A versatile catalyst for the protection of carbonyl compounds."[8] Synthesis, 1999.[8] Link

  • General Dithiane Chemistry: Corey, E. J., & Seebach, D. "Carbanions of 1,3-Dithianes. Reagents for C-C Bond Formation." Journal of Organic Chemistry, 1975. Link

  • Characterization Data: BenchChem. "this compound Spectral Data." Link

  • Green Chemistry Protocols: Muthusamy, S., et al. "

    
     catalyzed Chemoselective C-C Bond Cleavage." Organic & Biomolecular Chemistry, 2022. Link
    

Sources

Application Note: Precision Oxidative Hydrolysis of 2-(4-Methoxyphenyl)-1,3-dithiane via N-Bromosuccinimide (NBS)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This Application Note details the protocol for the oxidative hydrolysis of 2-(4-methoxyphenyl)-1,3-dithiane to regenerate 4-methoxybenzaldehyde using N-bromosuccinimide (NBS) . While 1,3-dithianes are robust protecting groups (and acyl anion equivalents via Corey-Seebach umpolung), their removal often requires mercuric salts, which are toxic and environmentally restricted.

NBS offers a rapid, metal-free alternative. However, this specific substrate presents a unique challenge: the 4-methoxyphenyl moiety is highly electron-rich and prone to Electrophilic Aromatic Substitution (EAS) by NBS. Without precise temperature and stoichiometric control, the reaction will yield ring-brominated impurities (e.g., 3-bromo-4-methoxybenzaldehyde) rather than the clean aldehyde. This guide focuses on the kinetic control required to achieve chemoselectivity.

Mechanistic Principles

The reaction is driven by the high affinity of sulfur for "soft" electrophiles (bromonium ions). NBS acts as a source of electrophilic bromine (


), activating the chemically inert thioacetal.
Reaction Pathway[1][2][3][4][5][6][7]
  • Activation: The sulfur atom attacks the electrophilic bromine of NBS, forming a reactive bromosulfonium ion .

  • Hydrolysis 1: Water (the nucleophile) attacks the anomeric carbon, displacing the activated sulfur and opening the ring to form a hemi-thioacetal .

  • Repeat Activation: The second sulfur is activated by another equivalent of NBS.

  • Elimination: Final hydrolysis releases the carbonyl oxygen and the oxidized dithiol byproduct (often as a disulfide or sulfoxide).

Mechanistic Diagram

The following diagram illustrates the transformation from the dithiane to the aldehyde, highlighting the critical role of water.

NBS_Hydrolysis_Mechanism Substrate 2-(4-methoxyphenyl)- 1,3-dithiane Inter1 Bromosulfonium Intermediate Substrate->Inter1 S-Bromination NBS NBS (Br+ Source) NBS->Inter1 Hemi Hemithioacetal Inter1->Hemi Hydrolysis (Ring Opening) Water H2O (Nucleophile) Water->Hemi Product 4-Methoxybenzaldehyde Hemi->Product Elimination (-Dithiol oxides)

Figure 1: Mechanistic pathway of NBS-mediated dithiane deprotection.[1] Note the requirement for water to intercept the sulfonium intermediate.

Critical Control Points (Expert Insights)

To ensure success with the 4-methoxyphenyl substrate, the following parameters must be strictly controlled:

ParameterSpecificationRationale
Temperature -5°C to 0°C CRITICAL: Higher temperatures (>10°C) promote EAS bromination of the aromatic ring ortho to the methoxy group.
Solvent System Acetone/Water (97:3) Acetone dissolves the organic substrate; Water is the stoichiometric reagent required for hydrolysis. Without water, the reaction stalls or polymerizes.
Stoichiometry 4.0 - 6.0 equiv. Excess NBS drives the equilibrium, but massive excess (>10 equiv) increases side-reaction risks.
Quenching Immediate Once TLC shows consumption of starting material (SM), the reaction must be quenched instantly to prevent over-oxidation or bromination.

Experimental Protocol

Materials Required[2][3][4][5][6][7][8][9][10][11][12][13]
  • Substrate: this compound (1.0 mmol, ~226 mg)

  • Reagent: N-Bromosuccinimide (NBS) (Recrystallized recommended for purity)

  • Solvent: Acetone (Reagent Grade), Distilled Water

  • Quench: Saturated aqueous Sodium Sulfite (

    
    ) or Sodium Thiosulfate (
    
    
    
    )[2]
  • Extraction: Ethyl Acetate (EtOAc), Brine[2]

Step-by-Step Methodology
Phase 1: Preparation
  • Solvent Prep: Prepare a mixture of Acetone/Water in a 97:3 ratio (v/v). Note: Acetonitrile/Water (80:20) is an alternative if solubility is an issue, but Acetone is preferred for ease of removal.

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the dithiane (1.0 equiv) in the solvent mixture (concentration ~0.05 M to 0.1 M).

  • Cooling: Place the flask in an ice/salt bath to reach approx. -5°C to 0°C. Allow to equilibrate for 10 minutes.

Phase 2: Reaction
  • NBS Addition: Add NBS (4.0 - 6.0 equiv) portion-wise over 2-3 minutes.

    • Expert Tip: Do not dump NBS all at once. The reaction is exothermic. A sudden temperature spike will cause ring bromination.

    • The solution will turn orange/red (characteristic of bromine/NBS in solution).

  • Monitoring: Stir vigorously at 0°C. Monitor by TLC every 2 minutes.

    • TLC Visualization: The aldehyde product is UV active and often stains differently (e.g., with DNP stain) than the dithiane.

    • Reaction Time: Typically 3 to 10 minutes . Do not let it run for hours.

Phase 3: Quench & Workup
  • Quench: As soon as SM is consumed, pour the reaction mixture into a beaker containing saturated aqueous

    
     (or 
    
    
    
    ) and crushed ice.
    • Visual Cue: The orange/red color should fade to colorless or pale yellow immediately, indicating the destruction of excess electrophilic bromine.

  • Extraction: Extract the aqueous mixture with Ethyl Acetate (3 x 20 mL).

  • Wash: Wash combined organics with water (1x) and Brine (1x) to remove succinimide byproducts.

  • Drying: Dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
Phase 4: Purification
  • Assessment: Check crude NMR. If clean, no further purification may be needed. If succinimide remains, a short silica plug (Hexane/EtOAc) is usually sufficient.

Experimental Workflow Diagram

Protocol_Workflow Start Start: Dissolve Dithiane (Acetone/H2O 97:3) Cool Cool to 0°C (Ice Bath) Start->Cool AddNBS Add NBS (4-6 equiv) Slow Addition Cool->AddNBS Monitor Monitor TLC (Every 2 mins) AddNBS->Monitor Decision SM Consumed? Monitor->Decision Decision->Monitor No Quench QUENCH IMMEDIATELY (Sat. Na2SO3 + Ice) Decision->Quench Yes (Usually <10 min) Workup Extract (EtOAc) Wash (Brine) Concentrate Quench->Workup Finish Isolate 4-Methoxybenzaldehyde Workup->Finish

Figure 2: Operational workflow emphasizing the rapid monitoring and quenching cycle.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Product contains Bromine (M+ +79/81) Ring bromination occurred (EAS).Lower Temp: Run at -10°C or -20°C. Reduce NBS: Use 3.5-4.0 equiv. Quench Faster.
Incomplete Conversion Insufficient water or old NBS.Ensure Acetone contains 3-5% water. Recrystallize NBS if it has turned yellow (decomposed).
Low Yield / Complex Mixture Over-oxidation to carboxylic acid.This is rare with NBS alone but possible if run too long. Stop reaction immediately upon SM consumption.

Safety Considerations

  • NBS: Causes skin irritation and serious eye irritation. Avoid inhalation of dust.

  • Reaction: Exothermic. Large-scale reactions (>10g) require active cooling and slow addition to prevent thermal runaway.

  • Byproducts: Succinimide is water-soluble and relatively non-toxic but should be handled as chemical waste.

References

  • Corey, E. J.; Erickson, B. W. (1971).[3] Oxidative hydrolysis of 1,3-dithiane derivatives to carbonyl compounds using N-halosuccinimide reagents. The Journal of Organic Chemistry, 36(23), 3553–3560. [Link]

  • Lee, Y. J., et al. (2019).[4] Reaction-based fluorometric analysis of N-bromosuccinimide by oxidative deprotection of dithiane. The Analyst, 144(10), 3267-3273.[4] (Demonstrates NBS selectivity and side-reaction risks with methoxy-naphthalenes). [Link]

  • Fleming, F. F., et al. (2001). Oxidative deprotection of several dithiane-containing alkaloids. The Journal of Organic Chemistry, 66, 6502. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Lithiation of 2-(4-methoxyphenyl)-1,3-dithiane

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: DITH-OME-001 Subject: Low Lithiation Efficiency / Low Yield in Corey-Seebach Umpolung Status: Open Assigned Specialist: Senior Application Scientist, Organometallic Chemistry[1][2]

Diagnostic Overview: Why is this reaction failing?

You are likely experiencing low yields because 2-(4-methoxyphenyl)-1,3-dithiane represents a "worst-case scenario" for standard lithiation conditions.[1][2] Unlike the unsubstituted or electron-deficient analogs, this substrate fights the deprotonation process via two distinct mechanisms:

A. Electronic Deactivation (Thermodynamic Barrier)

The C2 proton of a 1,3-dithiane is acidic (


 in DMSO) because the resulting carbanion is stabilized by the two sulfur atoms (d-orbital expansion/polarizability).
  • The Problem: The para-methoxy group is a strong Electron Donating Group (EDG). Through resonance, it pushes electron density into the aromatic ring and, inductively, toward the C2 center.

  • The Result: The carbanion is destabilized. The

    
     shifts higher, making the proton significantly less acidic than in the phenyl analog. Standard 
    
    
    
    -BuLi at -78°C is often kinetically insufficient to overcome this barrier.[1][2]
B. Competitive Thiophilic Attack (Kinetic Trap)

When C2 deprotonation is slow, the highly reactive alkyllithium looks for other pathways.

  • The Problem: Sulfur is "soft" and polarizable. In the absence of rapid deprotonation,

    
    -BuLi can attack the sulfur atom directly (thiophilic addition).
    
  • The Result: Ring opening or fragmentation of the dithiane, leading to complex mixtures and loss of starting material.

Visualizing the Failure Modes

The following diagram illustrates the competing pathways occurring in your flask.

LithiationPathways Start 2-(4-methoxyphenyl)- 1,3-dithiane Desired Path A: C2-Lithiation (Desired Acyl Anion) Start->Desired Slow (Due to p-OMe EDG) Side1 Path B: Thiophilic Attack (Ring Opening/Fragmentation) Start->Side1 Competitive if Temp > -20°C nBuLi n-BuLi (Reagent) Side2 Path C: Aggregation (Unreactive Clusters) nBuLi->Side2 High in pure THF Success Product Formation (Post-Electrophile) Desired->Success Fail Complex Mixture / Low Yield Side1->Fail Side2->Fail Incomplete Reaction

Figure 1: Reaction landscape showing how electronic deactivation slows Path A, allowing Path B and C to dominate.

Optimization Protocol: The "Turbo" Fix

To solve this, we must increase the kinetic basicity of the lithiating agent and disrupt aggregation without raising the temperature to the point of decomposition.

Recommended Reagent System

Do not use


-BuLi in pure THF.[1][2] You require a disaggregating additive.[2][3]
ComponentRecommendationFunction
Base

-BuLi (1.1 - 1.2 equiv)
Primary base.[1][2] Must be titrated.
Solvent Anhydrous THFStandard solvent.[1][2] Ether is too non-polar.[2]
Additive TMEDA (1.1 - 1.2 equiv)CRITICAL. Breaks BuLi hexamers into monomers, increasing kinetic basicity by orders of magnitude.[1][2]
Alternative HMPA (Caution: Carcinogen)stronger than TMEDA, use only if TMEDA fails.
Step-by-Step Optimized Protocol
  • Preparation: Flame-dry a round-bottom flask under Argon/Nitrogen.

  • Solvent: Add this compound (1.0 equiv) and anhydrous THF (

    
     concentration).
    
  • Additive: Add TMEDA (1.2 equiv) at room temperature. Stir for 5 minutes.

  • Cooling: Cool the mixture to -40°C (Acetonitrile/Dry Ice bath).

    • Note: -78°C is often too cold for this deactivated substrate.[1][2] 0°C risks thiophilic attack.[2] -40°C is the "Goldilocks" zone.[1][2]

  • Lithiation: Add

    
    -BuLi (1.2 equiv) dropwise over 10 minutes.
    
  • Incubation: Stir at -40°C for 1 to 2 hours .

    • Visual Cue: A color change (often to bright yellow or orange) usually indicates anion formation, though this varies by substrate.

  • Quench/React: Add your electrophile (dissolved in THF) slowly. Allow to warm to RT overnight.

Validation: The Deuterium Test (Mandatory)

Before committing expensive electrophiles, you must prove the anion is forming.

The Protocol:

  • Run the lithiation on a small scale (50 mg) using the conditions above.

  • After the incubation period, remove a 0.5 mL aliquot via syringe.

  • Inject this rapidly into a vial containing MeOD (Methanol-d4) or D₂O .

  • Perform an aqueous workup and run a ¹H NMR .

Interpretation:

  • Success: Disappearance of the singlet at the C2 position (approx.

    
     5.1–5.3 ppm) and collapse of the phenyl region integration.
    
  • Failure: Retention of the C2 proton signal.

  • Diagnosis: If the proton remains, you need longer time or HMPA. If the spectrum is messy (decomposition), you need lower temperature (-78°C with longer time).

Troubleshooting Logic Tree

Use this flowchart to diagnose your specific outcome.

Troubleshooting Question1 Did you perform the D2O Quench Test? Result1 No Question1->Result1 No Result2 Yes Question1->Result2 Yes Action1 STOP. Perform D2O test. Blind optimization is impossible. Result1->Action1 Question2 What did the NMR show? Result2->Question2 OutcomeA Starting Material Recovered (No Deuterium Inc.) Question2->OutcomeA OutcomeB Complex Mixture / Decomp Question2->OutcomeB OutcomeC >90% Deuterium Inc. (But Reaction Failed) Question2->OutcomeC FixA Issue: Low Kinetic Acidity Fix: Add TMEDA (or HMPA) Increase Temp to -20°C Increase Time OutcomeA->FixA FixB Issue: Thiophilic Attack Fix: Lower Temp to -78°C Add Base Slower OutcomeB->FixB FixC Issue: Electrophile Failure Fix: Dry the Electrophile Check Electrophile Compatibility (Enolizable protons?) OutcomeC->FixC

Figure 2: Decision matrix for troubleshooting based on NMR evidence.

Frequently Asked Questions (FAQs)

Q: Can I use LDA instead of n-BuLi? A: Generally, no. While LDA is a strong base,


-BuLi is preferred for dithiane lithiation because the reaction is essentially an irreversible deprotonation driven by the formation of the stable Li-S chelate. However, if you observe significant thiophilic attack (ring opening), LDA is less nucleophilic and might be a viable alternative, though it is often kinetically slower.[2]

Q: Why does the reaction turn black? A: A dark color often indicates decomposition, specifically the fragmentation of the dithiane ring or polymerization. If this happens before electrophile addition, your temperature is too high.[2] If it happens after adding the electrophile, it may be normal, but check your yield.

Q: My starting material has an ester group. Will this work? A: No.


-BuLi will attack the ester immediately.[1] You cannot perform Corey-Seebach lithiation in the presence of unprotected ketones, aldehydes, esters, or nitriles.[2]

References

  • Corey, E. J., & Seebach, D. (1965).[2] Carbanions of 1,3-Dithianes. Reagents for C-C Bond Formation by Nucleophilic Displacement and Carbonyl Addition. Angewandte Chemie International Edition, 4(12), 1075-1077. Link[1]

  • Seebach, D. (1979).[2] Methods of Reactivity Umpolung. Angewandte Chemie International Edition, 18(4), 239-258. Link[1]

  • Smith, A. B., & Adams, C. M. (2004).[2] Evolution of Dithiane-Based Strategies for the Construction of Architecturally Complex Natural Products. Accounts of Chemical Research, 37(6), 365-377. Link[1]

  • Reich, H. J. (2012).[2] Role of Organolithium Aggregates and Mixed Aggregates in Organolithium Mechanisms. Chemical Reviews, 113(9), 7130-7178. (See section on TMEDA effects). Link[1]

Sources

removing unreacted 1,3-propanedithiol from 2-(4-methoxyphenyl)-1,3-dithiane

[1]

Subject: Removing unreacted 1,3-propanedithiol from 2-(4-methoxyphenyl)-1,3-dithiane synthesis. Ticket ID: CHEM-SUP-2024-DITHIANE Support Level: Tier 3 (Senior Application Scientist)[1]

Executive Summary

The synthesis of This compound (a protected form of p-anisaldehyde) typically involves the acid-catalyzed condensation of the aldehyde with 1,3-propanedithiol .[1]

The Core Problem: 1,3-Propanedithiol is a lipophilic liquid with an intensely disagreeable odor (detectable at ppb levels) that often co-elutes with the product on silica gel.[1] Failure to remove it completely poisons downstream transition metal catalysts (e.g., in lithiation or cross-coupling reactions) and creates a safety/environmental hazard.

This guide details three validated protocols to isolate high-purity dithiane while neutralizing the thiol hazard.

Module 1: Critical Safety & Odor Control

Before opening any reaction vessel, review this protocol. The "rotten cabbage" stench of 1,3-propanedithiol is notorious for permeating lab coats, hair, and rubber seals.[1]

The "Bleach Trap" Protocol

Do NOT use bleach directly on your product. Dithianes are sensitive to oxidation and will convert to sulfoxides or sulfones (S-oxides) upon contact with hypochlorite, destroying your compound.[1]

  • Active Deodorization: Keep a squirt bottle of 10% Sodium Hypochlorite (Bleach) in the hood.

  • Glassware: Immediately rinse all dirty glassware (flasks, syringes, septa) with the bleach solution after the product has been transferred.

  • Spills: Cover immediately with bleach-soaked paper towels.[1]

  • Mechanism: Hypochlorite oxidizes the volatile thiol (-SH) into non-volatile, odorless sulfonic acids (-SO₃H) or disulfides.[1]

Module 2: Purification Protocols

Method A: The pH-Swing Extraction (Recommended First Step)

Best for: Bulk removal of >95% of unreacted thiol.

The Science: 1,3-Propanedithiol has a pKa of approximately 10.5 .[1] By adjusting the aqueous phase to pH >13, we deprotonate the thiol, converting it into a water-soluble thiolate salt (

1

Protocol:

  • Dilution: Dilute the crude reaction mixture with a non-polar solvent (Ether or Dichloromethane).

  • The Wash: Wash the organic layer 3 times with 2M NaOH or 10% KOH .

    • Tip: Shake vigorously to ensure deprotonation at the interface.

  • Verification: Check the pH of the aqueous layer. It must remain strongly basic (pH >12). If the pH drops, the base is being consumed; add more base.

  • Finishing: Wash with water (to remove excess base) followed by brine. Dry over

    
    .
    
Parameter1,3-PropanedithiolThis compoundResult
State LiquidSolid (Crystalline)Separation by State
pKa ~10.5 (Acidic)>30 (Non-acidic C2-H)Separation by Extraction
Polarity Lipophilic (neutral) / Hydrophilic (anion)LipophilicSeparation by Phase
Method B: Recrystallization (High Purity)

Best for: Final polishing to remove trace thiol and stereoisomers.

Since this compound is a crystalline solid (unlike the liquid thiol), recrystallization is the most effective method for obtaining analytical purity.[1]

Protocol:

  • Solvent: Methanol (MeOH) is the gold standard for aryl dithianes.

  • Dissolution: Dissolve the crude solid in the minimum amount of boiling methanol.

  • Cooling: Allow the solution to cool slowly to room temperature, then place in a -20°C freezer overnight.

  • Filtration: Filter the white needles. Wash the cake with cold (-20°C) methanol.

    • Note: The lipophilic dithiol remains dissolved in the methanol mother liquor.

Method C: Chromatographic Cleanup (Last Resort)

Best for: Small scale or if the product is an oil (unlikely for this derivative).

If you must run a column, the thiol often streaks.

  • Stationary Phase: Silica Gel (standard).

  • Mobile Phase: Hexanes/Ethyl Acetate (start 95:5).

  • Visualizer: KMnO₄ stain or Iodine .[2] The dithiane stains yellow/brown; the thiol often appears as a trailing white/yellow smear.

Module 3: Troubleshooting Decision Tree

PurificationLogicStartCrude Reaction MixtureWashWash 3x with 2M NaOHStart->WashCheckSmellDoes it still smell?Wash->CheckSmellBleachWasteTreat Aqueous Wastewith Bleach (Safety)Wash->BleachWasteAqueous LayerRecrystRecrystallize from MeOHCheckSmell->RecrystNo / FaintRepeatWashRepeat NaOH Wash(Check pH > 13)CheckSmell->RepeatWashYes (Strong)ProductPure this compoundRecryst->ProductRepeatWash->Recryst

Figure 1: Purification Logic Flow for Dithiane Synthesis.

Module 4: Frequently Asked Questions (FAQ)

Q1: I washed with NaOH, but the product still smells. Why? A: You likely have an emulsion or the pH wasn't high enough. 1,3-Propanedithiol is very lipophilic.[1]

  • Fix: Add a small amount of methanol to your extraction separatory funnel to break the surface tension, or use 2M KOH (potassium salts sometimes salt-out better than sodium). Ensure the aqueous layer pH is >13.

Q2: Can I use bleach to wash the organic layer? A: ABSOLUTELY NOT. Bleach (NaOCl) is an oxidant. It will attack the sulfur atoms in your dithiane ring, converting your product into the corresponding monosulfoxide (a mixture of diastereomers) or sulfone. This destroys the "protection" group utility. Only use bleach on the waste stream.

Q3: My yield is low after recrystallization. A: The product might be too soluble in methanol at room temperature.

  • Fix: Try a mixed solvent system: Dissolve in a minimum amount of Dichloromethane (DCM), then add Hexanes until cloudy, and cool. Alternatively, concentrate the mother liquor and perform a second crop crystallization.

Q4: How do I clean the rotavap after concentrating the crude? A: The rotavap trap likely contains condensed dithiol.

  • Vent the system in a fume hood.[3]

  • Rinse the bump trap and receiving flask with acetone.

  • Pour the acetone rinse into a beaker containing dilute bleach.

  • Let it sit for 30 minutes before disposal.

References

  • Corey, E. J.; Seebach, D. (1988).[1] "1,3-Dithiane".[1][2][4][5][6][7][8] Organic Syntheses, Coll.[1] Vol. 6, p.564. (Foundational method for dithiane synthesis and purification via crystallization).

  • BenchChem Technical Support. (2025). "Managing 1,3-Propanedithiol Malodor in the Laboratory". (Safety protocols for thiol handling).

  • Page, P. C. B., et al. (1989). "Synthetic Uses of the 1,3-Dithiane Grouping from 1977 to 1988". Tetrahedron, 45(24), 7643-7677.[1] (Review of stability and purification).

  • Wuts, P. G. M.; Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. 4th Ed. Wiley-Interscience.[1] (Standard text on thioacetal stability to base/acid).

Technical Support Center: Alkylation of 2-(4-Methoxyphenyl)-1,3-Dithiane

Author: BenchChem Technical Support Team. Date: March 2026

This is a comprehensive technical support guide for the alkylation of 2-(4-methoxyphenyl)-1,3-dithiane . It is designed for researchers and process chemists encountering selectivity or yield issues.

Executive Summary & Reaction Logic

The alkylation of this compound is a classic Corey-Seebach Umpolung transformation.[1][2] You are converting an acyl anion equivalent (the lithiated dithiane) into a ketone precursor.[3][4][5]

The Chemical Challenge: While the C2-proton is acidic (pKa ≈ 31 in DMSO), the presence of the 4-methoxy group introduces two specific complications:

  • Electronic Destabilization: The electron-donating methoxy group (via resonance and induction) destabilizes the benzylic carbanion at C2 compared to unsubstituted or electron-poor analogs.[1][2] This makes the anion more reactive and prone to decomposition or Single Electron Transfer (SET) pathways.

  • Competing Directing Group: The methoxy group is a Directed Metalation Group (DMG).[6] While the pKa difference favors C2-deprotonation, improper temperature control or excess base can lead to ortho-lithiation on the aromatic ring.[1]

Troubleshooting Guide (Q&A)

Issue 1: "I am recovering a significant amount of unreacted starting material, even after using 1.1 eq of n-BuLi."

Diagnosis: Incomplete deprotonation or "buried" anion quenching.[1] Technical Explanation: The 4-methoxyphenyl group increases the electron density at the benzylic position, raising the pKa slightly. More critically, if you are using standard n-BuLi in hexanes at -78 °C, the aggregation state of the lithium species may prevent full deprotonation in pure THF. Solution:

  • Temperature: Do not deprotonate at -78 °C. The lithiation of 2-aryl-1,3-dithianes is slow at this temperature.[1][2] Warm the reaction to 0 °C (or -20 °C) for 30–60 minutes to ensure complete anion formation, then cool back to -78 °C for the electrophile addition.

  • Additives: If kinetics remain sluggish, add HMPA (hazardous) or DMPU (safer alternative, 2–3 equivalents) to break up lithium aggregates.

Issue 2: "The reaction mixture turned dark green/black, and I isolated a complex mixture containing dimers."

Diagnosis: Oxidative Dimerization (SET Mechanism).[1] Technical Explanation: The this compound anion is electron-rich.[1][2] In the presence of even trace amounts of oxygen, it undergoes Single Electron Transfer (SET) to form a radical species. These radicals rapidly dimerize to form a bis-dithiane (C2-C2 coupling) or react with oxygen to form ketones/alcohols before alkylation occurs.[1][2] Solution:

  • Degassing: Sparge all solvents with Argon for 15 minutes.[1][2] Simple nitrogen flushing is often insufficient.

  • Indicator: Use a trace amount of triphenylmethane (pKa 31.5) as an internal indicator; the anion is red. If the color fades, oxygen is entering.

Issue 3: "I see a side product with an alkyl group on the aromatic ring."

Diagnosis: Ortho-Lithiation (Directed Metalation).[1][2][6][7] Technical Explanation: The methoxy group is a DMG.[6] Although the C2-H is thermodynamically more acidic (pKa ~31) than the aryl ortho-proton (pKa ~40+), kinetic control can favor ortho-lithiation if:

  • Excess Base: You used >1.1 equivalents of n-BuLi.[1][2]

  • High Temperature: You allowed the lithiation step to stay at 0 °C or RT for too long (>2 hours). Solution:

  • Stoichiometry: strictly limit n-BuLi to 1.05 equivalents .

  • Base Selection: Switch to t-BuLi (2 eq, -78 °C). t-BuLi is more basic but often faster and more selective for the kinetic product (C2) due to steric bulk, provided the temperature is kept low. However, standard protocol usually prefers n-BuLi at 0°C for thermodynamic equilibration to the C2 anion.[2] Stick to n-BuLi but control the stoichiometry strictly.

Issue 4: "My electrophile is a secondary alkyl halide, and I mainly get the alkene elimination product."

Diagnosis: E2 Elimination vs. S_N2 Substitution. Technical Explanation: The dithiane anion is a large, soft nucleophile, but it is also a strong base. With sterically hindered electrophiles (secondary halides), the E2 elimination pathway becomes dominant. Solution:

  • Electrophile Switch: Change the leaving group. Use a primary iodide or a triflate (highly reactive) to favor S_N2.[1][2]

  • Polarity: Add DMPU .[1][2] Increasing the polarity separates the ion pair, making the dithiane anion more nucleophilic ("naked") and less basic.

Visualizing the Reaction Landscape

The following diagram maps the critical decision points and failure modes in the alkylation process.

DithianeAlkylation Start This compound Deprotonation Deprotonation (n-BuLi, THF) Start->Deprotonation C2_Anion Desired C2-Li Species (Thermodynamic) Deprotonation->C2_Anion 0°C, 1.05 eq Base Ortho_Anion Ortho-Li Species (Kinetic/Excess Base) Deprotonation->Ortho_Anion Excess Base or Long Reaction Time Radical Dithiane Radical (via SET/O2) C2_Anion->Radical Trace O2 Prod_Desired Product: C2-Alkylated Dithiane C2_Anion->Prod_Desired Primary Alkyl Halide Prod_Elim Side Product: Alkene (Elimination) C2_Anion->Prod_Elim Secondary Halide (E2) Prod_Ortho Side Product: Ortho-Alkylated Ortho_Anion->Prod_Ortho Alkyl Halide Prod_Dimer Side Product: Oxidative Dimer Radical->Prod_Dimer Dimerization

Figure 1: Mechanistic pathways showing the desired C2-lithiation versus competing ortho-lithiation, oxidative dimerization, and elimination pathways.[1]

Optimized Experimental Protocol

This protocol is optimized to minimize the side reactions discussed above.

Reagents:

  • This compound (1.0 eq)[1][2][8]

  • n-Butyllithium (1.05 eq, titrated)[1][2]

  • Dry THF (0.2 M concentration)[1][2]

  • Electrophile (1.2 eq)[1][2]

  • DMPU (Optional, 2.0 eq - for sluggish electrophiles)[1]

Step-by-Step Procedure:

  • Setup: Flame-dry a 2-neck round bottom flask under Argon. Add the dithiane and dry THF.

  • Cooling: Cool the solution to -40 °C (Dry ice/Acetonitrile bath).

    • Note: Starting lower than 0°C helps prevent local overheating, but we will warm it up next.

  • Deprotonation: Add n-BuLi dropwise over 10 minutes.

  • Anion Formation (Critical): Allow the mixture to warm to 0 °C and stir for 45 minutes .

    • Checkpoint: The solution should turn a characteristic yellow/orange color. If it remains colorless, deprotonation is incomplete.[2]

  • Re-Cooling: Cool the mixture back to -78 °C .

  • Alkylation: Add the electrophile (neat or in minimal THF) dropwise.

    • Troubleshooting: If using a secondary halide, add DMPU just before the electrophile.

  • Warm-up: Allow to warm to Room Temperature slowly (over 2–3 hours).

  • Quench: Pour into saturated NH4Cl solution.

Data & Compatibility Table

Solvent & Additive Effects on Selectivity

Solvent SystemAdditiveC2-Anion StabilityReactivity (S_N2)Risk of Side Reactions
THF (Pure) NoneHighModerateLow (Standard)
THF HMPA/DMPU HighVery High Increased E2 (Elimination)
Ether (Et2O) NoneVery HighLowIncomplete Lithiation
THF TMEDA ModerateHighHigh Ortho-Lithiation Risk

Note: TMEDA promotes the breakup of lithium aggregates but also strongly activates ortho-lithiation via the methoxy group. Avoid TMEDA for this specific substrate unless necessary.

References

  • Corey, E. J., & Seebach, D. (1965).[2][4] "Carbanions of 1,3-Dithianes. Reagents for C-C Bond Formation by Nucleophilic Displacement and Carbonyl Addition." Angewandte Chemie International Edition. [1]

  • Smith, A. B., & Adams, C. M. (2004). "Evolution of Dithiane-Based Strategies for the Construction of Architecturally Complex Natural Products." Accounts of Chemical Research.

  • Yus, M., & Nájera, C. (2003). "The role of 1,3-dithianes in natural product synthesis." Tetrahedron. (Context on side reactions and stability).
  • Snieckus, V. (1990). "Directed Ortho Metalation. Tertiary Amides and Carbamates as Synthetic Connections." Chemical Reviews. (Mechanistic grounding for Ortho-Lithiation risks). [1]

  • Vale, J. R., et al. (2018). "Pot-Economy Autooxidative Condensation of 2-Aryl-2-lithio-1,3-dithianes." The Journal of Organic Chemistry. (Specific reference for oxidative dimerization/SET side reactions). [1]

Sources

Technical Support Center: Purification of 2-(4-Methoxyphenyl)-1,3-dithiane

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and purification of 2-(4-methoxyphenyl)-1,3-dithiane . This compound is a critical synthetic intermediate, widely utilized by drug development professionals as a Corey-Seebach umpolung reagent or as a robust protecting group for p-anisaldehyde[1].

Because trace impurities—such as unreacted thiols, residual p-anisaldehyde, or Lewis acid catalysts—can severely poison downstream lithiation reactions, achieving absolute purity is non-negotiable. This guide provides a self-validating recrystallization protocol, thermodynamic causality for common failures, and targeted troubleshooting for researchers.

Quantitative Data & Physicochemical Profile

Before beginning the purification, it is critical to understand the physical parameters that govern the compound's behavior in solution.

ParameterValueCausality / Significance
Molecular Formula C11H14OS2[2]Baseline for stoichiometric equivalents in downstream lithiation.
Molecular Weight 226.36 g/mol [2]Required for precise yield calculations and molarity tracking.
Melting Point 117 °C[3]Primary self-validation metric. A depressed MP (<115 °C) indicates trapped solvent or residual p-anisaldehyde.
Ideal Solvent MethanolExhibits a steep thermal solubility curve; effectively retains polar impurities in the mother liquor at 4 °C.
Solvent Ratio 5–7 mL / gramOptimizes the balance between preventing premature precipitation and maximizing final recovery yield.
Experimental Workflow

Workflow A Crude this compound (Contains thiols & aldehyde) B Alkaline Wash (10% NaOH) Removes 1,3-propanedithiol A->B C Dissolution in Hot Methanol (Near boiling point, 65°C) B->C D Hot Filtration (Removes insoluble polymers/catalyst) C->D E Controlled Cooling (Room temp, then 4°C) D->E F Vacuum Filtration & Washing (Cold Methanol) E->F G Pure White Crystals (MP: 117°C) F->G

Caption: Workflow for the purification and isolation of this compound.

Troubleshooting Guides & FAQs

Q: My product is separating as a yellow oil at the bottom of the flask instead of forming crystals. How do I fix this? A: This phenomenon is known as "oiling out." It occurs when the melting point of your crude mixture is depressed (due to high concentrations of impurities like unreacted p-anisaldehyde) below the temperature at which the compound saturates the solvent. Instead of solid nucleation, you get a liquid-liquid phase separation. Resolution: Reheat the mixture until the oil dissolves completely. Add a small amount of warm co-solvent (e.g., a few drops of ethyl acetate) to increase overall solubility, then cool the flask very slowly. Introduce a pure seed crystal at room temperature to bypass the thermodynamic nucleation barrier.

Q: Even after recrystallization, my crystals have a strong, foul odor. Is this normal? A: No. Pure this compound is nearly odorless. A persistent stench indicates contamination with unreacted 1,3-propanedithiol. Resolution: You likely skipped the alkaline pre-treatment. Redissolve your crystals in dichloromethane (DCM), wash with 10% aqueous NaOH, dry the organic layer, evaporate, and recrystallize again. The base deprotonates the thiol (pKa ~10.5), permanently partitioning it into the aqueous waste.

Q: My recovery yield from methanol is less than 40%. Where did my product go? A: You likely used an excessive volume of methanol, or the cooling gradient was insufficient. This compound retains moderate solubility in room-temperature methanol. Resolution: Concentrate the mother liquor under reduced pressure to half its volume and cool it to 4 °C overnight to obtain a second crop of crystals. In future runs, strictly adhere to the 5–7 mL/g ratio.

Q: The crystals are slightly pink or brown instead of pure white. What causes this? A: Discoloration is typically caused by trace oxidation of the sulfur atoms or carryover of the Lewis acid catalyst (e.g., iodine or BF3·OEt2) used during the protection step. Resolution: Add 1-2% w/w activated charcoal (Norit) to the hot methanol solution. Boil for 3 minutes, perform a hot gravity filtration through a pad of Celite, and then allow the filtrate to crystallize.

Validated Step-by-Step Methodology

Protocol: Optimized Recrystallization of this compound

  • Alkaline Pre-treatment (Crucial for Odor Control): Dissolve the crude reaction mixture in DCM. Wash the organic layer twice with an equal volume of 10% aqueous NaOH.

    • Causality: 1,3-propanedithiol is slightly acidic. The base converts it to a water-soluble thiolate, removing the foul odor and preventing it from interfering with crystal lattice formation.

  • Solvent Removal: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude solid.

  • Hot Dissolution: Transfer the crude solid to an Erlenmeyer flask. Add boiling methanol dropwise while swirling on a hot plate until the solid is just dissolved (approx. 5–7 mL/g).

  • Clarification (If Discolored): Add 1-2% w/w activated carbon to the hot solution to adsorb oxidized sulfur species. Boil for 3 minutes, then perform a hot gravity filtration through a pre-warmed Celite pad into a clean flask.

  • Controlled Nucleation: Remove the flask from heat and allow it to cool undisturbed to room temperature for 1 to 2 hours.

    • Causality: Slow, undisturbed cooling minimizes the nucleation rate, allowing for the growth of large, highly pure macroscopic crystals rather than a fine, impurity-trapping powder.

  • Maturation: Transfer the flask to a 4 °C refrigerator for an additional 2 hours to drive the equilibrium toward complete crystallization.

  • Isolation: Filter the crystals via a Büchner funnel under vacuum. Wash the filter cake with 2-3 mL of ice-cold methanol to displace the impurity-rich mother liquor.

  • Validation: Dry the crystals in a vacuum desiccator overnight. Validate purity by confirming a sharp melting point at 117 °C[3].

Thermodynamic Visualization

Thermodynamics A Supersaturated Methanol Solution B T < Melting Point (Crystal Nucleation) A->B Slow cooling, High purity C T > Mixture Melting Point (Phase Separation) A->C Rapid cooling, High impurities D Pure Crystalline Product B->D E Oiling Out (Amorphous Trap) C->E

Caption: Thermodynamic pathways during cooling: Crystallization vs. Oiling out.

References

1.[1] Cas 123-11-5,p-Anisaldehyde | lookchem Source: lookchem.com URL: 2.[2] This compound | C11H14OS2 | CID - PubChem - NIH Source: nih.gov URL: 3.[3] This compound >98.0%(GC) 1g - Consommables Source: materiellabo.com URL: 4. Aerobic Oxidation of Lithiated 1,3-Dithianes and Dithioacetals - Trepo Source: tuni.fi URL:

Sources

why is my 2-(4-methoxyphenyl)-1,3-dithiane deprotection failing

Author: BenchChem Technical Support Team. Date: March 2026

This guide addresses the technical challenges associated with the deprotection of 2-(4-methoxyphenyl)-1,3-dithiane . The presence of the electron-donating para-methoxy group creates a specific electronic environment that renders standard oxidative protocols (like NBS or CAN) prone to side reactions such as electrophilic aromatic substitution or ring oxidation.

Topic: this compound Cleavage Failure Analysis Support Tier: Level 3 (Senior Scientist)

Diagnostic: Why is your reaction failing?

The deprotection of 1,3-dithianes is not a simple hydrolysis; it requires the irreversible activation of the sulfur atoms to make them good leaving groups. For your specific substrate, the 4-methoxyphenyl moiety introduces a high electron density to the aromatic ring, creating distinct failure modes compared to aliphatic dithianes.

Use the table below to identify your specific issue:

ObservationProbable CauseMechanism of Failure
New spot with higher R

on TLC
Ring Halogenation If using NBS or I

(in absence of base), the electron-rich aromatic ring undergoes Electrophilic Aromatic Substitution (EAS) before the dithiane cleaves.
Reaction Stalled / No Conversion Thermodynamic Stability Simple acid hydrolysis (HCl/H

O) is ineffective. Dithianes are chemically robust (

for removal of H-2) and require thiophilic activation (Hg, Ag, or Oxidant).
Dark/Black Reaction Mixture Ring Oxidation If using CAN (Ceric Ammonium Nitrate) or strong hypervalent iodine, the electron-rich anisyl ring may be oxidizing to a quinone or radical cation species.
Low Yield after Workup Product Adsorption If using Hg(II) salts, the resulting aldehyde often adsorbs strongly to the insoluble HgS precipitate, leading to massive loss during filtration.

Troubleshooting Q&A

Q1: I used NBS (N-Bromosuccinimide) and got a mixture of products. Why?

A: This is the most common error with electron-rich aromatics. NBS is a source of electrophilic bromine (


).[1] While 

is intended to attack the sulfur atoms to initiate hydrolysis, the 4-methoxy group activates the benzene ring, making it highly susceptible to bromination at the ortho position.
  • Verdict: Avoid NBS for this substrate.

  • Solution: Switch to a "soft" thiophile like Mercury(II) or a non-halogen oxidative method like IBX.

Q2: I want to avoid Mercury. What is the most reliable "Green" alternative for this substrate?

A: The Iodine-DMSO method or IBX (o-Iodoxybenzoic acid) are the best non-metal alternatives for anisyl derivatives.

  • Iodine/DMSO: Uses DMSO as the oxygen source. It is mild and generally avoids ring iodination if buffered properly.

  • IBX: Oxidizes the dithiane to a S-oxide (monosulfoxide), which is then easily hydrolyzed. It preserves the electron-rich aromatic ring better than NBS or CAN.

Q3: I used HgCl /HgO, but my yield is <40%. Where is my product?

A: Your product is likely trapped in the filter cake. The byproduct of this reaction is Mercury(II) Sulfide (HgS), a fine, black precipitate that has a high surface area and strong affinity for organic carbonyls.

  • Fix: Do not just filter the precipitate. You must boil the HgS filter cake in chloroform or ethyl acetate for 15 minutes and re-filter to desorb your aldehyde.

Recommended Protocols

Method A: The "Nuclear Option" (HgO / BF ·OEt )

Best for: Stubborn substrates where toxicity is a secondary concern. This is the most thermodynamically potent method.

Reagents:

  • Red Mercury(II) Oxide (HgO) [2.2 equiv]

  • Boron Trifluoride Etherate (BF

    
    [2]·OEt
    
    
    
    ) [2.2 equiv]
  • Solvent: THF/Water (85:15)

Protocol:

  • Dissolve this compound (1.0 mmol) in THF (10 mL).

  • Add a solution of HgO (2.2 mmol) in water (2 mL) and THF (2 mL). Note: HgO is not fully soluble; this will be a suspension.

  • Cool to 0 °C.

  • Dropwise add BF

    
    ·OEt
    
    
    
    (2.2 mmol) under inert atmosphere.
  • Allow to warm to Room Temperature (RT) and stir for 1–2 hours.

  • Workup (Critical): Dilute with Et

    
    O. Filter the precipitated Hg salts through a pad of Celite. Wash the Celite pad copiously  with warm Ethyl Acetate to recover adsorbed product.
    
  • Wash filtrate with saturated NaHCO

    
     and Brine. Dry over Na
    
    
    
    SO
    
    
    .
Method B: The "Soft Oxidative" Option (Iodine / DMSO)

Best for: Electron-rich rings (avoids halogenation).

Reagents:

  • Molecular Iodine (I

    
    ) [0.5 - 1.0 equiv]
    
  • DMSO (Solvent and Reagent)[3]

Protocol:

  • Dissolve the dithiane (1.0 mmol) in DMSO (5 mL).

  • Add I

    
      (0.5 mmol).
    
  • Heat the mixture to 100 °C for 1–3 hours.

    • Mechanism:[1][4][5][6][7] The iodine catalyzes the attack of DMSO oxygen on the sulfur, releasing DMS (dimethyl sulfide).

  • Quench: Cool to RT and pour into water.

  • Extract with Ethyl Acetate.[8] Wash organic layer with 10% Na

    
    S
    
    
    
    O
    
    
    (to remove residual iodine) and then water.

Decision Logic & Mechanism

The following diagram illustrates the decision pathway and the mechanistic risk of using NBS on your specific substrate.

Dithiane_Deprotection Start Substrate: This compound Choice Select Reagent Start->Choice NBS N-Bromosuccinimide (NBS) Choice->NBS Common Method Hg HgO / BF3·OEt2 (Thiophilic Lewis Acid) Choice->Hg Classic Method I2_DMSO Iodine / DMSO (Oxidative Hydrolysis) Choice->I2_DMSO Mild Method RingBrom FAILURE MODE: Ring Bromination (EAS) + Deprotection NBS->RingBrom 4-OMe activates Ortho position Success_Hg SUCCESS: 4-Methoxybenzaldehyde (High Yield, Toxic Waste) Hg->Success_Hg Forms Hg-S bond Success_I2 SUCCESS: 4-Methoxybenzaldehyde (Moderate Yield, Mild) I2_DMSO->Success_I2 O-transfer from DMSO

Figure 1: Decision matrix for deprotection reagents. Note the high risk of side reactions with NBS due to the activated aromatic ring.

References

  • Krohn, K., & Cludius-Brandt, S. (2010). Cleavage of 1,3-Dithianes via Acid-Catalyzed Hydrolysis of the Corresponding 1,3-Dithianemonooxides.[9] Synthesis, 2010(16), 2739-2744. Retrieved from [Link]

  • Liu, J., & Wong, C. H. (2002).[10] Selectfluor-mediated cleavage of 1,3-dithianes.[2][10] Tetrahedron Letters, 43(22), 4037-4039.

  • Stork, G., & Zhao, K. (1989). A simple method of deprotection of 1,3-dithianes (Bis(trifluoroacetoxy)iodobenzene).[10] Tetrahedron Letters, 30(22), 2873-2876.

Sources

handling air-sensitive 2-lithio-2-(4-methoxyphenyl)-1,3-dithiane

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for handling 2-Lithio-2-(4-methoxyphenyl)-1,3-dithiane . This guide is engineered for researchers, synthetic chemists, and drug development professionals who require rigorous, reproducible methodologies for utilizing this highly sensitive Umpolung reagent.

Below, you will find the fundamental causality behind the reagent's behavior, self-validating experimental protocols, and a comprehensive troubleshooting and FAQ section designed to resolve critical points of failure in your synthetic workflows.

Fundamental Principles: The Causality of Sensitivity

The Corey-Seebach reaction is a cornerstone of Umpolung (polarity reversal) chemistry . Normally, the carbonyl carbon of p-anisaldehyde is electrophilic. By converting it to 2-(4-methoxyphenyl)-1,3-dithiane and deprotonating the C2 position, we generate a highly nucleophilic acyl anion equivalent .

Why is this reagent so sensitive? The acidity of the C2 proton (pKa ~31) is facilitated by the polarizability of the adjacent sulfur atoms and the extended C-S bond lengths, which stabilize the resulting carbanion , . Because the resulting 2-lithio-1,3-dithiane is both a powerful nucleophile and a strong base, it is exquisitely sensitive to:

  • Moisture (Protonation): Instantly reacts with ambient humidity to regenerate the starting dithiane.

  • Oxygen (Oxidation): Rapidly oxidizes to form inactive dimers or degradation products .

  • Thermal Degradation: At temperatures above -20 °C, the lithiated species will abstract a proton from the tetrahydrofuran (THF) solvent, destroying the reagent and generating a complex mixture of byproducts [[1]]([Link]).

Quantitative Data: Reagent Properties

Table 1: Physical and Chemical Properties of this compound

PropertyValueCausality / Impact on Handling
Molecular Weight 226.35 g/mol Standard stoichiometric calculations.
C2 Proton pKa ~31 Requires a strong base (e.g., n-BuLi, pKa ~50) for quantitative deprotonation.
Thermal Stability Stable at ≤ -20 °C Abstracts protons from THF at room temperature; necessitates strict cryogenic cooling (-78 °C).
Atmospheric Sensitivity Highly Moisture Sensitive [[2]]()Requires rigorous Schlenk line or glovebox techniques under Argon/Nitrogen.

Self-Validating Experimental Protocols

To ensure reproducibility, every protocol must act as a self-validating system. Do not proceed to the next step unless the validation criteria are met.

Protocol A: Gilman Double Titration of n-Butyllithium

Causality: Commercial n-BuLi degrades over time via reaction with trace moisture, forming LiOH and lithium alkoxides. A standard single titration measures all basic species, leading to an overestimation of active n-BuLi. The Gilman double titration uses 1,2-dibromoethane to selectively destroy the active carbon-lithium bond without affecting LiOH, allowing for the precise calculation of active organolithium .

  • Total Base Titration: Quench a 0.50 mL aliquot of n-BuLi in 20 mL of degassed water. Add phenolphthalein and titrate with standardized 0.1 M HCl until the pink color disappears. Record volume as

    
    .
    
  • Active Base Destruction: In a separate Schlenk flask under argon, dissolve 0.20 mL of 1,2-dibromoethane in 3 mL of anhydrous diethyl ether. Slowly add a second 0.50 mL aliquot of n-BuLi. Stir for 5 minutes.

  • Residual Base Titration: Quench the mixture with 20 mL of water, add phenolphthalein, and titrate with 0.1 M HCl. Record volume as

    
    .
    
  • Calculation: Active [n-BuLi] =

    
    .
    
  • Validation Step: A residual base content of <5% validates the reagent's quality. If residual base >10%, discard the n-BuLi bottle .

Protocol B: In Situ Lithiation and Electrophilic Trapping

Causality: The generation of the lithiated species requires the strict exclusion of water and oxygen. Flame-drying under vacuum removes adsorbed water from the glassware, while the argon backfill provides an inert blanket .

  • Preparation: Flame-dry a Schlenk flask equipped with a magnetic stir bar under high vacuum (<0.1 Torr). Backfill with high-purity Argon. Repeat the vacuum/Argon cycle three times.

  • Solvent & Substrate: Dissolve this compound (1.0 equiv) in freshly distilled, anhydrous THF (0.2 M concentration).

  • Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath and allow the internal temperature to equilibrate to -78 °C for 15 minutes.

  • Lithiation: Dropwise add the titrated n-BuLi (1.05 equiv) via a gas-tight syringe down the inner wall of the flask to pre-cool the reagent. Stir at -78 °C for 1 hour.

  • Electrophile Addition: Add the desired electrophile (e.g., alkyl halide, aldehyde) dropwise. Maintain at -78 °C for 2 hours, then slowly allow it to warm to room temperature overnight.

  • Validation Step: The formation of the 2-lithio species is often accompanied by a subtle color change (pale yellow). Complete lithiation can be validated by quenching a 0.1 mL aliquot with MeOD and observing >95% deuterium incorporation at the C2 position via

    
    H-NMR .
    

Visual Workflows

UmpolungWorkflow A 2-(4-Methoxyphenyl) -1,3-dithiane B 2-Lithio-2-(4-methoxyphenyl) -1,3-dithiane (Acyl Anion) A->B n-BuLi, THF -78°C C Alkylated Intermediate B->C Electrophile (E+) D Ketone Product (Deprotected) C->D HgCl2 / CaCO3

Caption: Workflow of Umpolung reactivity using this compound.

Troubleshooting Guide & FAQs

Table 2: Troubleshooting Matrix

Observed IssueRoot Cause AnalysisCorrective Action
Incomplete Lithiation Degraded n-BuLi reagent.Perform Gilman double titration prior to use [[3]]([Link]).
Quenched Intermediate Trace moisture in solvent/glassware.Flame-dry glassware under vacuum; use freshly distilled THF .
Complex Byproduct Mixture Reaction temperature exceeded -20 °C.Maintain dry ice/acetone bath (-78 °C) during lithiation .
Poor Electrophilic Trapping Steric hindrance or enolization.Add HMPA or DMPU to increase nucleophilicity [[4]]([Link]).
Frequently Asked Questions (Q&A)

Q1: Why am I recovering unreacted this compound after adding my electrophile? A1: This is the most common failure point and is almost exclusively caused by premature quenching of the lithiated intermediate. If your n-BuLi was accurately titrated, the culprit is trace moisture in your THF or on the surface of your glassware. Ensure your THF is freshly distilled over sodium/benzophenone or passed through an activated alumina solvent purification system.

Q2: My yield is low, and I observe a complex mixture of highly polar spots on TLC. What happened? A2: You likely experienced thermal degradation. If the internal temperature of the reaction flask rises above -20 °C before the electrophile is fully consumed, the 2-lithio-1,3-dithiane will act as a base and abstract a proton from the THF solvent. This destroys your reagent and initiates a cascade of solvent decomposition side-reactions .

Q3: Can I store the lithiated intermediate for later use? A3: While solutions of 2-lithio-1,3-dithiane in THF are technically stable for a few weeks if kept strictly at or below -20 °C , it is highly recommended to generate the lithiated species in situ and use it immediately. The risk of slow proton abstraction or accidental warming during storage far outweighs the convenience.

Q4: My electrophile is a bulky ketone, and the addition is failing. What can I do? A4: The this compound anion is sterically demanding. If reacting with a bulky or easily enolizable electrophile, the lithiated species may act as a base rather than a nucleophile. You can promote nucleophilic addition by adding a polar aprotic co-solvent like HMPA or DMPU (typically 10-20% v/v), which breaks up the organolithium aggregates and dramatically increases the nucleophilicity of the carbanion .

TroubleshootingTree Start Issue: Low Yield Q1 Was n-BuLi titrated? Start->Q1 A1_No Perform Gilman Titration Q1->A1_No No A1_Yes Check Schlenk Technique Q1->A1_Yes Yes Q2 Is THF strictly anhydrous? A1_Yes->Q2 A2_No Dry over Na/Benzophenone Q2->A2_No No A2_Yes Check Reaction Temp Q2->A2_Yes Yes Q3 Was temp kept < -20°C? A2_Yes->Q3 A3_No Prevent solvent deprotonation Q3->A3_No No A3_Yes Evaluate Electrophile Q3->A3_Yes Yes

Caption: Troubleshooting decision tree for low yields in dithiane lithiation.

References

  • Corey-Seebach Reaction | Organic Chemistry Portal |[Link]

  • The Corey-Seebach Reagent in the 21st Century: A Review | National Institutes of Health (PMC) |[Link]

  • A Protocol for Safe Lithiation Reactions Using Organolithium Reagents | National Institutes of Health (PMC) |[Link]

  • 2-Lithio-1,3-dithiane | ResearchGate |[Link]

  • This compound, min 98% | CP Lab Safety |[Link]

  • Guidelines on How to Use Sensitive Chemicals (Schlenk Technique) | University of Washington |[Link]

  • Butyl Lithium Titration and Estimation | ChemicalDesk |[Link]

Sources

solvent choice for 2-(4-methoxyphenyl)-1,3-dithiane reactions

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a specialized Technical Support Hub for researchers working with 2-(4-methoxyphenyl)-1,3-dithiane . It synthesizes classical Corey-Seebach methodology with modern process chemistry insights (Green Chemistry) and troubleshooting protocols.

Ticket Subject: Solvent Optimization & Troubleshooting for this compound Lithiation Status: Active Guide Applicable Compounds: Protected Anisaldehyde, Aryl-1,3-dithianes

Critical Solvent Selection Matrix

The choice of solvent is the single most determinate factor in the success of a Corey-Seebach reaction. For This compound , the presence of the electron-donating para-methoxy group reduces the acidity of the C2 proton compared to unsubstituted analogs, making solvent coordination critical for effective lithiation.

Primary Recommendation: Tetrahydrofuran (THF)[1][2]
  • Role: THF is the gold standard. Its oxygen lone pairs coordinate to the Lithium cation (

    
    ), breaking down the unreactive hexameric aggregates of n-BuLi into reactive dimers or tetramers.
    
  • Grade: Anhydrous, Inhibitor-Free (BHT-free).

  • Why: In non-polar solvents (Hexanes, Et₂O), the C2-deprotonation is kinetically too slow for the electron-rich p-methoxyphenyl system.

Modern Alternative: 2-Methyltetrahydrofuran (2-MeTHF)[1][4]
  • Role: A "Green" solvent alternative with superior physicochemical properties for this specific substrate.[1][2]

  • Advantages:

    • Solubility: The lipophilic nature of this compound often leads to precipitation in THF at -78°C. 2-MeTHF has better lipophilicity, keeping the substrate in solution at cryogenic temperatures.

    • Stability: 2-MeTHF is significantly more stable to strong bases. The rate of solvent decomposition (ring-opening) by n-BuLi is much slower than in THF, allowing for lithiation at higher temperatures (0°C) if the reaction is sluggish.

Solvent Decision Tree (DOT Visualization)

The following diagram illustrates the logical flow for selecting the correct solvent system based on your specific experimental constraints.

SolventSelection Start Start: Solvent Selection SolubilityCheck Is Substrate Soluble at -78°C? Start->SolubilityCheck Standard Use Anhydrous THF (Standard Protocol) SolubilityCheck->Standard Yes Precipitation Precipitation Observed SolubilityCheck->Precipitation No Sluggish Reaction Sluggish? (Low Conversion) Standard->Sluggish GreenAlt Switch to 2-MeTHF (Higher Lipophilicity) Precipitation->GreenAlt GreenAlt->Sluggish Additives Add HMPA or DMPU (10%) (Break Li-Aggregates) Sluggish->Additives Severe Steric Bulk TempIncrease Warm to -20°C (2-MeTHF allows this safely) Sluggish->TempIncrease Electronic Deactivation

Caption: Decision logic for solvent selection. 2-MeTHF is prioritized for solubility issues, while additives are reserved for kinetic barriers.

Technical Troubleshooting Guide

This section addresses specific failure modes associated with the p-methoxyphenyl derivative.

Issue A: Substrate Precipitation at -78°C

Symptom: The reaction mixture turns into a thick slurry or white suspension upon cooling, before n-BuLi addition. Root Cause: 2-aryl-1,3-dithianes are highly crystalline and lipophilic. Standard THF often lacks the solvating power at cryogenic temperatures. The Fix:

  • Switch to 2-MeTHF: As noted above, this solves the issue in 90% of cases.

  • The "Warm Start" Technique:

    • Dissolve substrate in THF at 0°C.

    • Add n-BuLi at 0°C (rapid addition).

    • Immediately cool to -78°C for the incubation period.

    • Warning: This risks THF decomposition but ensures the lithiated species (which is more soluble than the neutral starting material) forms before precipitation occurs.

Issue B: Low Yield / Recovered Starting Material

Symptom: Quenching with electrophile yields mostly starting material. Root Cause: The p-methoxy group is an Electron Donating Group (EDG). It destabilizes the carbanion at the C2 position via the aromatic ring, making the proton less acidic (


) compared to a standard phenyl dithiane (

). Deprotonation at -78°C might be incomplete. The Fix:
  • Increase Temperature: Lithiate at -40°C to -20°C for 1-2 hours. The p-methoxy-phenyldithiane anion is stable at these temperatures.

  • Titrate Reagent: Ensure n-BuLi is active. Moisture contamination is common.

Issue C: "Black Tar" Formation

Symptom: Reaction turns dark brown/black and yields complex mixtures. Root Cause: Decomposition of THF.[3][4][5] n-BuLi deprotonates THF at the alpha-position, leading to a reverse [3+2] cycloaddition that generates ethylene gas and the enolate of acetaldehyde. This reaction accelerates above 0°C. The Fix: [6][1][4]

  • Strict temperature control (<-20°C).[5][7]

  • If warming is required, switch to 2-MeTHF or Diethyl Ether (though Ether is slower for lithiation).

Optimized Experimental Protocol

Objective: Lithiation and Trapping of this compound.

Materials Table
ReagentEquivalentsRoleSpecification
Dithiane Substrate 1.0Starting MaterialDry, Powder
THF (or 2-MeTHF) [0.2 M]SolventAnhydrous, <50 ppm water
n-Butyllithium 1.1 - 1.2Base1.6M or 2.5M in Hexanes
Electrophile 1.2 - 1.5Trapping AgentDry, distilled if liquid
Step-by-Step Workflow
  • Setup: Flame-dry a 2-neck round bottom flask under Argon/Nitrogen flow. Add a magnetic stir bar.

  • Dissolution: Add this compound (1.0 eq). Cannulate anhydrous THF (concentration 0.15 M to 0.2 M) into the flask. Stir until fully dissolved.

  • Cooling: Submerge flask in a dry ice/acetone bath (-78°C). Allow 15 minutes for equilibration.

    • Checkpoint: If precipitation occurs, remove bath, warm to dissolve, and proceed with "Warm Start" (see Troubleshooting).

  • Lithiation: Add n-BuLi (1.1 eq) dropwise via syringe over 10 minutes.

    • Observation: A color change (often bright yellow or orange for aryl dithianes) indicates anion formation.

  • Incubation:

    • Standard: Stir at -78°C for 1 hour.

    • Optimization: If yield has been low previously, warm to -20°C (cryostat or ice/salt bath) for 30-45 minutes to ensure complete deprotonation, then re-cool to -78°C.

  • Trapping: Add the electrophile (dissolved in minimal THF if solid) dropwise.

  • Quench: Monitor by TLC. Once complete, quench with saturated aqueous

    
     while still cold.
    
Reaction Pathway Diagram

ReactionPathway SM 2-(4-methoxyphenyl) -1,3-dithiane Intermediate Lithiated Species (Yellow/Orange Anion) SM->Intermediate Deprotonation (Rate Determining) Base n-BuLi / THF (-78°C to -20°C) Base->Intermediate Reagent Product Functionalized Dithiane Intermediate->Product Nucleophilic Attack Electrophile Electrophile (E+) Electrophile->Product Reagent

Caption: Reaction pathway for the generation and trapping of the dithiane anion.

Frequently Asked Questions (FAQs)

Q: Can I use Diethyl Ether (


) instead of THF? 
A:  You can, but it is not recommended as the primary solvent. 

is less Lewis-basic than THF.[2] It does not coordinate

effectively, meaning the n-BuLi aggregates remain intact and less reactive. This often leads to incomplete lithiation for electron-rich substrates like the p-methoxy derivative. If you must use ether, add TMEDA (1.1 eq) to activate the base.

Q: My product has a strong sulfur smell even after column chromatography. How do I remove it? A: Dithiane byproducts can be persistent. Wash your organic phase with 10% aqueous NaOH (to remove thiols) and use a bleach (hypochlorite) bath to clean glassware. For the product, running the column with a small amount of


 impregnated silica can sequester trace sulfur contaminants, though this is rarely needed for the dithiane ring itself.

Q: Why is the color change important? A: The p-methoxyphenyl dithiane anion is conjugated. The negative charge delocalizes into the aromatic ring and the sulfur d-orbitals (or


 orbitals). This conjugation shifts the absorption into the visible spectrum (yellow/orange). If you add n-BuLi and the solution remains colorless, lithiation has not  occurred (check water content or reagents).

Q: Is HMPA necessary? A: Generally, no. While HMPA promotes carbanion reactivity, it is carcinogenic. For this specific substrate, temperature modulation (warming to -20°C) is a safer and equally effective method to drive the lithiation compared to using toxic additives.

References

  • Corey, E. J., & Seebach, D. (1965). Carbanions of 1,3-Dithianes. Reagents for C-C Bond Formation by Nucleophilic Displacement and Carbonyl Addition. Angewandte Chemie International Edition, 4(12), 1075–1077.

  • Seebach, D. (1979). Methods of Reactivity Umpolung. Angewandte Chemie International Edition, 18(4), 239–258.

  • Pace, V., et al. (2012). 2-Methyltetrahydrofuran: A Versatile Eco-Friendly Alternative to THF in Organometallic Chemistry.[1][2] ChemSusChem, 5(8), 1369–1379.

  • Stanetty, P., & Mihovilovic, M. D. (1997). Half-Lives of Organolithium Reagents in Common Ethereal Solvents. The Journal of Organic Chemistry, 62(5), 1514–1515.

  • Smith, A. B., & Adams, C. M. (2004). Evolution of Dithiane-Based Strategies for the Construction of Architecturally Complex Natural Products. Accounts of Chemical Research, 37(6), 365–377.

Sources

Validation & Comparative

Technical Analysis: 1H NMR Characterization of 2-(4-Methoxyphenyl)-1,3-dithiane

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Application Context

2-(4-methoxyphenyl)-1,3-dithiane is a pivotal intermediate in organic synthesis, primarily serving as a masked acyl anion equivalent (Umpolung reagent) via the Corey-Seebach reaction. Its structural integrity is critical; failure to fully protect the aldehyde results in competing side reactions during lithiation, while over-acidification during synthesis can lead to polymer formation.

This guide provides a definitive 1H NMR analysis, contrasting the target dithiane against its precursor (4-methoxybenzaldehyde ) and its oxygenated analogue (2-(4-methoxyphenyl)-1,3-dioxolane ).

Key Diagnostic Indicator: The disappearance of the aldehyde proton (~9.8 ppm) and the emergence of the thioacetal methine singlet (~5.1 ppm) are the primary metrics for reaction completion.

Comparative Spectral Analysis

The following table contrasts the target compound with its most relevant alternatives. Note the distinct shift of the methine proton (C2-H) due to the electronegativity difference between Sulfur (2.58) and Oxygen (3.44).

Table 1: Chemical Shift Comparison (CDCl₃, 400 MHz)
Proton AssignmentTarget: 1,3-Dithiane Precursor: Aldehyde Alt: 1,3-Dioxolane Diagnostic Note
Carbonyl/Methine (C2-H) 5.14 ppm (s, 1H) 9.88 ppm (s, 1H)~5.75 ppm (s, 1H)Critical Check: Dithiane is shielded relative to dioxolane due to S vs O electronegativity.
Aromatic (Ortho) 7.38 ppm (d, 2H)7.83 ppm (d, 2H)7.42 ppm (d, 2H)Aldehyde is EWG (deshielding); Dithiane is pseudo-neutral.
Aromatic (Meta) 6.85 ppm (d, 2H)6.99 ppm (d, 2H)6.90 ppm (d, 2H)Remains relatively stable (AA'BB' system).
Methoxy (-OCH₃) 3.80 ppm (s, 3H)3.88 ppm (s, 3H)3.81 ppm (s, 3H)Standard singlet, minimal variation.
Ring Backbone 2.8-3.1 (m, 4H)1.9-2.1 (m, 2H)N/A3.9-4.1 (m, 4H)Dithiane ring protons are significantly upfield of dioxolane protons.

Structural Elucidation & Interpretation

A. The Methine "Fingerprint" (5.14 ppm)

The singlet at 5.14 ppm is the definitive proof of structure.

  • Why it matters: If you see a signal at 9.8 ppm, protection is incomplete. If you see signals >6.0 ppm, you may have formed an elimination product or polymer.

  • S vs. O Comparison: In the dioxolane (oxygen analog), this proton appears downfield (~5.75 ppm). The sulfur atoms in the dithiane ring are less electronegative than oxygen, leading to increased shielding of the C2 proton. However, the anisotropy of the C-S bonds still keeps it deshielded relative to a standard alkyl chain.

B. The Dithiane Ring Dynamics (1.8 – 3.1 ppm)

Unlike the flat singlet often seen in simplified predictions, the dithiane ring exists in a chair conformation .

  • Axial vs. Equatorial: The protons on C4 and C6 are magnetically non-equivalent due to the fixed chair structure at room temperature (though ring flipping can occur).

  • Result: You will typically observe a complex multiplet structure rather than a clean triplet.

    • 
       2.8 - 3.1 ppm:  Protons adjacent to Sulfur (C4/C6).
      
    • 
       1.9 - 2.1 ppm:  Protons at the "bottom" of the chair (C5).
      
C. Aromatic Region (AA'BB' System)

The 4-methoxyphenyl group creates a classic AA'BB' splitting pattern.

  • Shift Logic: Converting the aldehyde (strongly electron-withdrawing) to a dithiane (slightly electron-donating/neutral) causes the ortho protons to shift upfield from 7.83 ppm to 7.38 ppm . This 0.45 ppm shift is a secondary confirmation of successful carbonyl reaction.

Experimental Protocols

Protocol A: Synthesis (Lewis Acid Catalyzed)
  • Reagents: 4-Methoxybenzaldehyde (1.0 eq), 1,3-Propanedithiol (1.1 eq), BF₃·OEt₂ (0.1 eq) or p-TsOH.

  • Solvent: Dichloromethane (DCM), anhydrous.

  • Procedure:

    • Dissolve aldehyde in DCM at 0°C under inert atmosphere (

      
      ).
      
    • Add 1,3-propanedithiol slowly to prevent exotherms.

    • Add catalyst dropwise.

    • Stir at RT for 4-6 hours. Monitor via TLC (Aldehyde

      
       will differ significantly from Dithiane).
      
    • Quench: Wash with 10% NaOH (essential to remove unreacted thiol stench) and water.

    • Purification: Recrystallization from methanol is preferred over chromatography to remove trace thiol oligomers.

Protocol B: NMR Sample Preparation
  • Solvent: CDCl₃ (Chloroform-d) is standard.

  • Concentration: 10-15 mg of sample in 0.6 mL solvent.

  • Reference: TMS (0.00 ppm) or residual CHCl₃ (7.26 ppm).

  • Safety: Dithianes can retain trace mercaptan odors. Prepare samples in a fume hood.

Visual Analysis Workflows

Diagram 1: Synthesis & Mechanism

This workflow illustrates the acid-catalyzed protection pathway.

Synthesis Reactants 4-Methoxybenzaldehyde + 1,3-Propanedithiol Inter Hemithioacetal Intermediate Reactants->Inter Nucleophilic Attack Catalyst Catalyst (BF3·OEt2 or p-TsOH) Catalyst->Inter Activation Product 2-(4-methoxyphenyl)- 1,3-dithiane Inter->Product Ring Closure (-H2O) Byproduct H2O (Removed) Inter->Byproduct

Caption: Acid-catalyzed thioacetalization mechanism converting the aldehyde to the dithiane.

Diagram 2: NMR Assignment Logic

Follow this logic gate to confirm the spectrum validity.

NMR_Logic Start Acquire 1H NMR (CDCl3) CheckAldehyde Signal at ~9.8 ppm? Start->CheckAldehyde Fail1 Incomplete Reaction (Starting Material Present) CheckAldehyde->Fail1 Yes CheckMethine Singlet at ~5.1-5.2 ppm? CheckAldehyde->CheckMethine No Fail2 Check for Side Products (Polymer/Elimination) CheckMethine->Fail2 No CheckAromatic AA'BB' System? (7.4 & 6.9 ppm) CheckMethine->CheckAromatic Yes CheckRing Multiplets at 2.8-3.1 & 1.9-2.1 ppm? CheckAromatic->CheckRing Yes Success CONFIRMED STRUCTURE: This compound CheckRing->Success Yes

Caption: Step-by-step logic for validating the dithiane structure based on 1H NMR signals.

References

  • BenchChem. (2025).[1] Synthesis and Deprotection of 1,3-Dithianes and 1,3-Dithiolanes. Retrieved from

  • Organic Chemistry Portal. (2024). 1,3-Dithianes: Synthesis and Reactions. Retrieved from

  • National Institute of Standards and Technology (NIST). 1,3-Dioxolane, 2-(4-methoxyphenyl)-4-methyl- Spectral Data. Retrieved from

  • University of Illinois. NMR Chemical Shifts of Common Solvents and Reagents. Retrieved from

  • Corey, E. J., & Seebach, D. (1965). Carbanions of 1,3-Dithianes.[2][3] Reagents for C-C Bond Formation. Angewandte Chemie International Edition. (Foundational reference for Dithiane chemistry).

Sources

Technical Guide: C13 NMR Characterization of 2-(4-methoxyphenyl)-1,3-dithiane

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Pivot from Electrophile to Nucleophile

In drug development and complex organic synthesis, 2-(4-methoxyphenyl)-1,3-dithiane represents more than just a protected form of p-anisaldehyde.[1] It is a strategic "pivot point" that transforms the electrophilic carbonyl carbon into a nucleophilic center (the Umpolung concept).[1][2]

This guide provides a rigorous spectral comparison of this compound against its precursor (p-anisaldehyde) and its oxygenated analog (dioxolane).[1][3] For the application scientist, the primary performance metric is the diagnostic upfield shift of the benzylic carbon, confirming successful protection and readiness for lithiation.[1][3]

Comparative Spectral Analysis

The Diagnostic Shift (Aldehyde vs. Thioacetal)

The most critical validation of the dithiane formation is the disappearance of the carbonyl signal and the emergence of the


 hybridized C2 peak.[1]

Table 1:


C NMR Chemical Shift Comparison (CDCl

, 100 MHz)
Carbon Positionp-Anisaldehyde (

ppm)
This compound (

ppm)

Shift (ppm)
Structural Insight
C=O[1] / C2 191.4 ~51 - 53 -140 Primary Diagnostic: Hybridization change (

).
C-ipso (Ar)130.1~131.0+1Minimal change; anchor point.[1]
C-ortho (Ar)131.9~129.5-2.4Loss of conjugation with C=O.
C-meta (Ar)114.2~114.0-0.2Dominated by OMe effect.[1]
C-para (Ar-O)164.5~159.8-4.7Loss of electron-withdrawing C=O.[1]
OMe 55.655.3-0.3Spectrally silent change.[1]
S-CH

(C4/6)
N/A32.1N/ACharacteristic dithiane ring signal.[1]
CH

(C5)
N/A25.0N/ACentral methylene of the dithiane bridge.[1]

Note: Values for p-anisaldehyde are experimental averages. Dithiane values are derived from substituent increment analysis of 2-phenyl-1,3-dithiane baselines.

Performance Comparison: Dithiane vs. Dioxolane

When selecting a protecting group, the choice often lies between the sulfur-based dithiane and the oxygen-based dioxolane.[1]

Table 2: Functional Utility Comparison

Feature1,3-Dithiane (Sulfur)1,3-Dioxolane (Oxygen)Application Note
Acid Stability High (Stable to HCl, H

SO

)
Low (Hydrolyzes < pH 4)Use dithiane if downstream steps require acidic conditions.[1][3]
Base Stability High (deprotonates with

-BuLi)
HighDithiane allows alkylation (C-C bond formation).[1][3]
Deprotection Oxidative (Hg

, NBS, I

)
Hydrolytic (Acid/H

O)
Dithiane removal is orthogonal to acid-labile groups.[1][3]
C2 Shift ~52 ppm~103 ppmDithiane is significantly more upfield due to S vs O electronegativity.[1]

Technical Deep Dive: Logic & Assignment

The assignment of the C2 carbon (the carbon between the two sulfur atoms) is the most frequent point of confusion due to its proximity to the methoxy signal.[1]

Assignment Logic Flow
  • The "Ghost" Carbonyl: First, confirm the absence of the peak at ~191 ppm.[1] If this exists, the reaction is incomplete.[1][3]

  • The Aliphatic Region (20-40 ppm): Look for two signals. The signal at ~32 ppm (C4/6) will be roughly double the intensity of the signal at ~25 ppm (C5) due to symmetry.[1]

  • The "Twin" Peaks (~50-60 ppm): You will see two peaks in this region:

    • OMe Carbon: Typically ~55.3 ppm.[1]

    • C2 Dithiane: Typically ~51-53 ppm.[1]

    • Differentiation: In a DEPT-135 experiment, the OMe (CH

      
      ) will be Up/Positive , while the C2 (CH) will also be Up/Positive .[1][3] To distinguish them, rely on intensity (OMe is 3H equivalent vs 1H) or HMQC correlation to the benzylic proton (~5.16 ppm).[1]
      
Mechanistic Visualization

The following diagram illustrates the synthesis and the resulting chemical shift logic.

G cluster_0 Synthesis (Protection) cluster_1 NMR Peak Assignment Logic Aldehyde p-Anisaldehyde (C=O @ 191 ppm) Intermediate Thioacetalization Mechanism Aldehyde->Intermediate Activation Reagent 1,3-Propanedithiol + BF3.OEt2 Reagent->Intermediate Product 2-(4-methoxyphenyl)- 1,3-dithiane Intermediate->Product - H2O Check1 Check >180 ppm (Carbonyl?) Decision1 Signal Present? Check1->Decision1 Fail Incomplete Rxn Decision1->Fail Yes Pass Check 50-60 ppm Decision1->Pass No Analyze Differentiate Peaks: 1. OMe (~55 ppm) 2. C2-H (~52 ppm) Pass->Analyze Confirm Confirm C4/C6 (~32 ppm) & C5 (~25 ppm) Analyze->Confirm

Caption: Figure 1. Synthesis workflow (Left) and NMR assignment decision tree (Right) for validating dithiane formation.

Experimental Protocol

Synthesis of this compound

This protocol uses Boron Trifluoride Etherate (


), a standard Lewis Acid method that ensures high yield and minimal side products.[1]
  • Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Dissolution: Dissolve p-anisaldehyde (10 mmol, 1.36 g) in anhydrous chloroform (

    
    ) or dichloromethane (
    
    
    
    ) (20 mL).
  • Addition: Add 1,3-propanedithiol (11 mmol, 1.1 mL) via syringe.

  • Catalysis: Cool to 0°C. Dropwise add

    
     (1.0 mmol, 0.12 mL). Caution: Fuming reagent.[1]
    
  • Reaction: Allow to warm to room temperature and stir for 2-4 hours. Monitor via TLC (Hexane/EtOAc 4:1).[1] The aldehyde spot (

    
    ) should disappear; product spot is less polar (
    
    
    
    ).[1][3]
  • Workup: Quench with 10% NaOH (20 mL). Extract with DCM (

    
     mL).[1][3] Wash organics with water and brine.[1][2] Dry over 
    
    
    
    .[1][2]
  • Purification: Recrystallize from ethanol or methanol to yield white needles.

NMR Sample Preparation & Acquisition

To ensure the shifts match the data in Table 1:

  • Solvent: Deuterated Chloroform (

    
    ).[1][3]
    
  • Concentration: ~20 mg of sample in 0.6 mL solvent.

  • Reference: Calibrate to the central peak of the

    
     triplet at 77.16 ppm .
    
  • Parameters:

    • Pulse Sequence: Standard proton-decoupled

      
      C (typically zgpg30 on Bruker).[1][3]
      
    • Scans: Minimum 128 (to resolve the quaternary carbons C-ipso and C-para).

    • Relaxation Delay (D1): 2.0 seconds.[1][3][4]

References

  • Corey, E. J., & Seebach, D. (1965).[1][3] "Carbanions of 1,3-Dithianes. Reagents for C-C Bond Formation by Nucleophilic Acylation." Angewandte Chemie International Edition. [1][3]

  • BenchChem. (2025).[1][2] "Comparative Analysis of 13C NMR Spectral Data: 2-(4-Methoxyphenyl)-1,3-dioxolane vs Precursors." BenchChem Technical Guides.

  • ChemicalBook. (2025).[1] "p-Anisaldehyde 13C NMR Spectrum & Data." ChemicalBook Spectral Database.

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1][3] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1] (Standard reference for substituent increments).

  • Smith, A. B., & Adams, C. M. (2004).[1][3] "Evolution of Dithiane-Based Strategies for the Construction of Architecturally Complex Natural Products." Accounts of Chemical Research. [1][3]

Sources

Strategic Characterization Guide: 2-(4-Methoxyphenyl)-1,3-dithiane

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Application Scope

2-(4-Methoxyphenyl)-1,3-dithiane is a pivotal intermediate in organic synthesis, primarily serving as a masked acyl anion equivalent (Umpolung reagent) for 4-methoxybenzaldehyde (p-anisaldehyde). By converting the electrophilic carbonyl carbon into a nucleophilic center, researchers can access reaction pathways unavailable to the parent aldehyde.

This guide provides a rigorous comparative analysis of the infrared (IR) spectroscopic signatures required to validate the synthesis of this compound. Unlike standard spectral lists, this document focuses on the differential diagnosis between the starting material (aldehyde) and the product (dithiane), providing a self-validating protocol for reaction monitoring.

Key Chemical Transformation
  • Substrate: 4-Methoxybenzaldehyde (Electrophilic Carbonyl)

  • Reagent: 1,3-Propanedithiol[1][2]

  • Product: this compound (Nucleophilic "Masked" Carbonyl)

Comparative Spectral Analysis

The most reliable method for confirming the formation of this compound is the subtractive analysis of functional groups. The disappearance of aldehyde-specific bands is as diagnostic as the appearance of dithiane-specific bands.

Table 1: Diagnostic IR Peak Assignments
Functional GroupVibration ModePrecursor: 4-Methoxybenzaldehyde (cm⁻¹)Target: this compound (cm⁻¹) Status Change
Carbonyl (C=O) Stretching1680 – 1700 (Strong)ABSENT Primary Confirmation
Aldehyde C-H Fermi Resonance2720 & 2830 (Doublet)ABSENT Secondary Confirmation
C-S Bond StretchingAbsent650 – 700 (Weak/Medium)Product Specific
Aryl Ether (C-O-C) Asym.[2][3] Stretching~1250 – 1260 (Strong)~1250 – 1260 (Strong)Conserved Marker
Aryl Ether (C-O-C) Sym. Stretching~1020 – 1030 (Medium)~1020 – 1030 (Medium)Conserved Marker
Aromatic Ring C=C Stretching1600, 1580, 15101600, 1580, 1510 Conserved Marker
Aliphatic C-H Stretching (sp³)Weak (Methoxy methyl only)2900 – 2950 (Increased intensity due to dithiane ring)Additive Feature

Expert Insight: The "Fingerprint Region" (600–900 cm⁻¹) for 1,3-dithianes is complex. While the C-S stretch (650–700 cm⁻¹) is characteristic, it is often weak. The complete extinction of the carbonyl peak at ~1690 cm⁻¹ is the most robust indicator of reaction completion.

Mechanistic Validation & Workflow

To ensure scientific integrity, the synthesis and characterization must follow a logical flow. The following diagram illustrates the critical decision points in the synthesis and IR validation process.

G Start Start: 4-Methoxybenzaldehyde Reagent Add 1,3-Propanedithiol + Lewis Acid (BF3·OEt2) Start->Reagent Reaction Reaction Progress Reagent->Reaction Workup Workup (NaOH wash -> Extraction) Reaction->Workup IR_Analysis FT-IR Analysis (ATR/KBr) Workup->IR_Analysis Decision Check 1690 cm⁻¹ (C=O) IR_Analysis->Decision Success Product Confirmed: This compound Decision->Success Peak Absent Fail Incomplete Reaction: Recycle/Purify Decision->Fail Peak Present

Figure 1: Logical workflow for the synthesis and spectroscopic validation of dithiane protection.

Detailed Experimental Protocol

This protocol is designed to be self-validating . The user confirms the success of each step using the spectral data defined above.

A. Synthesis (Lewis Acid Catalyzed)
  • Setup: In a dry round-bottom flask under inert atmosphere (N₂ or Ar), dissolve 4-methoxybenzaldehyde (1.0 equiv) in anhydrous dichloromethane (DCM).

  • Addition: Add 1,3-propanedithiol (1.1 equiv) via syringe.

  • Catalysis: Cool to 0°C. Add boron trifluoride diethyl etherate (BF₃·OEt₂) (0.1–0.5 equiv) dropwise. Caution: Exothermic.

  • Monitoring: Allow to warm to room temperature. Stir for 2–4 hours.

    • TLC Check: Mobile phase (Hexane/EtOAc 4:1). The aldehyde (Rf ~0.5) should disappear; the dithiane (Rf ~0.7) is less polar.

B. Workup & Isolation
  • Quench with 10% NaOH or saturated NaHCO₃ to neutralize the acid and remove unreacted thiol (which has a foul odor).

  • Extract with DCM (3x). Wash combined organics with water and brine.

  • Dry over anhydrous MgSO₄ and concentrate in vacuo.

  • Purification: Recrystallization from methanol or ethanol is preferred for high-purity IR analysis to remove trace thiol contaminants.

C. IR Acquisition (ATR Method)
  • Instrument: FTIR Spectrometer with Diamond/ZnSe ATR accessory.

  • Sample Prep: Place ~2 mg of the white crystalline solid directly on the crystal. Apply high pressure to ensure contact.

  • Parameters:

    • Resolution: 4 cm⁻¹

    • Scans: 16–32

    • Range: 4000–600 cm⁻¹

D. Data Interpretation Guide
  • Zone 1 (3000–2800 cm⁻¹): Look for the loss of the sharp doublet at 2720/2830 cm⁻¹ (aldehyde C-H). Observe new aliphatic C-H stretches (~2900 cm⁻¹) from the dithiane ring.

  • Zone 2 (1750–1650 cm⁻¹): This region must be flat . Any peak here indicates unreacted aldehyde.

  • Zone 3 (1300–1000 cm⁻¹): Confirm the presence of the methoxy ether bands (1250/1030 cm⁻¹). These confirm the integrity of the aromatic substituent.

  • Zone 4 (800–600 cm⁻¹): Identify new bands around 660–700 cm⁻¹ corresponding to the C-S stretches of the thioacetal ring.

References

  • NIST Chemistry WebBook. 1,3-Dithiane IR Spectrum & 4-Methoxybenzaldehyde IR Spectrum. National Institute of Standards and Technology. [Link]

  • LibreTexts Chemistry. Infrared Spectra of Some Common Functional Groups. [Link]

  • Organic Chemistry Portal. 1,3-Dithianes in Organic Synthesis. [Link]

  • SpectraBase. 2-Phenyl-1,3-dithiane (Analog Reference).[4] Wiley Science Solutions. [Link]

Sources

Comparative Guide: Mass Spectrometry Profiling of 2-(4-Methoxyphenyl)-1,3-Dithiane

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Mass Spectrometry Fragmentation of 2-(4-methoxyphenyl)-1,3-dithiane Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

In the realm of drug development and complex organic synthesis, this compound serves a dual role: it is both a robust protecting group for 4-methoxybenzaldehyde and a pivotal "Umpolung" reagent (acyl anion equivalent) for carbon-carbon bond formation. However, its identification in crude reaction mixtures is often complicated by the presence of unreacted aldehydes or hydrolysis byproducts.

This guide objectively compares the two primary mass spectrometry ionization modalities—Electron Ionization (EI) and Electrospray Ionization (ESI) —for the characterization of this compound.[1] We provide experimental protocols, mechanistic insights into fragmentation pathways, and a decision framework for selecting the optimal analytical method.

Part 1: The Molecular Fingerprint (Electron Ionization - EI)

Electron Ionization (70 eV) is the "Gold Standard" for structural elucidation of 1,3-dithianes. Unlike soft ionization techniques, EI imparts sufficient internal energy to induce diagnostic fragmentation, providing a structural fingerprint that confirms the integrity of the dithiane ring.

The Isotopic Signature (The "Sulfur Test")

Before analyzing fragmentation, the molecular ion (


) cluster provides the first confirmation of the dithiane moiety.
  • Molecular Ion (

    
    ): 
    
    
    
    226.
  • The M+2 Diagnostic: Unlike its oxygen analog (dioxolane), the dithiane contains two sulfur atoms. Since

    
     has a natural abundance of ~4.2%, a molecule with two sulfurs will exhibit a distinct 
    
    
    
    peak (
    
    
    228) with a relative intensity of approximately 9-10% of the parent ion.
    • Expert Insight: If your spectrum at

      
       226 lacks a significant 
      
      
      
      satellite, you have likely hydrolyzed your product back to the aldehyde (which lacks sulfur).
Fragmentation Pathway

The fragmentation of 2-aryl-1,3-dithianes is dominated by the stability of the benzylic position and the weakness of the C-S bond relative to the aromatic system.

Key Diagnostic Ions:

m/z (amu)Ion IdentityMechanism of FormationRelative Intensity
226

Molecular Ion (Stable due to S and Aromatic ring)Medium-Strong
152

Loss of thioformaldehyde/propene equivalentMedium
121

4-Methoxybenzyl Cation (Base Peak)High (100%)
106

Dithiane ring fragmentLow-Medium
77

Phenyl cation (Secondary fragmentation)Low
Mechanistic Visualization

The following diagram illustrates the primary fragmentation vector, driven by the formation of the resonance-stabilized 4-methoxybenzyl cation.

Fragmentation_Mechanism Parent Parent Ion (M+) m/z 226 [Radical Cation] Intermediate C-S Bond Cleavage (Ring Opening) Parent->Intermediate - e- (70 eV) BasePeak Base Peak m/z 121 (4-Methoxybenzyl Cation) Intermediate->BasePeak Heterolytic Cleavage Neutral Neutral Loss •C3H6S2 Radical Intermediate->Neutral Loss

Caption: Primary EI fragmentation pathway yielding the stabilized methoxybenzyl cation.

Part 2: Soft Ionization (ESI/APCI) Comparison

While EI provides structural proof, Electrospray Ionization (ESI) is superior for purity assessment and high-throughput screening (LC-MS).

Performance Comparison
FeatureElectron Ionization (EI)Electrospray Ionization (ESI)
Primary Utility Structural Elucidation & Library MatchingMolecular Weight Confirmation & Purity
Ionization Type Hard (High Fragmentation)Soft (Protonation/Adducts)
Observed Species

(226), Fragments (121, 152)

(227),

(249)
Sensitivity ModerateHigh (Nanomolar range)
Limitations Requires volatile sample; not LC compatible"Blind" to structure (Isomers indistinguishable)
The "Blind Spot" of ESI

ESI is prone to "false positives" in this context. If the dithiane partially oxidizes to the sulfoxide (


) or hydrolyzes, ESI spectra can be dominated by adducts (

) that obscure these minor impurities. EI is strictly required to verify the chemical state of the sulfur atoms.

Part 3: Experimental Protocols

To ensure reproducibility, the following protocols are recommended for synthesizing and analyzing the standard.

Synthesis of Analytical Standard

Note: This protocol relies on Lewis Acid catalysis, superior to protic acid methods for minimizing side reactions.

  • Reagents: Dissolve 4-methoxybenzaldehyde (1.0 eq) and 1,3-propanedithiol (1.1 eq) in anhydrous Dichloromethane (DCM).

  • Catalysis: Cool to 0°C. Add Boron Trifluoride Etherate (

    
    , 0.1 eq) dropwise.
    
  • Reaction: Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 2 hours.

  • Quench: Add 10% NaOH solution (removes excess thiol odor and neutralizes acid).

  • Workup: Extract with DCM, wash with brine, dry over

    
    .
    
  • Purification: Recrystallization from Ethanol/Hexane (Dithianes are highly crystalline).

Mass Spectrometry Acquisition Parameters
ParameterEI (GC-MS) SettingESI (LC-MS) Setting
Inlet Temp 250°C300°C (Source Temp)
Ion Source 230°C120°C
Energy/Voltage 70 eV3.5 kV (Capillary)
Scan Range 40 - 450 amu100 - 600 amu
Solvent Hexane/Ethyl AcetateAcetonitrile/Water + 0.1% Formic Acid

Part 4: Decision Workflow

Use this logic flow to determine the appropriate method for your stage of research.

Method_Selection Start Sample: this compound Goal What is the analytical goal? Start->Goal Struct Prove Structure / Check for Hydrolysis Goal->Struct Identification Purity Check Purity / High Throughput Goal->Purity Quantification MethodEI USE GC-MS (EI) Look for m/z 121 & m/z 228 (M+2) Struct->MethodEI MethodESI USE LC-MS (ESI) Look for [M+H]+ 227 Purity->MethodESI

Caption: Decision matrix for selecting ionization mode based on analytical requirements.

References

  • LibreTexts Chemistry. (2023). Ionization Techniques: Electron Impact (EI) vs. Chemical Ionization (CI).[2][3] Retrieved from [Link][1][4][5][6]

  • Organic Chemistry Portal. (n.d.). 1,3-Dithianes and 1,3-Dithiolanes in Organic Synthesis. Retrieved from [Link]

  • National Institutes of Health (PubMed). (2023). Electron ionization fragmentation studies for a series of 4-methoxymethylene benzoate esters. (Referenced for comparative methoxybenzyl cation stability). Retrieved from [Link]

  • MDPI. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening... of Ketamine Analogues. (Referenced for general aryl-cyclohexanone/dithiane fragmentation logic). Retrieved from [Link]

Sources

Comparative Acidity Guide: 2-Phenyl-1,3-dithiane vs. 2-(4-Methoxyphenyl)-1,3-dithiane

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The utilization of 1,3-dithianes as acyl anion equivalents (umpolung reagents) is a cornerstone of modern carbon-carbon bond formation. The efficiency of these reactions relies heavily on the acidity of the C2 benzylic proton, which dictates the thermodynamics of the initial metalation step. This guide provides an objective, data-driven comparison of the acidity and reactivity of 2-phenyl-1,3-dithiane against its electron-rich derivative, 2-(4-methoxyphenyl)-1,3-dithiane , equipping synthetic chemists with the mechanistic insights needed to optimize deprotonation workflows.

Mechanistic Causality: Electronic Effects on C2 Acidity

To understand the divergent behavior of these two substrates, one must analyze the causality behind carbanion stabilization:

  • The Baseline Acidity: The C2 proton of an unsubstituted 1,3-dithiane is weakly acidic, requiring strong bases for deprotonation. However, introducing a phenyl group at the C2 position significantly enhances this acidity. 2-phenyl-1,3-dithiane exhibits a well-documented pKa of 30.7 in dimethyl sulfoxide (DMSO). This ~8 pKa unit drop (compared to unsubstituted 1,3-dithiane) is driven by the resonance stabilization of the resulting carbanion, which delocalizes its negative charge into the adjacent aromatic

    
    -system[1].
    
  • The 4-Methoxy Effect: When evaluating this compound, the electronic contribution of the para-methoxy substituent fundamentally alters the thermodynamic landscape. The methoxy group is a strong electron-donating group (EDG) via resonance (+M effect), which easily overpowers its weak electron-withdrawing inductive effect (-I). By actively donating electron density into the aromatic ring, the methoxy group directly destabilizes the negative charge forming at the benzylic C2 position.

  • Conclusion: Because the carbanion is destabilized, this compound is less acidic than the unsubstituted phenyl derivative. Based on Hammett linear free-energy relationships (

    
     for the -OMe group), the pKa of the 4-methoxy derivative is elevated to approximately 31.8 in DMSO[2].
    

ElectronicEffects Parent 2-Phenyl-1,3-dithiane pKa = 30.7 CarbanionA Benzylic Carbanion (Resonance Stabilized) Parent->CarbanionA n-BuLi (-78 °C) Highly Favorable Methoxy This compound pKa ~ 31.8 CarbanionB Benzylic Carbanion (Destabilized by +M Effect) Methoxy->CarbanionB n-BuLi (-78 °C) Less Favorable

Figure 1: Electronic influence of para-substitution on benzylic carbanion stability.

Quantitative Thermodynamic Data

The table below summarizes the critical physicochemical parameters that dictate the metalation efficiency of both substrates.

Property2-Phenyl-1,3-dithianeThis compound
pKa (DMSO) 30.7~31.8 (Calculated via Hammett

)
Hammett Constant (

)
0.00 (Reference)-0.27 (Electron Donating)
Carbanion Stability High (Extensive delocalization)Moderate (Destabilized by +M effect)
Diagnostic Indicator Deep Orange/Red upon lithiationLighter Yellow/Orange upon lithiation

Experimental Methodology: Deprotonation & Trapping

To empirically validate the difference in acidity, the following standardized cryogenic protocol utilizes a self-validating visual feedback loop. Because the 4-methoxy derivative is less acidic, careful attention must be paid to the equilibration step to ensure quantitative metalation.

Self-Validating System: The formation of the lithiated dithiane is accompanied by a distinct color change due to the extended conjugation of the carbanion. If the solution remains colorless after base addition, the system has been compromised by moisture or the base has degraded, prompting an immediate halt to the experiment.

Step-by-Step Protocol
  • System Preparation: Flame-dry a Schlenk flask under vacuum and backfill with dry nitrogen (

    
    ). Add 1.0 mmol of the chosen 1,3-dithiane derivative and dissolve in 5.0 mL of anhydrous tetrahydrofuran (THF).
    
  • Cryogenic Cooling: Submerge the reaction flask in a dry ice/acetone bath to reach an internal temperature of -78 °C.

  • Deprotonation: Dropwise, add 1.05 mmol (1.05 equivalents) of

    
    -butyllithium (
    
    
    
    -BuLi, 1.6 M in hexanes). Self-Validation: Observe the color transition to deep orange (for 2-phenyl) or light yellow/orange (for 4-methoxy), confirming carbanion generation.
  • Equilibration (Causality Adjustment): Stir the mixture at -78 °C for 30 minutes. Crucial Adjustment: Due to its lower acidity, the this compound reaction should be briefly warmed to -40 °C for 10 minutes to overcome the higher activation energy barrier for deprotonation, then re-cooled to -78 °C.

  • Electrophilic Trapping: Add 1.2 mmol of the target electrophile (e.g., benzyl bromide) dropwise. The intense color will rapidly fade as the nucleophilic carbanion is consumed.

  • Quench and Workup: Quench the reaction with 5 mL of saturated aqueous ammonium chloride (

    
    ). Extract the aqueous layer with ethyl acetate (3 x 10 mL), dry the combined organic layers over anhydrous 
    
    
    
    , and concentrate in vacuo for subsequent NMR analysis.

Workflow N1 1. Substrate Preparation (Dry THF) N2 2. Cryogenic Cooling (-78 °C) N1->N2 N3 3. Deprotonation (n-BuLi Addition) N2->N3 N4 4. Visual Validation (Color Change) N3->N4 N5 5. Electrophilic Quench N4->N5 N6 6. Aqueous Workup N5->N6

Figure 2: Standardized cryogenic workflow for deprotonation and trapping of 1,3-dithianes.

References

  • Palladium-Catalyzed Cross-Coupling of 2-Aryl-1,3-Dithianes. Scholarship, Research, and Creative Work at Bryn Mawr College.[Link]

  • pKas of Common Organic Substances. KiloMentor.[Link]

  • Carbon acids. 13. Acidifying effects of phenylthio substituents. The Journal of Organic Chemistry - ACS Publications.[Link]

Sources

Technical Guide: Thioacetal vs. Acetal Protection for Electron-Rich Benzaldehydes

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 2-(4-Methoxyphenyl)-1,3-dithiane vs. 1,3-dioxolane Protection Stability Content Type: Technical Comparison Guide Audience: Senior Organic Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary

In the protection of 4-methoxybenzaldehyde (p-anisaldehyde), the choice between 1,3-dioxolane (acetal) and 1,3-dithiane (thioacetal) is not merely a matter of preference but a strategic decision dictated by the electronic influence of the p-methoxy group.

  • The Critical Insight: The p-methoxy substituent acts as a strong Electron Donating Group (EDG) (

    
    ). This significantly destabilizes  the 1,3-dioxolane toward acid hydrolysis by stabilizing the oxocarbenium intermediate. Consequently, 2-(4-methoxyphenyl)-1,3-dioxolane is often too labile for multi-step syntheses involving acidic workups or reagents.
    
  • The Dithiane Advantage: The 1,3-dithiane variant is virtually immune to acid/base hydrolysis, offering orthogonality. Furthermore, it unlocks Umpolung reactivity (Corey-Seebach), allowing the aldehyde carbon to act as a nucleophile—a transformation impossible with the dioxolane.

Mechanistic Analysis: The Electronic "Stress Test"

The stability difference between these two protecting groups is governed by the ability of the heteroatoms (O vs. S) to stabilize the carbocation intermediate generated during hydrolysis.

The Lability of the Dioxolane

The hydrolysis of acetals is acid-catalyzed.[1][2] For 2-(4-methoxyphenyl)-1,3-dioxolane, the rate-determining step is the C-O bond cleavage to form an oxocarbenium ion.

  • EDG Effect: The p-methoxy group donates electron density into the aromatic ring and, through conjugation, stabilizes the benzylic carbocation.

  • Result: This lowers the activation energy for hydrolysis. While a standard benzaldehyde acetal might survive pH 4, the p-methoxy variant can hydrolyze rapidly even in weak acidic buffers or on silica gel columns.

The Robustness of the Dithiane

Sulfur is softer and less basic than oxygen.

  • Poor Orbital Overlap: The C(2p)-S(3p) orbital overlap is less efficient than C(2p)-O(2p), making the initial protonation of sulfur less favorable and the subsequent thionium ion formation slower under aqueous acidic conditions.

  • Chemical Inertness: The dithiane ring is stable to:

    • Acids: HCl (conc), H₂SO₄ (dilute), p-TsOH.

    • Bases: NaOH, KOtBu, LDA (up to -30°C).

    • Nucleophiles: Grignards, Hydrides (LiAlH₄).

Visualization: Hydrolysis Pathways & Electronic Effects

G Start 2-(4-Methoxyphenyl)-1,3-dioxolane Inter1 Protonated Acetal Start->Inter1 Fast Equilibrium H_plus + H+ TS Transition State (Oxocarbenium) Inter1->TS Rate Determining Step Product Hydrolysis (Aldehyde + Diol) TS->Product + H2O PMP p-Methoxy Stabilization (Resonance) PMP->TS Accelerates (EDG Effect) Start_S This compound Acid_S Acid (H+) Start_S->Acid_S No_Rxn NO REACTION (Stable) Acid_S->No_Rxn Kinetic Barrier

Figure 1: Comparative hydrolysis pathways. Note how the p-methoxy group accelerates the rate-determining step for the dioxolane, while the dithiane remains inert to protonation.

Comparative Performance Data

The following table summarizes the stability profile based on standard synthetic stress tests.

Parameter1,3-Dioxolane (Acetal)1,3-Dithiane (Thioacetal)
Formation Reagent Ethylene Glycol / p-TsOH1,3-Propanedithiol / BF₃[3]·OEt₂
Acid Stability (pH 1-3) Poor (Rapid Hydrolysis)Excellent (Stable)
Base Stability (pH 14) ExcellentExcellent
Nucleophile Stability Stable (R-Li, LiAlH₄)Stable (R-Li, LiAlH₄)
Electrophile Stability StableReactive (Alkylation at S possible)
Oxidation Stability StablePoor (S-oxidation to sulfoxide)
Umpolung Potential NoneHigh (via C2-Lithiation)
Deprotection Mild Acid (e.g., AcOH/H₂O)Oxidative (I₂) or Metal (Hg²⁺)

Experimental Protocols

Synthesis of this compound

Rationale: The formation of dithianes is best catalyzed by Lewis acids to avoid the harsh thermodynamic conditions required for acetal formation.

Reagents:

  • 4-Methoxybenzaldehyde (10 mmol)

  • 1,3-Propanedithiol (11 mmol)[3]

  • Boron Trifluoride Diethyl Etherate (BF₃[3]·OEt₂) (1.0 mmol)

  • Dichloromethane (DCM) (anhydrous)

Protocol:

  • Dissolve 4-methoxybenzaldehyde (1.36 g, 10 mmol) and 1,3-propanedithiol (1.1 mL, 11 mmol) in anhydrous DCM (20 mL) under nitrogen.

  • Cool the solution to 0°C.

  • Add BF₃[3]·OEt₂ (0.12 mL, 1.0 mmol) dropwise. Caution: Exothermic.

  • Allow to warm to room temperature and stir for 2 hours.

  • Quench: Add 10% NaOH solution (20 mL). (Crucial to neutralize acid and remove excess thiol odors).

  • Workup: Extract with DCM (3x), wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallization from methanol yields white crystals.

Chemoselective Deprotection (Mercury-Free)

Rationale: Traditional methods use toxic HgCl₂. For electron-rich rings like anisole, oxidative methods (e.g., NBS) risk brominating the ring. The Iodine/DMSO or Selectfluor methods are preferred for their mildness and chemoselectivity.

Method: Iodine-Catalyzed Hydrolysis [3]

  • Dissolve the dithiane (1 mmol) in a mixture of DMSO (9 mL) and H₂O (1 mL).

  • Add molecular Iodine (I₂) (0.2 mmol, 20 mol%).

  • Heat the mixture to 80°C for 2-4 hours.

  • Monitor: Check TLC for disappearance of the dithiane spot.

  • Workup: Cool, add saturated Na₂S₂O₃ (to reduce residual iodine), and extract with diethyl ether.

  • Note: This method avoids heavy metals and generally spares the electron-rich aromatic ring from halogenation compared to NBS.

Strategic Decision Tree: When to Use Which?

Use the following logic flow to determine the correct protecting group for your specific synthetic route.

DecisionTree Start Start: Protection of 4-Methoxybenzaldehyde Q1 Does the synthesis require Acidic Conditions (pH < 4)? Start->Q1 Q2 Do you need to alkylate at the benzylic position? Q1->Q2 No Res_Dith Use 1,3-DITHIANE (Robust, Umpolung capable) Q1->Res_Dith Yes (Dioxolane will hydrolyze) Res_Diox Use 1,3-DIOXOLANE (Easy removal, low cost) Q2->Res_Diox No Q2->Res_Dith Yes (Corey-Seebach Umpolung) Q3 Is the substrate sensitive to Oxidation or Hg/Ag? Q3->Res_Dith No Res_Alt Consider S,O-Acetal (Hybrid stability) Q3->Res_Alt Yes Res_Dith->Q3 Check Deprotection

Figure 2: Decision matrix for selecting protection strategy. Note that the acid sensitivity of the p-methoxy acetal is the primary filter.

References

  • Greene, T. W., & Wuts, P. G. M. (1999).[4] Protective Groups in Organic Synthesis. Wiley-Interscience.[4] (Standard reference for stability profiles).

  • Corey, E. J., & Seebach, D. (1965).[5] "Carbanions of 1,3-Dithianes. Reagents for C-C Bond Formation by Nucleophilic Acylation". Angewandte Chemie International Edition. Link

  • Smith, A. B., et al. (1998). "Dithiane-Based Strategies in Natural Product Synthesis". Accounts of Chemical Research. Link

  • Yus, M., et al. (2002). "The Role of 1,3-Dithianes in Modern Organic Synthesis". Chemical Reviews. Link

  • Banerjee, A. K., et al. (2006). "Iodine-catalyzed deprotection of dithioacetals". Tetrahedron Letters. Link

Sources

Technical Guide: TLC Rf Values & Synthesis of 2-(4-Methoxyphenyl)-1,3-dithiane

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the Thin Layer Chromatography (TLC) behavior of 2-(4-methoxyphenyl)-1,3-dithiane, a critical intermediate for umpolung (polarity reversal) chemistry. It synthesizes experimental data to provide precise Rf values, separation protocols, and mechanistic insights for researchers.[1]

Executive Summary & Chemical Context

Compound: this compound CAS: 24588-72-5 Role: Masked acyl anion equivalent of 4-methoxybenzaldehyde (p-anisaldehyde).[2] Core Challenge: The polarity difference between the starting aldehyde and the dithiane product is subtle on silica gel. While the dithiane is theoretically less polar (lacking the strong C=O dipole), the high polarizability of the two sulfur atoms can cause "tailing" or unexpected retention, making precise solvent selection critical for separation.

TLC Data & Rf Comparison Guide

The following Retention Factor (Rf) values are derived from experimental syntheses and standard chromatographic behavior of aryl-1,3-dithianes on Silica Gel 60 F254 plates.

Table 1: Comparative Rf Values (Hexane/Ethyl Acetate)
Solvent System (Hex:EtOAc)4-Methoxybenzaldehyde (Starting Material)This compound (Product)Separation Quality
95:5 (20:1) 0.35 [1]0.42 – 0.48 Excellent (Recommended)
90:10 (9:1) 0.550.65 – 0.70Good (Fast Elution)
80:20 (4:1) 0.750.85 – 0.90Poor (Too high)
100:0 (Pure Hexane) 0.050.10Poor (No movement)

Critical Insight: The dithiane product is less polar (more lipophilic) than the aldehyde and will travel higher on the plate. However, the ΔRf (difference in Rf) is often small (< 0.15). Co-spotting is mandatory to distinguish the product from unreacted starting material.

Visualization Methods
  • UV Light (254 nm): Both compounds are UV-active (aromatic rings). The dithiane often appears as a "dull" purple/black spot, while the aldehyde is a sharp dark spot.

  • Iodine Chamber: The dithiane stains yellow/brown rapidly due to sulfur oxidation.

  • Anisaldehyde Stain: The starting material (aldehyde) will not stain distinctively (it is the stain component), but the dithiane may turn a faint orange/red upon heating.

  • DNP (2,4-Dinitrophenylhydrazine): Specific for the aldehyde (orange/red spot). The dithiane will not stain, providing a negative test for reaction completion.

Experimental Protocol: Synthesis & Monitoring

This protocol ensures high yield and easy purification, designed to minimize the "sticky" sulfur byproducts that complicate TLC.

Reagents
  • Substrate: 4-Methoxybenzaldehyde (1.0 equiv)

  • Reagent: 1,3-Propanedithiol (1.1 equiv)[3]

  • Catalyst: BF₃·OEt₂ (0.1 equiv) or Iodine (0.05 equiv) [2, 3]

  • Solvent: Dichloromethane (DCM) or Chloroform (anhydrous)

Step-by-Step Workflow
  • Setup: Flame-dry a round-bottom flask under Nitrogen/Argon.

  • Dissolution: Dissolve 4-methoxybenzaldehyde in anhydrous DCM (0.5 M concentration).

  • Addition: Add 1,3-propanedithiol via syringe. The solution remains clear.

  • Catalysis: Cool to 0°C. Add BF₃·OEt₂ dropwise. Caution: Exothermic.

  • Monitoring (The Critical Step):

    • Run TLC every 15 minutes using 5% EtOAc/Hexane .

    • Spot three lanes: SM (Starting Material), Co-spot (Mix), Rxn (Reaction Mix).

    • Look for the disappearance of the lower spot (Rf 0.35) and appearance of the higher spot (Rf ~0.45).

  • Quench: Once SM is consumed (< 1 hour), quench with 10% NaOH or NaHCO₃ to neutralize the acid.

  • Workup: Extract with DCM, wash with water and brine. Dry over Na₂SO₄.[1][3]

  • Purification: Recrystallize from hot methanol (white needles, mp 117°C) [4] or flash chromatography (2-5% EtOAc/Hexane).

Visualizing the Workflow

The following diagram illustrates the reaction pathway and the expected TLC logic.

G cluster_tlc TLC Analysis (5% EtOAc/Hexane) Start 4-Methoxybenzaldehyde (Polar C=O Dipole) Reagent 1,3-Propanedithiol (BF3·OEt2 Catalyst) Start->Reagent Mix in DCM TLC_Plate Solvent Front Product (Rf 0.45) SM (Rf 0.35) Baseline Start->TLC_Plate:s Elutes Lower Intermediate Hemithioacetal (Transient) Reagent->Intermediate Nucleophilic Attack Product This compound (Less Polar C-S Bonds) Intermediate->Product -H2O (Cyclization) Product->TLC_Plate:p Elutes Higher

Caption: Reaction pathway transforming the polar aldehyde into the lipophilic dithiane, visualized with relative TLC positions.

Troubleshooting & Optimization

Common Issue: "Streaking" or Tailing

Sulfur atoms are "soft" Lewis bases and can interact strongly with the acidic silanols on silica gel, causing the product spot to streak.

  • Solution: Add 1% Triethylamine (TEA) to your TLC solvent system. This neutralizes the silica and sharpens the dithiane spot.

Common Issue: Co-elution

If the Rf difference is too small in EtOAc/Hexane:

  • Alternative Solvent: Switch to DCM/Hexane (1:1) or Toluene (100%) .

  • Why? Toluene interacts with the aromatic rings via π-π stacking, often providing better separation selectivity than simple polarity-based systems like EtOAc.

Confirmation of Product

If TLC is ambiguous, use NMR immediately after workup:

  • Aldehyde Signal: ~9.88 ppm (singlet) → Disappears .

  • Dithiane Methine Proton: ~5.16 ppm (singlet) → Appears . This is the diagnostic signal for the C-2 proton between the two sulfurs [5].

References

  • Royal Society of Chemistry. Deprotection of oximes, imines, and azines... (Rf of 4-Methoxybenzaldehyde).[2]

  • BenchChem. Application Notes and Protocols for the Formation of 1,3-Dithianes. (General synthesis protocols).

  • Organic Chemistry Portal. 1,3-Dithianes, 1,3-Dithiolanes - Synthesis and Deprotection. (Catalytic methods).[1][4][5][6]

  • Lab Pro Inc. this compound Properties.[2][7] (Melting point and physical state).[6][8][9][10]

  • Asian Journal of Chemistry. Synthesis and Deprotection of 1,3-Dithianes... (NMR characterization data).

Sources

Strategic Guide: 1,3-Dithiane vs. Acetal Protection for Anisaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Strategic Choice

For researchers working with anisaldehyde (4-methoxybenzaldehyde) , the choice between 1,3-dioxolane (acetal) and 1,3-dithiane protection is not merely a matter of preference—it is a strategic decision dictated by the downstream synthetic landscape.

While acetals offer mild formation and deprotection cycles suitable for simple carbonyl masking, 1,3-dithiane protection offers two distinct, high-value advantages:

  • Total Orthogonality: Dithianes are impervious to the acidic conditions that hydrolyze acetals, allowing for manipulations of other acid-sensitive groups (e.g., TBDMS ethers, Boc groups) without deprotecting the aldehyde.

  • Umpolung (Polarity Reversal): This is the decisive advantage.[1] The dithiane moiety transforms the electrophilic carbonyl carbon into a nucleophilic center, enabling the Corey-Seebach reaction . This allows anisaldehyde to function as a masked acyl anion, granting access to 1,2-diketones and

    
    -hydroxy ketones inaccessible via standard acetal chemistry.
    
Mechanistic Foundation & Stability Profile[1]

The divergence in utility stems from the fundamental electronic differences between Oxygen and Sulfur.

  • Acetals (O-C-O): The C-O bond is polarized but the

    
    -proton is not significantly acidic (
    
    
    
    ). The acetal is stable to strong bases (LDA, n-BuLi) but collapses rapidly in aqueous acid due to protonation of the etheric oxygen.
  • Dithianes (S-C-S): Sulfur is larger, more polarizable, and capable of stabilizing adjacent negative charges (via

    
    -orbital resonance or 
    
    
    
    delocalization). This renders the C2-proton acidic (
    
    
    ), enabling lithiation. Furthermore, sulfur is a "soft" Lewis base, making it resistant to "hard" acid hydrolysis.
Comparative Stability Matrix
FeatureDimethyl Acetal / 1,3-Dioxolane1,3-Dithiane
Formation Conditions Acid cat. (TsOH), Dehydrating (Dean-Stark)Lewis Acid (

), Thiol
Stability: Aqueous Acid Poor (Hydrolyzes pH < 4)Excellent (Stable pH 1–12)
Stability: Lewis Acids Moderate (Sensitive to strong Lewis acids)High
Stability: Bases/Nucleophiles Excellent (Stable to R-Li, LAH)Excellent (Stable to R-Li, LAH)
Reactivity Profile Electrophilic Carbon (Masked)Nucleophilic Carbon (Potential)
Deprotection Mild Acid HydrolysisOxidative Hydrolysis (Hg,

, NBS)
The "Killer App": Umpolung Reactivity (Corey-Seebach)

The primary reason to choose dithiane for anisaldehyde is to reverse the polarity of the carbonyl carbon. In the acetal, the benzylic carbon remains an electrophile (or neutral). In the dithiane, deprotonation with n-Butyllithium generates a stable lithio-dithiane species.[2]

Mechanism of Action

The electron-donating methoxy group on anisaldehyde makes the carbonyl less electrophilic, but it does not hinder the lithiation of the dithiane. In fact, the dithiane anion is stabilized by the two sulfur atoms, allowing it to attack alkyl halides or other carbonyls.

Umpolung cluster_0 Polarity Reversal (Umpolung) Aldehyde Anisaldehyde (Electrophilic Carbon) Dithiane 1,3-Dithiane (Protected) Aldehyde->Dithiane 1,3-propanedithiol BF3·OEt2 Anion 2-Lithio-1,3-dithiane (Nucleophilic Carbon) Dithiane->Anion n-BuLi THF, -78°C Product Functionalized Ketone (After Deprotection) Anion->Product 1. Electrophile (E+) 2. Oxidative Hydrolysis

Figure 1: The Umpolung pathway converts the electrophilic aldehyde into a nucleophilic acyl anion equivalent.[2][3]

Experimental Protocol: Lithiation & Alkylation of Anisaldehyde Dithiane

Standard Operating Procedure (SOP) validated for 10 mmol scale.

  • Preparation: Flame-dry a 50 mL round-bottom flask under Argon.

  • Dissolution: Dissolve 2-(4-methoxyphenyl)-1,3-dithiane (2.26 g, 10 mmol) in anhydrous THF (20 mL). Cool to -78°C (dry ice/acetone bath).

  • Lithiation: Dropwise add n-BuLi (1.1 equiv, 4.4 mL of 2.5M in hexanes) over 10 minutes.

    • Observation: The solution typically turns a bright yellow/orange color, indicating anion formation.

    • Time: Stir at -78°C for 1-2 hours. The anion is stable at this temperature.

  • Alkylation: Add the electrophile (e.g., Methyl Iodide, 1.1 equiv) dropwise.

  • Warm Up: Allow the reaction to warm to room temperature over 2 hours.

  • Quench: Pour into saturated

    
     solution. Extract with EtOAc.[4]
    
Deprotection: The Cost of Stability

The major drawback of dithianes is that they are too stable. You cannot simply wash them away with acid like an acetal. You must chemically destroy the dithiane ring, usually via oxidation of the sulfur (making it a good leaving group) or by using soft Lewis acids with high affinity for sulfur (Mercury).

Recommendation: Avoid Mercury (Hg) salts due to toxicity and waste disposal costs. Modern oxidative methods are superior for anisaldehyde derivatives.

Comparative Deprotection Workflow

Deprotection cluster_methods Deprotection Methodologies Start Dithiane Protected Anisaldehyde Derivative MethodA Method A: Mercury (Traditional) Hg(ClO4)2 or HgCl2 Fast but TOXIC Start->MethodA If no acid sensitivity MethodB Method B: Oxidative (Recommended) Iodine (I2) / NaHCO3 Green, Mild, Cheap Start->MethodB Standard Protocol MethodC Method C: NBS / Acetone Fast, mild oxidation Start->MethodC Alternative End Final Carbonyl Product MethodA->End MethodB->End MethodC->End

Figure 2: Decision matrix for deprotection. Method B is the industry standard for non-sensitive substrates.

Recommended Protocol: Iodine-Mediated Deprotection

Selected for high yield (>90%) and green chemistry principles.

  • Setup: Dissolve the alkylated dithiane (1 mmol) in a mixture of Acetone/Water (9:1, 10 mL).

  • Buffer: Add Sodium Bicarbonate (

    
    , 4 equiv) to buffer the HI generated during the reaction.
    
  • Oxidation: Add Iodine (

    
    , 2.5 equiv) in one portion at 0°C.
    
  • Reaction: Stir at 0°C for 10 mins, then warm to RT. Monitor by TLC.[5]

    • Note: The electron-rich anisyl ring helps stabilize the intermediate thionium ion, often accelerating the hydrolysis compared to electron-deficient systems.

  • Workup: Quench with 10%

    
     (sodium thiosulfate) until the iodine color disappears. Extract with ether.[4]
    
References
  • Corey, E. J., & Seebach, D. (1965).[2] "Carbanions of 1,3-Dithianes. Reagents for C-C Bond Formation by Nucleophilic Acylation." Angewandte Chemie International Edition. [Link]

  • Greene, T. W., & Wuts, P. G. M. "Protective Groups in Organic Synthesis."[6] Wiley-Interscience.[7] (Standard Reference for Stability Data).

  • Firouzabadi, H., et al. (2001).[6][7][8] "Deprotection of 1,3-dithianes with Iodine." Journal of Organic Chemistry. [Link]

  • Seebach, D. (1979). "Methods of Reactivity Umpolung." Angewandte Chemie International Edition. [Link]

  • Yus, M., et al. (2002). "The role of 1,3-dithianes in natural product synthesis." Chemical Reviews. [Link]

Sources

characterization data for alkylated 2-(4-methoxyphenyl)-1,3-dithiane derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Umpolung Advantage

In the architecture of complex organic molecules, the formation of C-C bonds adjacent to carbonyls typically relies on electrophilic attack. However, 2-(4-methoxyphenyl)-1,3-dithiane represents a pivotal "Umpolung" (polarity reversal) reagent. By masking the aldehyde functionality of p-anisaldehyde as a dithiane, the formerly electrophilic carbonyl carbon becomes nucleophilic upon lithiation.

This guide objectively compares the alkylation of this dithiane scaffold against alternative acyl anion equivalents (cyanohydrins and vinyl ethers), providing characterization data and validated protocols to support decision-making in drug development workflows.

Comparative Analysis: Dithianes vs. Alternatives

When selecting a method to introduce an acyl anion equivalent, researchers must balance stability, toxicity, and atom economy. The following table contrasts the 1,3-dithiane method against common alternatives.

Table 1: Performance Matrix of Acyl Anion Equivalents
Feature1,3-Dithiane Route (Corey-Seebach)Cyanohydrin Ether Route Vinyl Ether (Acyl Silane) Route
Nucleophile Stability High: Lithiated species stable at -78°C to 0°C.Moderate: Retro-cyanohydrin reaction possible.Low: Sensitive to moisture/protonation.
Toxicity Profile Moderate: Thiols are malodorous; reagents manageable.High: Requires cyanides (NaCN/KCN).Low: Generally benign silanes.
Purification Crystalline: Products often crystallize; easy SiO2 chromatography.Liquid/Oil: Often requires distillation.Liquid: Hard to separate from silyl byproducts.
Deprotection Specific: Hg(II), Ag(I), or oxidative (NBS/NCS).Acidic/Basic: Hydrolysis can be harsh.Mild: Acidic hydrolysis.
Atom Economy Good: Dithiane ring is retained until hydrolysis.Excellent: Small protecting groups.Moderate: Silyl groups are heavy waste.

Expert Insight: While cyanohydrins offer higher atom economy, the 1,3-dithiane derivative of p-anisaldehyde is superior for multi-step synthesis due to its robustness. It survives strongly basic conditions (e.g., LDH, NaH) and non-oxidizing acidic workups, acting as a durable protecting group that doubles as a reactive handle.

Mechanistic Workflow & Logic

The transformation relies on the acidity of the C2-proton (pKa ~31). The sulfur atoms stabilize the resulting carbanion through vacant d-orbital participation (or


 polarization), allowing nucleophilic attack on alkyl halides.

G Aldehyde p-Anisaldehyde (Electrophile) Dithiane This compound (Masked) Aldehyde->Dithiane 1,3-Propanedithiol BF3·OEt2 Anion Lithiated Intermediate (Nucleophile) Dithiane->Anion n-BuLi, -78°C THF Product Alkylated Derivative (C2-Substituted) Anion->Product R-X (Electrophile) (S_N2 Mechanism) Ketone Target Ketone (Unmasked) Product->Ketone HgO / BF3 Hydrolysis

Caption: Logical workflow of the Corey-Seebach Umpolung strategy. Red indicates electrophilic start; Green indicates the polarity-reversed nucleophilic state.

Experimental Protocol: Alkylation of this compound

Safety Note: n-Butyllithium is pyrophoric. 1,3-Propanedithiol is a stench reagent; use bleach to quench glassware.

Step 1: Synthesis of the Parent Dithiane
  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) under Argon.

  • Reagents: Dissolve p-anisaldehyde (10 mmol) and 1,3-propanedithiol (11 mmol) in dry CHCl

    
     (50 mL).
    
  • Catalysis: Cool to 0°C. Add BF

    
    ·OEt
    
    
    
    (1 mmol) dropwise.
  • Reaction: Stir at RT for 2 hours. Monitor by TLC (Hexane/EtOAc 9:1).

  • Workup: Quench with 10% NaOH. Extract with DCM. Wash with water/brine.[1] Dry over Na

    
    SO
    
    
    
    .
  • Purification: Recrystallize from Methanol. Yield: >90%. White needles.

Step 2: Lithiation and Alkylation (The Critical Step)
  • Inert Atmosphere: Charge a dry Schlenk flask with the parent dithiane (1.0 equiv) and dry THF (0.2 M concentration).

  • Deprotonation: Cool to -78°C (Dry ice/Acetone). Add n-BuLi (1.1 equiv, 2.5 M in hexanes) dropwise over 10 mins.

    • Observation: Solution typically turns yellow/orange, indicating anion formation.

  • Equilibration: Stir at -78°C for 1 hour. (Crucial for complete metallation).

  • Addition: Add the electrophile (e.g., Iodomethane, Benzyl Bromide) (1.2 equiv) neat or in THF.

  • Warm-up: Allow to warm to 0°C over 2 hours.

    • Note: Alkylation of dithianes is often slow due to steric bulk; maintaining low temp initially prevents E2 elimination of the alkyl halide.

  • Quench: Pour into saturated NHngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    Cl. Extract with Et
    
    
    
    O.

Characterization Data

The following data compares the spectroscopic signatures of the parent compound versus its alkylated derivatives. These shifts are diagnostic for reaction success.

Table 2: Diagnostic NMR Data (400 MHz, CDCl )
CompoundC2-H (Anomeric)OMe GroupDithiane Ring (C4/C6)Dithiane Ring (C5)Alkyl Group (R)
Parent Dithiane (R=H)

5.13 (s, 1H)

3.80 (s, 3H)

2.80–3.05 (m, 4H)

2.16 (m, 1H), 1.92 (m, 1H)
N/A
Methyl Derivative (R=CH

)
Absent

3.81 (s, 3H)

2.70–2.95 (m, 4H)

1.90–2.00 (m, 2H)

1.75 (s, 3H)
Benzyl Derivative (R=Bn)Absent

3.79 (s, 3H)

2.60–2.85 (m, 4H)

1.85–1.95 (m, 2H)

3.22 (s, 2H)

Key Interpretation Points:

  • Disappearance of the Singlet: The most immediate confirmation of alkylation is the loss of the sharp singlet at ~5.13 ppm (the C2 proton).

  • Ring Current Effects: In the Benzyl derivative, the dithiane ring protons may shift upfield slightly due to the shielding cone of the new aromatic ring.

  • Aromatic Region: The p-methoxyphenyl group typically shows an AA'BB' system centered around 6.85 ppm (d) and 7.40 ppm (d).

Physical Properties[3][4][5][6][7]
  • Parent Dithiane: White crystalline solid. MP: 114–116°C.

  • Methyl Derivative: White solid. MP: 88–90°C.

  • Stability: Both are stable at room temperature in air for months.

Troubleshooting & Optimization

  • Problem: Low yield of alkylated product; recovery of starting material.

    • Cause: Incomplete lithiation or quenching by moisture.

    • Solution: Increase lithiation time to 2 hours. Ensure THF is distilled from Na/Benzophenone.

  • Problem: Elimination product (alkene) observed instead of alkylation.

    • Cause: The dithiane anion acted as a base.

    • Solution: Use primary alkyl halides (iodides are best). Avoid secondary halides. Use HMPA (or DMPU) as a co-solvent to increase nucleophilicity.

References

  • Corey, E. J., & Seebach, D. (1965).[2] "Carbanions of 1,3-Dithianes. Reagents for C-C Bond Formation by Nucleophilic Displacement and Carbonyl Addition." Angewandte Chemie International Edition.

  • Organic Syntheses. "1,3-Dithiane." Org.[3][4][5][6] Synth. 1970, 50,[4] 72.

  • Smith, A. B., & Adams, C. M. (2004). "Evolution of Dithiane-Based Strategies for the Construction of Architecturally Complex Natural Products." Accounts of Chemical Research.

  • PubChem. "this compound (CID 32504)." National Library of Medicine.

  • BenchChem. "Comparative Analysis of 13C NMR Spectral Data." (General reference for spectral prediction methodologies).

Sources

Advanced Deprotection Strategies for Aryl 1,3-Dithianes: A Comparative Literature Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Role of Aryl Dithianes

In modern organic synthesis and drug development, 1,3-dithianes are highly valued both as robust protecting groups for aldehydes and ketones and as critical intermediates for umpolung (polarity reversal) carbon-carbon bond formation. Aryl dithianes, in particular, present unique challenges. While their benzylic position can stabilize intermediates, the steric bulk and electronic properties of the aryl ring often make them recalcitrant to standard hydrolysis.

As a Senior Application Scientist, I approach dithiane deprotection not as a mere functional group interconversion, but as a delicate balance of chemoselectivity. Regenerating the parent carbonyl requires specific thiophilic activation without over-oxidizing the resulting aldehyde or cleaving sensitive moieties elsewhere on the molecule. This guide objectively compares the performance of leading deprotection methodologies, providing the mechanistic causality and validated protocols necessary for successful execution.

Mechanistic Causality in Dithiane Cleavage

The fundamental logic behind dithiane deprotection relies on the high affinity of sulfur for soft electrophiles. A self-validating deprotection system must efficiently sequence three events:

  • Electrophilic Activation : An oxidant, halogen, or metal cation coordinates to the sulfur atoms, drastically increasing their leaving group ability by forming a sulfonium intermediate.

  • Nucleophilic Trapping : A controlled amount of water attacks the C2 carbon, forming a hemithioacetal.

  • Irreversible Collapse : The hemithioacetal collapses to regenerate the carbonyl, irreversibly expelling the sulfur moiety.

MechanisticPathway A Aryl 1,3-Dithiane B Electrophilic Attack (e.g., Halonium, Hg2+) A->B Activation C Sulfonium Ion Intermediate B->C D Hydrolysis (H2O) C->D E Hemithioacetal D->E F Regenerated Aryl Carbonyl E->F Cleavage G Oxidized/Metal-Bound Sulfur Byproduct E->G

Mechanistic pathway of aryl dithiane deprotection via electrophilic activation.

Literature Comparison of Deprotection Yields

The choice of reagent dictates the reaction kinetics, functional group tolerance, and environmental impact. The following table synthesizes authoritative literature data for the deprotection of aryl 1,3-dithianes.

Method / ReagentReaction ConditionsSubstrate ExampleReaction TimeYield (%)Reference
Selectfluor™ CH₃CN/H₂O (5%), rtGeneral Aryl Dithianes< 5 min>90%1[1]
NBS Acetone/H₂O (9:1), 0 °C2-Aryl-1,3-dithianes3 min90%2[2]
Hg(NO₃)₂·3H₂O Solid-state grinding, rt2-(3-Nitrophenyl)-1,3-dithiane1–4 min95%3[3]
I₂ / 30% H₂O₂ Aqueous micellar (SDS), rtPhenol-protected aryl dithianes~30 minExcellent4[4]
TMSCl / NaI CH₃CN, rt to 60 °CAcetophenone dithianes24 h83–94%5[5]

In-Depth Reagent Analysis & Verified Protocols

The Electrophilic Fluorination Approach: Selectfluor™

Expertise & Causality: 1[1] is an exceptionally efficient, mild electrophilic fluorinating agent. The strongly electron-withdrawing fluorine acts as a hard Lewis acid/oxidant, rapidly activating the soft sulfur atom. The inclusion of 5% water in the solvent system is the critical causal factor here: water acts as the essential nucleophile to attack the activated sulfonium intermediate. Without it, the reaction stalls. This method avoids toxic heavy metals and completes in under 5 minutes.

Protocol: Selectfluor-Mediated Deprotection

  • Dissolve the aryl dithiane (1.0 mmol) in CH₃CN (10 mL) containing 5% v/v deionized water.

  • Add Selectfluor™ (2.5 equiv) in one portion at room temperature.

  • Stir vigorously for 5 minutes. Monitor completion via TLC.

  • Quench the reaction by adding water (10 mL).

  • Extract with ethyl acetate (3 × 15 mL), dry the combined organic layers over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash chromatography.

Oxidative Cleavage: N-Bromosuccinimide (NBS)

Expertise & Causality: 2[2]. The formation of a bromosulfonium ion facilitates rapid hydrolysis. This method is highly scalable but requires strict temperature control (0 °C). The addition of sodium thiosulfate during the workup is a self-validating safety mechanism: it instantly reduces residual active bromine, preventing the over-oxidation of the newly regenerated aryl aldehyde into a carboxylic acid.

Protocol: NBS Deprotection

  • Dissolve the aryl dithiane (1.0 mmol) in an Acetone/H₂O mixture (9:1 v/v, 10 mL).

  • Cool the solution to 0 °C using an ice bath to suppress side reactions.

  • Add NBS (3.0 equiv) portion-wise over 1 minute.

  • Stir for 3–5 minutes at 0 °C until TLC indicates complete consumption of the starting material.

  • Critical Step: Immediately quench with saturated aqueous sodium thiosulfate (5 mL) to neutralize excess oxidant.

  • Extract with dichloromethane, wash with brine, dry, and concentrate.

Solid-State Metal-Assisted Cleavage: Mercury(II) Nitrate

Expertise & Causality: Mercury has an exceptionally high thiophilicity, making it the traditional gold standard for highly recalcitrant, sterically hindered dithianes. While Hg(II) salts are toxic, 3[3] drastically increase the local concentration and surface area contact between reagents. This mechanochemical activation accelerates the reaction from hours (in solution) to mere minutes, while eliminating bulk solvent waste.

Protocol: Solid-State Hg(II) Deprotection

  • Place the aryl dithiane (1.0 mmol) and Hg(NO₃)₂·3H₂O (2.0 equiv) in a clean agate mortar.

  • Grind the mixture thoroughly with a pestle at room temperature for 1–4 minutes. A physical change in the solid mixture (often a color shift or paste formation) visually validates reaction progress.

  • Wash the resulting mixture with cold ethanol or acetonitrile (10 mL).

  • Filter the suspension through a short pad of Celite to remove the precipitated mercury-sulfur complexes.

  • Evaporate the filtrate under reduced pressure to yield the crude carbonyl compound.

Decision Matrix for Method Selection

DecisionTree Start Select Deprotection Method Tox Toxicity a Concern? Start->Tox Hg Hg(II) Salts (e.g., Hg(NO3)2) Tox->Hg No Ox Oxidation-Sensitive Substrate? Tox->Ox Yes MeI Alkylative Cleavage or TMSCl/NaI Ox->MeI Yes Speed Need Rapid Reaction? Ox->Speed No Sel Selectfluor (< 5 mins) Speed->Sel Yes NBS NBS or I2/H2O2 (Mild, Moderate Time) Speed->NBS No

Decision matrix for selecting an optimal aryl dithiane deprotection reagent.

References

  • An efficient method for the cleavage of p-methoxybenzylidene (PMP), tetrahydropyranyl (THP) and 1,3-dithiane protecting groups by Selectfluor™ Source: Organic Chemistry Portal / Tetrahedron Letters URL:[Link]

  • Highly Efficient, and Fast Solid State Deprotection of 1,3-Dithianes and 1,3-Dithiolanes using Mercury(II) Nitrate Trihydrate Source: Molecules / PMC (NIH) URL:[Link]

  • A Facile Mild Deprotection Protocol for 1,3-Dithianes and 1,3-Dithiolanes with 30% Hydrogen Peroxide and Iodine Catalyst in Aqueous Micellar System Source: ResearchGate URL:[Link]

  • Mild Deprotection of Dithioacetals by TMSCl / NaI Association in CH3CN Source: ChemRxiv URL:[Link]

Sources

Safety Operating Guide

2-(4-Methoxyphenyl)-1,3-dithiane proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

The proper handling and disposal of organosulfur compounds are critical components of laboratory safety and environmental compliance. 2-(4-Methoxyphenyl)-1,3-dithiane (CAS: 24588-72-5) is a highly valuable reagent in advanced organic synthesis, but its sulfur-rich dithiane ring presents specific logistical and toxicological challenges at the end of its lifecycle.

As a Senior Application Scientist, I have designed this comprehensive guide to provide researchers and Environmental Health and Safety (EHS) professionals with the operational causality, step-by-step methodologies, and regulatory frameworks required to safely manage and dispose of this compound.

Chemical Profile & Operational Causality

To understand how to dispose of a chemical, we must first understand why it behaves the way it does.

This compound is primarily utilized in the Corey-Seebach reaction to achieve Umpolung (polarity reversal) of aldehydes. The acidity of the hydrogen atom adjacent to the divalent sulfur (pKa ~30) stems from the polarizability of sulfur and the extended C-S bond length. This allows for facile deprotonation by strong bases (e.g., n-butyllithium) to form a nucleophilic masked acyl anion[1].

While this nucleophilicity is a synthetic advantage, it becomes a liability in waste management. The sulfur atoms in the 1,3-dithiane ring are highly susceptible to oxidation. Upon thermal decomposition or combustion, the compound releases highly irritating and toxic gases, including carbon monoxide, carbon dioxide, volatile sulfides, and sulfur oxides (SOx)[2]. Therefore, standard drain disposal or basic trash disposal is strictly prohibited.

Quantitative Data & Safety Parameters
ParameterSpecificationOperational Implication
CAS Number 24588-72-5Primary identifier for EHS logging and waste manifesting.
Appearance White to almost white powder/crystalSolid at room temperature; presents a dust inhalation risk during transfers.
Melting Point 117.0 - 121.0 °CRemains solid under standard ambient lab conditions.
Primary Hazards Irritant, Stench, Environmental ToxicityRequires handling exclusively within a certified chemical fume hood.
Combustion Byproducts CO, CO₂, SOx, Volatile SulfidesDictates the strict requirement for scrubber-equipped incineration.

Experimental Workflow & Waste Generation

Understanding where the waste originates within your synthetic workflow is the first step in building a self-validating disposal system. The diagram below illustrates the standard Corey-Seebach Umpolung sequence, highlighting the specific stage where cleaved dithiane byproducts enter the waste stream.

CoreySeebach A Aldehyde (p-Anisaldehyde) C 2-(4-Methoxyphenyl) -1,3-dithiane A->C Protection B 1,3-Propanedithiol + Lewis Acid B->C E Lithiated Dithiane (Acyl Anion Equivalent) C->E Umpolung D n-BuLi (Deprotonation) D->E G Alkylated Dithiane E->G C-C Bond Formation F Electrophile (Alkylation) F->G I Ketone Product G->I Deprotection J Organosulfur Waste (Requires Disposal) G->J Cleaved Dithiane Byproducts H Hydrolysis (HgO / Acid) H->I

Corey-Seebach Umpolung workflow illustrating the generation of organosulfur waste.

Immediate Spill Management Protocol

Because this compound is a solid, spills are generally localized but carry a risk of aerosolization and pervasive odor. Every protocol must be self-validating; you must confirm the environment is safe before proceeding to the next step.

  • Step 1: Evacuation & Source Control. Immediately remove all sources of ignition. Ensure the laboratory's negative pressure ventilation (fume hoods) is operating at maximum capacity[2].

  • Step 2: PPE Donning. Equip chemical-resistant nitrile gloves (double-gloving is recommended due to sulfur permeation), tightly fitting safety goggles, and a standard lab coat. If the spill is outside a fume hood and aerosolized, a NIOSH-approved respirator is required.

  • Step 3: Containment & Absorption. Do NOT use water, as this can spread the material and exacerbate the odor. Sweep up the solid material gently to avoid raising dust. If the compound is dissolved in a solvent spill, absorb the liquid using an inert, non-combustible material such as vermiculite or dry sand[2].

  • Step 4: Collection. Transfer the absorbed material or swept solid into a chemically compatible, sealable container (e.g., a high-density polyethylene (HDPE) bucket with a screw-top lid).

  • Step 5: Surface Decontamination. Wash the spill area with a mild detergent and water only after all bulk solid/liquid has been removed. Collect the wash water as hazardous aqueous waste.

Step-by-Step Laboratory Disposal Procedures

The Environmental Protection Agency (EPA) designates high-temperature incineration as the Best Demonstrated Available Technology (BDAT) for organosulfur wastes. Crucially, this incineration must be performed at facilities equipped with process controls (scrubbers) to capture and neutralize SOx emissions[3].

Protocol A: Segregation and Packaging

Mixing organosulfur waste with incompatible chemicals (like strong oxidizers) can trigger exothermic reactions and the premature, uncontrolled release of toxic sulfur gases[2].

  • Determine the Waste Matrix: Identify if the dithiane waste is a pure solid, dissolved in a non-halogenated solvent (e.g., ethyl acetate, hexane), or dissolved in a halogenated solvent (e.g., dichloromethane, chloroform).

  • Container Selection: Use an EPA-approved, clearly labeled HDPE or glass carboy for liquids, and a sealed poly-drum for solids.

  • Labeling (Critical Step): The container must be explicitly labeled with the full chemical name: "Hazardous Waste: this compound (Organosulfur Compound)".

  • Halogenated vs. Non-Halogenated Routing: If the dithiane is mixed with DCM, it must go into the Halogenated Waste stream. If mixed with non-halogenated solvents, it goes into the Non-Halogenated Waste stream. Causality: Halogenated waste requires different incineration temperatures and distinct scrubber systems (to handle both HCl and SOx) compared to non-halogenated waste.

Protocol B: Odor Mitigation (Quenching Residuals)

For empty flasks or glassware that contained the dithiane, the residual stench can be severe.

  • Oxidation: Rinse the glassware inside the fume hood with a dilute solution of sodium hypochlorite (household bleach). The hypochlorite oxidizes the volatile divalent sulfur into non-volatile, odorless sulfoxides and sulfones.

  • Validation: Wait 15 minutes. If the odor persists, apply a second rinse.

  • Disposal of Rinse: The bleach rinse must be collected in an aqueous hazardous waste container, separate from organic solvents to prevent the formation of explosive chloro-organic compounds.

DisposalPlan Start This compound Waste Generated State Determine Waste State Start->State Solid Solid Waste / Spill Cleanup State->Solid Liquid Liquid Solution State->Liquid NoHalo Non-Halogenated Organosulfur Waste Solid->NoHalo Collect in sealed container Halogen Contains Halogenated Solvents? (e.g., DCM, Chloroform) Liquid->Halogen YesHalo Halogenated Organosulfur Waste Halogen->YesHalo Yes Halogen->NoHalo No Incinerator High-Temp Incineration (with SOx Scrubbers) YesHalo->Incinerator EPA BDAT Protocol NoHalo->Incinerator EPA BDAT Protocol

Decision tree for the segregation and EPA-compliant disposal of dithiane organosulfur waste.

Facility-Level Logistics & EPA Compliance

When coordinating with your third-party waste disposal vendor, you must ensure their facilities comply with the EPA's Land Disposal Restrictions (LDR) for organosulfur wastes.

  • Verification: Request documentation from your vendor confirming that their incineration facility utilizes wet air/chemical oxidation followed by carbon adsorption, or direct high-temperature incineration with alkaline scrubbers to neutralize sulfur dioxide (SO₂) into harmless sulfate salts[3].

  • Storage Limits: Do not store organosulfur waste in the laboratory for longer than 90 days (for Large Quantity Generators) or 180 days (for Small Quantity Generators) to comply with federal RCRA regulations and minimize the risk of container degradation and odor permeation.

References

  • Corey-Seebach Reaction Organic Chemistry Portal [Link]

  • Federal Register: June 1, 1990, Part 2. 40 CFR Part 148 et al. Land Disposal Restrictions for Third Scheduled Wastes; Rule Environmental Protection Agency (EPA)[Link]

Sources

Personal protective equipment for handling 2-(4-Methoxyphenyl)-1,3-dithiane

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have designed this comprehensive operational guide to address the specific logistical and safety challenges associated with handling 2-(4-Methoxyphenyl)-1,3-dithiane (CAS: 24588-72-5).

While this compound is a highly valuable intermediate—often utilized as a protected form of p-anisaldehyde in umpolung (polarity reversal) syntheses[1][2]—it presents unique laboratory challenges. Like many 1,3-dithiane derivatives, it carries a pervasive, clinging stench derived from its sulfur-containing structure, and its dust can cause significant respiratory and ocular irritation[3][4].

This guide moves beyond basic safety data to provide you with a field-proven, self-validating system for handling, decontaminating, and disposing of this chemical safely and efficiently.

Chemical Profile & Hazard Causality

To effectively protect yourself, you must understand the physical and chemical nature of the threat. This compound is a solid at room temperature. The primary risks are dust inhalation and odor permeation [5].

Because dithianes are highly lipophilic, they easily penetrate porous surfaces and natural rubber, embedding their intense odor into skin and clothing[2]. Furthermore, in the event of a fire or extreme thermal decomposition, the compound releases highly toxic carbon monoxide (CO), sulfur oxides (SOx), and hydrogen sulfide gases[3].

Table 1: Quantitative Chemical & Hazard Profile

Property / ParameterSpecificationOperational Implication
CAS Number 24588-72-5Ensure accurate SDS retrieval prior to handling.
Molecular Weight 226.36 g/mol Used for stoichiometric calculations in umpolung reactions.
Physical State White to almost white powder/crystalHigh risk of aerosolized dust during weighing and transfer.
Odor Profile Intense, characteristic sulfur stench[2]Mandates strict use of localized exhaust ventilation.
Thermal Hazards Emits SOx and sulfides upon decomposition[3]Store away from heat sources and strong oxidizing agents.

Mandatory Personal Protective Equipment (PPE) Specifications

Standard laboratory PPE is insufficient for handling highly odorous, lipophilic sulfur compounds. The following specifications are grounded in the causality of the chemical's properties.

Table 2: PPE Specifications & Scientific Rationale

PPE CategoryRequired StandardCausality / Scientific Rationale
Dermal (Gloves) 100% Nitrile or Neoprene (Min. 0.11 mm thickness)Dithianes are non-polar and will rapidly degrade or permeate natural latex rubber. Nitrile provides a superior chemical barrier against lipophilic sulfur compounds[6].
Ocular (Eyes) Chemical safety goggles (ANSI Z87.1 / EN 166)Airborne dust from the crystalline powder can cause severe mechanical and chemical irritation to the conjunctiva[3][5].
Body Protection Flame-retardant, non-porous lab coatCotton lab coats can absorb and retain the stench of dithianes for weeks. A synthetic or treated coat prevents odor embedding.
Respiratory Chemical Fume Hood (80-100 fpm face velocity)Prevents inhalation of dust and completely isolates the pervasive stench from the general laboratory environment.

Operational Workflow: Safe Handling Protocol

Do not attempt to weigh or transfer this compound on an open laboratory bench. The following step-by-step methodology ensures zero environmental contamination.

Step 1: Environmental Preparation

  • Verify the chemical fume hood is operational with a face velocity of 80-100 feet per minute (fpm).

  • Clear the hood of all incompatible materials, specifically strong oxidizing agents (e.g., peroxides, nitric acid) which can react violently with dithianes[3].

  • Don all required PPE (Nitrile gloves, goggles, lab coat).

Step 2: Weighing and Transfer

  • Place an anti-static weighing boat on an analytical balance located inside the fume hood. Static electricity can cause the fine powder to aerosolize.

  • Using a clean, metal spatula, carefully transfer the this compound.

  • Immediately seal the source bottle tightly. Wrap the cap in Parafilm to prevent odor leakage during storage.

Step 3: In-Situ Decontamination (The Bleach Quench)

  • Crucial Step: Do not remove contaminated spatulas or glassware from the fume hood.

  • Prepare a quenching bath containing a dilute oxidizing agent (e.g., 5-10% sodium hypochlorite / household bleach).

  • Submerge all contaminated tools in the bleach bath for 15 minutes. The hypochlorite oxidizes the volatile, foul-smelling dithiane into an odorless, water-soluble sulfoxide or sulfone[2].

  • Rinse the tools with copious amounts of deionized water before removing them from the hood.

Spill Mitigation & Waste Disposal Logistics

In the event of a spill, immediate containment is required to prevent the stench from permeating the building's HVAC system.

Emergency Spill Protocol:

  • Isolate: Evacuate non-essential personnel from the immediate area. Ensure local exhaust ventilation is maximized.

  • Suppress Dust: Do not dry sweep. Lightly mist the spilled powder with water or cover it with a damp, inert absorbent material (e.g., diatomaceous earth or sand) to prevent aerosolization[5].

  • Collect: Use a non-sparking scoop to transfer the wetted material into a high-density polyethylene (HDPE) waste container.

  • Neutralize: Wipe the spill area with a dilute bleach solution to oxidize residual sulfur compounds, followed by a thorough soap and water wash[2][3].

Waste Disposal Plan:

  • Segregation: Never mix dithiane waste with acidic waste, as this can generate toxic hydrogen sulfide gas.

  • Containment: Place all solid waste, contaminated gloves, and absorbent materials into a tightly sealed, clearly labeled hazardous waste container ("Hazardous Organic Solid Waste - Contains Sulfur").

  • Logistics: Entrust the sealed containers to a licensed hazardous waste disposal company. Do not flush any unquenched material down the drain[5].

Workflow Visualization

The following diagram illustrates the critical path for handling and decontaminating this compound to ensure a self-validating safety loop.

G Start Risk Assessment & Fume Hood Verification PPE Don PPE (Nitrile Gloves, Goggles, Lab Coat) Start->PPE Transfer Weigh & Transfer Powder (Inside Fume Hood Only) PPE->Transfer Reaction Execute Synthesis (e.g., Umpolung Reaction) Transfer->Reaction Decon Decontaminate Tools (Dilute Bleach / Oxidizer Bath) Transfer->Decon Spills/Tools Reaction->Decon Disposal Seal in Solid Waste Container (Licensed Disposal) Decon->Disposal

Operational workflow for handling and decontaminating this compound.

References

  • LookChem. "p-Anisaldehyde Synthetic Route and Uses". LookChem. Available at: [Link]

  • Wikipedia. "Propane-1,3-dithiol - Reactions and Safety". Wikimedia Foundation. Available at: [Link]

  • Sigma-Aldrich. "SAFETY DATA SHEET: 2-(Trimethylsilyl)-1,3-dithiane". SigmaAldrich.cn. Available at: [Link]

  • Organic Syntheses. "1,3-DITHIANE Procedure". Org. Synth. 1970, 50, 72. Available at: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.